1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(8-15)12(14(2)13-9)16-10-6-4-3-5-7-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLPDOWYSKMISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427663 | |
| Record name | 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109925-10-2 | |
| Record name | 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pyrazole Scaffold: A Privileged Structure in Chemical Sciences
An In-Depth Technical Guide to 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde for Advanced Research
Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and agrochemical synthesis. We will explore its fundamental chemical and physical properties, detail robust synthetic methodologies, analyze its chemical reactivity, and discuss its proven and potential applications as a versatile chemical intermediate. This guide is intended to serve as a foundational resource for scientists and development professionals, offering both theoretical insights and practical, actionable protocols.
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Its unique electronic and structural features allow it to serve as a versatile pharmacophore, capable of engaging in a wide array of biological interactions.[3][4] The presence of the pyrazole nucleus is a defining characteristic of numerous commercially successful drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[3] The scaffold's value lies in its synthetic accessibility and the diverse biological activities exhibited by its derivatives, which span anti-inflammatory, anticancer, antimicrobial, and analgesic properties, among others.[4][5][6] The compound this compound represents a strategically functionalized member of this class, offering multiple points for chemical elaboration.
Core Properties of this compound
A thorough understanding of a compound's fundamental properties is critical for its effective application. This section outlines the key identifiers and physicochemical characteristics of the title compound.
Chemical Identity
The molecule consists of a central pyrazole ring substituted at positions 1, 3, 4, and 5. A methyl group is attached to each nitrogen atom (N1 and N3), a phenoxy group is located at C5, and a reactive carbaldehyde (formyl) group is at C4.
Caption: Chemical Structure of this compound
Physicochemical Data Summary
The following table summarizes the key computed and experimentally available data for the compound.
| Property | Value | Source |
| IUPAC Name | 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde | PubChem[7] |
| CAS Number | 109925-10-2 | PubChem[7] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem[7] |
| Molecular Weight | 216.24 g/mol | PubChem[7] |
| Appearance | Solid (predicted) | --- |
| InChIKey | WCLPDOWYSKMISR-UHFFFAOYSA-N | PubChem[7] |
| Canonical SMILES | CN1N=C(C(=C1OC2=CC=CC=C2)C=O)C | PubChem[7] |
Synthesis and Mechanistic Insights
The synthesis of substituted pyrazoles is a well-established field, with several robust methods available.[3] For 4-formyl pyrazoles, the Vilsmeier-Haack reaction is a particularly powerful and common strategy.[8][9] An alternative and highly effective approach for this specific substitution pattern involves nucleophilic aromatic substitution.
Proposed Synthetic Pathway
The most direct synthesis involves the reaction of a pre-formed, halogenated pyrazole carbaldehyde with a phenoxide nucleophile. This pathway is advantageous as it builds the core scaffold first and introduces the phenoxy group in a subsequent, high-yielding step. A plausible precursor is 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which can be synthesized via Vilsmeier-Haack formylation of the corresponding 1,3-dimethyl-5-chloropyrazole.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for analogous compounds.[10][11]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and phenol (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Base Addition: To the stirred solution, add powdered potassium hydroxide (1.5 eq) portion-wise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the resulting mixture to 110-120°C and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water (10x the volume of DMF).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure.
-
Final Product: Recrystallize the crude residue from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the pure product.[10]
Chemical Reactivity and Derivatization Landscape
The title compound is a valuable intermediate due to the orthogonal reactivity of its functional groups. The aldehyde provides a handle for nucleophilic additions and condensations, while the pyrazole ring can undergo further modifications.
Reactions of the Aldehyde Functional Group
The carbaldehyde at the C4 position is the primary site of reactivity.[12] It can be readily transformed into a variety of other functional groups, making it a versatile synthetic hub.
Caption: Reactivity map of the aldehyde group.
Protocol: Synthesis of this compound Oxime
The conversion of the aldehyde to its oxime is a critical step in the synthesis of certain agrochemicals and can serve as a protecting group or precursor for other functionalities.[13][14]
-
Dissolution: Dissolve this compound (1.0 eq) in methanol.[13]
-
Reagent Addition: Add hydroxylamine hydrochloride (1.1 eq) to the solution.[13][14]
-
Base Addition: Under stirring, add an aqueous solution of potassium hydroxide (1.1 eq).[13]
-
Reaction: Heat the mixture at 60°C for 1-2 hours.
-
Isolation: Remove methanol under reduced pressure. Add water to the residue to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry to obtain the final oxime product.[13]
Applications in Drug Discovery and Agrochemicals
The structural motifs within this compound and its derivatives are found in molecules with significant biological activity.
Role as a Key Intermediate for Agrochemicals
The oxime derivative of the title compound, N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine, is a known intermediate in the synthesis of the acaricide (mite and tick killer) Fenpyroximate.[13][14] This highlights the compound's established value in the agrochemical industry.
Scaffolding for Novel Therapeutics: TGR5 Agonists
Research has identified 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides, which are directly derivable from the title compound via oxidation to the carboxylic acid followed by amide coupling, as highly potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5).[15] TGR5 is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. The discovery of this novel chemotype underscores the potential of the 1,3-dimethyl-5-phenoxy-pyrazole scaffold in developing new human medicines.[15]
Conclusion
This compound is a compound of considerable strategic importance. Its synthesis is achievable through well-understood chemical transformations. The presence of a reactive aldehyde handle on a biologically relevant pyrazole scaffold makes it an exceptionally versatile building block for creating complex molecules. Its demonstrated utility as an intermediate in the production of agrochemicals and its potential as a scaffold for novel TGR5 agonists validate its significance for both industrial and academic researchers. This guide provides the foundational knowledge required to leverage the properties of this compound for advanced applications in chemical synthesis and drug discovery.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. jchr.org [jchr.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C12H12N2O2 | CID 7062179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chembk.com [chembk.com]
- 14. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime | 110035-28-4 [chemicalbook.com]
- 15. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde CAS number 109925-10-2
An In-depth Technical Guide to 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 109925-10-2), a key heterocyclic building block. The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical development, renowned for its diverse biological activities.[1][2] This document delves into the compound's chemical properties, synthesis, mechanistic pathways, and critical applications, with a particular focus on its role as a pivotal intermediate. Detailed experimental protocols are provided to guide researchers in its synthesis and derivatization. This guide is intended for researchers, chemists, and professionals in drug discovery and crop protection seeking to leverage this versatile molecule.
Introduction and Significance
The pyrazole ring system is a cornerstone in the development of bioactive compounds, with derivatives exhibiting a wide spectrum of pharmacological and agrochemical properties, including fungicidal, insecticidal, and herbicidal activities.[2][3] The specific compound, this compound, embodies a strategic combination of functional groups that make it a highly valuable synthetic intermediate.
Its structure is characterized by:
-
A 1,3-dimethylated pyrazole core , which imparts metabolic stability and defined stereoelectronic properties.
-
A 5-phenoxy group , which can modulate lipophilicity and participate in crucial interactions with biological targets.[4]
-
A 4-carbaldehyde (formyl) group , a versatile chemical handle that allows for a wide array of subsequent chemical transformations, such as condensation, oxidation, and the formation of imines or oximes.[4]
The primary significance of this compound lies in its established role as a precursor in the synthesis of potent agrochemicals, most notably the acaricide Fenpyroximate.[5] Furthermore, the broader class of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides has been identified as potent agonists of TGR5, a G-protein-coupled receptor, highlighting the potential of this scaffold in therapeutic drug development.[6]
Physicochemical Properties and Data
A summary of the key identifiers and properties for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 109925-10-2 | [4][7][8] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [7][8][9] |
| Molecular Weight | 216.24 g/mol | [4][8][9] |
| Physical Form | Pale yellow solid | [4] |
| Purity | Typically ≥95% | |
| Storage Temperature | Inert atmosphere, room temperature | [7] |
| InChI Key | WCLPDOWYSKMISR-UHFFFAOYSA-N | [7][9] |
| Canonical SMILES | CN1N=C(C(=C1OC2=CC=CC=C2)C=O)C | [9] |
Synthesis and Mechanistic Insights
The introduction of a formyl group onto an electron-rich heterocyclic ring like pyrazole is most effectively achieved via the Vilsmeier-Haack reaction .[1][10][11] This reaction is a cornerstone of synthetic organic chemistry for the formylation of activated aromatic and heterocyclic systems.[11][12]
The Vilsmeier-Haack Reaction: A General Mechanism
The reaction proceeds through the formation of a Vilsmeier reagent, typically a chloroiminium salt, from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[1][13] This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring.
Caption: General workflow of the Vilsmeier-Haack reaction for pyrazole formylation.
Synthetic Pathway to this compound
While direct formylation of a phenoxy-pyrazole precursor is possible, a common and highly effective industrial route involves a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a readily available chloro-substituted pyrazole carbaldehyde. A closely related synthesis for a methylated analog has been described, providing a reliable template for the target compound.[2]
The logical workflow starts with 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which is then reacted with phenol in the presence of a base.
Caption: Synthetic workflow via Nucleophilic Aromatic Substitution (SɴAr).
Applications in Agrochemicals and Drug Discovery
The primary industrial application of this compound is its role as a key intermediate in the synthesis of Fenpyroximate, a potent acaricide used to control mites and other pests in agriculture.[5] The synthesis involves the conversion of the carbaldehyde to its corresponding oxime, followed by etherification.
Caption: Role as a key intermediate in the synthesis of the acaricide Fenpyroximate.
This compound is also recognized as an environmental transformation product of Fenpyroximate, which is relevant for environmental fate and residue analysis studies.[9] The versatility of the pyrazole-carbaldehyde scaffold makes it a valuable starting point for generating libraries of novel compounds for high-throughput screening in both agrochemical and pharmaceutical research.[6]
Experimental Protocols
The following protocols are based on established methodologies for analogous compounds and serve as a robust starting point for laboratory synthesis.[2][5][14][15]
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of the title compound from its 5-chloro precursor.
Objective: To synthesize this compound.
Materials:
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
-
Phenol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1.2 equivalents) in DMF.
-
Base Addition: To the stirred solution, add powdered potassium hydroxide (1.5 equivalents) portion-wise at room temperature.
-
Precursor Addition: Add 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) to the resulting mixture.
-
Reaction: Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water (approx. 5-10 volumes).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 3 volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by recrystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) or by column chromatography on silica gel to yield the pure product.[2]
Protocol 2: Derivatization to the Corresponding Oxime
This protocol details the conversion of the title compound to its oxime, a key step towards Fenpyroximate.[5][15]
Objective: To synthesize Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or Sodium Acetate
-
Methanol or Ethanol
-
Deionized water
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.
-
Base Addition: Slowly add an aqueous solution of potassium hydroxide (1.1 equivalents) to the stirred mixture.
-
Reaction: Heat the mixture to reflux (approx. 60-65 °C) for 1-2 hours. Monitor for the disappearance of the starting material by TLC.
-
Isolation: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, reduce the volume of methanol under reduced pressure and add cold water to precipitate the product.
-
Purification: Filter the solid product, wash thoroughly with cold water, and dry under vacuum to obtain the desired oxime.[5][15]
Characterization
The structural elucidation of this compound and its derivatives is typically performed using a combination of standard spectroscopic techniques as reported for analogous compounds in the literature.[10][14][16]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework, respectively. Key signals include the aldehyde proton (~9-10 ppm) and the two methyl singlets.
-
Infrared (IR) Spectroscopy: FT-IR analysis is used to identify key functional groups, particularly the strong carbonyl (C=O) stretch of the aldehyde group (typically ~1670-1700 cm⁻¹).
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that help confirm its structure.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide unambiguous confirmation of the molecular structure and packing in the solid state.[2][17]
Safety and Handling
Based on available safety data for this compound, appropriate precautions should be taken.[7]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
-
Precautionary Statements: P261, P264, P270, P271, P280. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[7]
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 109925-10-2: 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carb… [cymitquimica.com]
- 5. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime | 110035-28-4 [chemicalbook.com]
- 6. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 109925-10-2 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. This compound | C12H12N2O2 | CID 7062179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 14. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chembk.com [chembk.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. 1,3-Dimethyl-5-(3-methyl-phen-oxy)-1H-pyrazole-4-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde molecular structure
An In-Depth Technical Guide to 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde: Structure, Synthesis, and Applications
Foreword
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "biologically privileged" scaffold due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Molecules built around this five-membered N-heteroaromatic ring exhibit a vast spectrum of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.[2][3] This guide provides a detailed examination of a specific, highly functionalized derivative: This compound . As a senior application scientist, my objective is to dissect this molecule's core characteristics, from its fundamental structure and synthesis to its significance as a key intermediate in the production of valuable agrochemicals. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.
Molecular Architecture and Physicochemical Profile
This compound (CAS No: 109925-10-2) is a polysubstituted pyrazole derivative.[4] Its structure is characterized by a central pyrazole ring functionalized with two methyl groups at the N1 and C3 positions, a phenoxy ether linkage at C5, and a reactive carbaldehyde (formyl) group at the C4 position.[4]
The spatial arrangement of these substituents is critical to its reactivity. X-ray crystallography studies on analogous compounds, such as 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde, reveal a significant dihedral angle between the plane of the pyrazole ring and the attached phenyl ring, typically ranging from 82° to 87°.[5][6] This near-perpendicular orientation minimizes steric hindrance and influences the molecule's intermolecular interactions in a crystal lattice.[5][6]
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C12H12N2O2 | CID 7062179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dimethyl-5-(3-methyl-phen-oxy)-1H-pyrazole-4-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin Intermediate: A Technical Guide to 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde (C₁₂H₁₂N₂O₂)
Introduction: A Molecule at the Crossroads of Agrochemical and Pharmaceutical Innovation
In the vast landscape of heterocyclic chemistry, the pyrazole scaffold stands as a cornerstone, underpinning a multitude of biologically active compounds. Within this family, 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde emerges as a pivotal intermediate, a molecular linchpin connecting fundamental synthesis to high-impact applications in both crop protection and human health. With the chemical formula C₁₂H₁₂N₂O₂, this seemingly unassuming carbaldehyde is a critical precursor to the potent acaricide Fenpyroximate and serves as a foundational template for the discovery of novel therapeutics, including agonists for the Takeda G-protein-coupled receptor 5 (TGR5).
This technical guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of facts, we will delve into the causality behind synthetic strategies, the molecule's physicochemical properties, its established and potential biological significance, and detailed experimental protocols. Our objective is to furnish a comprehensive resource that not only informs but also empowers further innovation in the fields of agrochemical synthesis and medicinal chemistry.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral characteristics is fundamental to its application in research and development. While comprehensive experimental data for this compound is not consolidated in a single public source, the following table summarizes its known properties and predicted spectroscopic data based on its structure and analysis of closely related analogues.
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O₂[1] |
| Molecular Weight | 216.24 g/mol [1] |
| CAS Number | 109925-10-2[1] |
| Appearance | Expected to be a crystalline solid. |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, and dimethylformamide.[2][3] |
| Melting Point | Not explicitly reported. The oxime derivative has a melting point of 133-135 °C, suggesting the carbaldehyde would have a distinct, likely lower, melting point.[2][3] |
| ¹H NMR (Predicted) | δ (ppm) in CDCl₃: ~9.8-10.0 (s, 1H, -CHO), ~7.2-7.5 (m, 5H, Ar-H of phenoxy), ~3.8 (s, 3H, N-CH₃), ~2.4 (s, 3H, C-CH₃). |
| ¹³C NMR (Predicted) | δ (ppm) in CDCl₃: ~185 (-CHO), ~155-160 (C-OAr), ~140-150 (pyrazole ring carbons), ~115-130 (phenoxy ring carbons), ~35 (N-CH₃), ~15 (C-CH₃). |
| IR Spectroscopy (Predicted) | ν (cm⁻¹): ~1670-1690 (C=O stretch of aldehyde), ~1590-1600 (C=C and C=N stretching of pyrazole and aromatic rings), ~1200-1250 (Ar-O-C stretch). |
| Mass Spectrometry (Predicted) | ESI-MS: m/z 217.0977 [M+H]⁺. |
Synthesis and Mechanistic Considerations
The primary and most industrially relevant synthesis of this compound involves a nucleophilic aromatic substitution reaction. This approach leverages the reactivity of a halogenated pyrazole precursor.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution
The most direct route to the title compound is the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with phenol in the presence of a suitable base. The electron-withdrawing nature of the formyl group at the 4-position and the pyrazole ring itself activates the C5 position towards nucleophilic attack.
Caption: Synthetic pathway to the target compound via nucleophilic substitution.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a reliable method for a closely related analogue and is expected to provide the title compound in good yield.[4]
Materials:
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
-
Phenol
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and phenol (1.2-1.5 equivalents) in DMF, add potassium hydroxide (2 equivalents) at room temperature.
-
Heat the resulting mixture to approximately 110-120 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/petroleum ether to yield the final product.
Self-Validation and Causality: The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and the base, promoting the nucleophilic attack of the phenoxide ion on the electron-deficient pyrazole ring. The excess of phenol and base ensures the complete conversion of the starting material. The aqueous workup removes the inorganic salts and excess base, while the extraction isolates the desired product. Recrystallization provides a high-purity final product.
The Vilsmeier-Haack Approach: An Alternative Synthetic Route
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. While the previously described nucleophilic substitution is more direct for this specific target, the Vilsmeier-Haack reaction is a cornerstone of pyrazole-4-carbaldehyde synthesis in general and warrants discussion.[5][6] This reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like DMF.
Caption: Vilsmeier-Haack formylation pathway for pyrazole-4-carbaldehyde synthesis.
Applications in Agrochemicals: The Gateway to Fenpyroximate
The primary industrial application of this compound is as a key intermediate in the synthesis of the acaricide Fenpyroximate.[7] Fenpyroximate is a potent contact insecticide and acaricide used to control a wide range of mites and other pests on various crops.[8][9]
Fenpyroximate: Mechanism of Action
Fenpyroximate belongs to the METI (Mitochondrial Electron Transport Inhibitor) class of insecticides.[10] Specifically, it inhibits Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[9][11][12] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to paralysis and death of the target pest.[8] The pyrazole-phenoxy moiety of the molecule is crucial for its binding to the target site.
Caption: Mechanism of action of Fenpyroximate.
Synthesis of Fenpyroximate from the Carbaldehyde Intermediate
The synthesis of Fenpyroximate from this compound proceeds via the formation of an oxime, followed by etherification.
Experimental Protocol: Synthesis of Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime
This protocol is a crucial step in the synthesis of Fenpyroximate.[2][3]
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Potassium hydroxide (KOH)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve this compound in methanol.
-
Add hydroxylamine hydrochloride to the solution.
-
Under stirring, add a solution of potassium hydroxide in water.
-
Heat the reaction mixture at 60 °C for 1 hour.
-
Remove the methanol under reduced pressure.
-
Cool the mixture and add water to precipitate the product.
-
Filter, wash with water, and dry to obtain the oxime.
The resulting oxime is then typically reacted with a suitable alkylating agent, such as tert-butyl 4-(bromomethyl)benzoate, to yield Fenpyroximate.[13]
Potential in Drug Discovery: A Scaffold for TGR5 Agonists
Beyond its role in agrochemicals, the 1,3-dimethyl-5-phenoxy-1H-pyrazole core has emerged as a promising scaffold in medicinal chemistry. Notably, derivatives of this structure, specifically 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides, have been identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5).[14]
TGR5 is a bile acid receptor that plays a crucial role in regulating glucose metabolism and energy expenditure.[15][16] Activation of TGR5 has been shown to improve glycemic control and increase energy expenditure, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[16][17] The discovery that pyrazole derivatives can potently activate this receptor opens up a new avenue for the development of novel therapeutics based on the this compound core.[14][15]
Caption: Therapeutic potential of pyrazole derivatives as TGR5 agonists.
Conclusion: A Versatile Building Block for Future Innovations
This compound stands as a testament to the power of heterocyclic chemistry. Its role as a crucial intermediate in the synthesis of the widely used acaricide Fenpyroximate underscores its importance in modern agriculture. Simultaneously, the emergence of its derivatives as potent TGR5 agonists highlights its significant potential in the development of novel therapeutics for metabolic diseases. This dual applicability makes it a molecule of considerable interest to a broad spectrum of scientists.
This guide has provided a comprehensive overview of the synthesis, properties, and applications of this key pyrazole derivative. By understanding the underlying chemistry and biological significance of this molecule, researchers are better equipped to leverage its potential in creating the next generation of agrochemicals and pharmaceuticals.
References
- 1. This compound | C12H12N2O2 | CID 7062179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime | 110035-28-4 [chemicalbook.com]
- 4. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. peptechbio.com [peptechbio.com]
- 9. peptechbio.com [peptechbio.com]
- 10. irac-online.org [irac-online.org]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fenpyroximate | C24H27N3O4 | CID 9576412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Compound and compositions as TGR5 agonists: WO2012082947 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]
- 17. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]
1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde IUPAC name
An In-Depth Technical Guide to 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its structure, which combines a stable pyrazole core, a phenoxy ether linkage, and a reactive aldehyde group, renders it a versatile intermediate for the construction of more complex molecular architectures. Pyrazole derivatives are known to exhibit a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1] This guide provides a comprehensive overview of the chemical identity, synthesis, key reactions, and applications of this compound, with a focus on its utility for researchers in drug discovery and development.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental for its application in research and development.
Nomenclature and Identifiers:
-
IUPAC Name : 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde[2]
-
CAS Number : 109925-10-2[2]
-
Molecular Formula : C₁₂H₁₂N₂O₂[2]
-
Canonical SMILES : CN1N=C(C(=C1C)C=O)OC2=CC=CC=C2
-
InChIKey : WCLPDOWYSKMISR-UHFFFAOYSA-N[2]
Physicochemical Data Summary:
The following table summarizes the key computed and experimental properties of the compound.
| Property | Value | Source |
| Molecular Weight | 216.24 g/mol | PubChem[2] |
| Physical State | White powdery solid (for related oxime) | ChemicalBook[3] |
| Melting Point | 134-135 °C (for related oxime) | ChemicalBook[3][4] |
| Solubility | Insoluble in water; soluble in methanol, ethanol, and other organic solvents (for related oxime). | ChemicalBook[3][4] |
| Boiling Point | 359.4±42.0 °C (Predicted) | Echemi[5] |
| Density | 1.21 g/cm³ (Predicted) | ChemBK[3] |
Core Synthesis: The Vilsmeier-Haack Reaction
The introduction of a formyl (-CHO) group onto the pyrazole ring is most effectively achieved via the Vilsmeier-Haack reaction. This reaction is a cornerstone of synthetic chemistry for the formylation of electron-rich aromatic and heterocyclic systems.[6][7]
Mechanism and Rationale:
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[7][8]
-
Formation of the Vilsmeier Reagent : DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, often called the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution : The pyrazole ring, being a π-excessive system, acts as a nucleophile.[6] It attacks the electrophilic carbon of the Vilsmeier reagent. The substitution occurs regioselectively at the C4 position, which is the most electron-rich and sterically accessible position on the 1,3,5-substituted pyrazole core.
-
Hydrolysis : The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final carbaldehyde product.
The choice of the Vilsmeier-Haack reaction is justified by its high efficiency, regioselectivity, and the use of relatively mild and inexpensive reagents for formylating activated rings like pyrazole.[8]
Synthetic Workflow Diagram:
Caption: Vilsmeier-Haack synthesis of the target carbaldehyde.
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation
This protocol is a generalized procedure based on established methods for the formylation of pyrazoles.[6][8][9]
-
Reagent Preparation : In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, ~3-4 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃, ~1.5-2 equivalents) dropwise to the cooled DMF under stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Addition of Substrate : Dissolve the starting material, 1,3-dimethyl-5-phenoxypyrazole, in a minimal amount of DMF or another suitable solvent. Add this solution dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction : After the addition is complete, remove the ice bath and heat the reaction mixture to 70-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-20 hours.[8]
-
Workup : Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization and Extraction : Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. The product may precipitate as a solid, which can be collected by filtration. Alternatively, extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the pure this compound.[1]
Applications in Drug Development and Agrochemicals
The true value of this compound lies in its role as a versatile chemical scaffold. The aldehyde functional group is a synthetic linchpin, enabling a wide array of subsequent chemical transformations.
1. Intermediate for Acaricides:
This carbaldehyde is a known intermediate in the synthesis of Fenpyroximate, a potent acaricide (mite-killer) used in agriculture.[4] The synthesis involves the conversion of the aldehyde group into an oxime, followed by further elaboration.
-
Reaction : The carbaldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (like potassium hydroxide) in a solvent such as methanol.[3][4] This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to form the corresponding oxime: N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine .[10]
2. Precursor for Novel Therapeutic Agents:
The pyrazole core is a privileged structure in medicinal chemistry. This carbaldehyde serves as a starting point for generating libraries of compounds for biological screening.
-
TGR5 Agonists : A notable application is in the discovery of potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for treating metabolic diseases. Researchers developed a series of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides starting from the carbaldehyde.[11] This involved oxidizing the aldehyde to a carboxylic acid, followed by amide coupling reactions to generate a diverse library of drug candidates. The study highlighted how this scaffold could be rapidly optimized to produce compounds with high functional activity.[11]
Diagram of Synthetic Utility:
References
- 1. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H12N2O2 | CID 7062179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime | 110035-28-4 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine | C12H13N3O2 | CID 682832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway for 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde, a pivotal intermediate in the development of agrochemicals and pharmaceuticals. The synthesis is primarily a two-step process commencing with the Vilsmeier-Haack formylation of 1,3-dimethyl-1H-pyrazol-5(4H)-one to yield the key intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This is followed by a nucleophilic aromatic substitution, akin to a Williamson ether synthesis, to introduce the phenoxy moiety. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses the significance and applications of this class of compounds, particularly their role in the synthesis of the acaricide Fenpyroximate.
Introduction: The Significance of Pyrazole-4-carbaldehydes
The pyrazole nucleus is a "privileged scaffold" in medicinal and agricultural chemistry, forming the core of numerous biologically active compounds.[1][2] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] Within this versatile class, pyrazole-4-carbaldehydes are particularly valuable as synthetic intermediates.[5] The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures and the synthesis of diverse compound libraries for drug discovery and agrochemical development.[1][3]
The target molecule of this guide, this compound, is a critical building block in the commercial production of Fenpyroximate, a potent acaricide used to control mites in a variety of crops.[6] The purity and efficient synthesis of this intermediate directly impact the yield and quality of the final active ingredient. This guide, therefore, aims to provide researchers and process chemists with a comprehensive understanding of its synthesis, grounded in mechanistic principles and practical, validated protocols.
Overall Synthetic Strategy
The most efficient and widely adopted pathway to this compound involves a two-stage process. The first stage establishes the pyrazole-4-carbaldehyde core through a Vilsmeier-Haack reaction, which concurrently chlorinates the 5-position. The second stage involves the displacement of this chloro group with a phenoxide ion.
Caption: Overall two-step synthesis workflow.
Mechanistic Insights and Causality
Step 1: Vilsmeier-Haack Formylation and Chlorination
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[7][8] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride like phosphoryl chloride (POCl₃).[9][10]
Mechanism:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[10]
-
Electrophilic Attack: The starting material, 1,3-dimethyl-1H-pyrazol-5(4H)-one, exists in tautomeric forms. Its enol tautomer is electron-rich and acts as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution occurs at the C4 position, which is the most nucleophilic site on the pyrazole ring.[11]
-
Chlorination and Aromatization: The reaction with POCl₃ not only facilitates formylation but also converts the hydroxyl group at the C5 position into a chloro group, a good leaving group. Subsequent elimination and rearomatization lead to the formation of an iminium salt intermediate.
-
Hydrolysis: During aqueous workup, the iminium salt is hydrolyzed to yield the final aldehyde product, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[8][9]
Caption: Simplified Vilsmeier-Haack reaction mechanism.
The choice of 1,3-dimethyl-1H-pyrazol-5(4H)-one as a starting material is strategic. It is readily available and its structure facilitates a dual functionalization in a single pot: formylation at the electron-rich C4 position and chlorination at C5, directly producing the ideal precursor for the subsequent step.[12]
Step 2: Nucleophilic Aromatic Substitution (SNAr)
The introduction of the phenoxy group is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is distinct from the more common SN2 mechanism and is characteristic of aryl halides bearing electron-withdrawing groups.[13]
Mechanism:
-
Formation of the Nucleophile: A base, such as potassium hydroxide (KOH), deprotonates phenol to form the more nucleophilic phenoxide anion.
-
Nucleophilic Attack and Meisenheimer Complex Formation: The phenoxide anion attacks the electron-deficient carbon atom at the C5 position of the pyrazole ring, which is activated by the electron-withdrawing aldehyde group at C4 and the inherent electron-withdrawing nature of the pyrazole ring itself. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure and Aromatization: The aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically the rate-determining step. The final product, this compound, is formed.
The use of a polar aprotic solvent like DMF is advantageous as it solvates the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the reaction rate.[14]
Detailed Experimental Protocols
Synthesis of Intermediate: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from established Vilsmeier-Haack procedures for pyrazolones.[12][15]
Materials & Reagents:
-
1,3-Dimethyl-1H-pyrazol-5(4H)-one
-
N,N-Dimethylformamide (DMF)
-
Phosphoryl trichloride (POCl₃)
-
Ethyl acetate
-
Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (60 mmol). Cool the flask in an ice bath to 0 °C (273 K).
-
Slowly add phosphoryl trichloride (90 mmol) dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Maintain the temperature at 0 °C.
-
After the addition is complete, stir the resulting mixture at 0 °C (273 K) for an additional 20 minutes.
-
To this solution, add 1,3-dimethyl-1H-pyrazol-5(4H)-one (30 mmol) portion-wise, ensuring the temperature does not rise significantly.
-
After the addition, remove the ice bath and heat the reaction mixture to 90 °C (363 K) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into 100 ml of crushed ice/cold water.
-
Neutralize the mixture to pH 7 by the slow addition of a sodium hydroxide solution.
-
Extract the aqueous solution with ethyl acetate (3 x 30 ml).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure. The crude product can be recrystallized from an ethyl acetate/petroleum ether mixture to yield colorless crystals of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
| Parameter | Value | Reference |
| Starting Material | 1,3-Dimethyl-1H-pyrazol-5(4H)-one | [12] |
| Reagents | POCl₃, DMF | [12] |
| Temperature | 0 °C (273 K) then 90 °C (363 K) | [12] |
| Reaction Time | 4 hours | [12] |
| Typical Yield | Not explicitly stated, but generally good for Vilsmeier reactions. | [11] |
Synthesis of this compound
This protocol is based on the Williamson ether synthesis-type reaction of a chloropyrazole with a phenol.[14]
Materials & Reagents:
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
-
Phenol (or substituted phenol, e.g., 3-methylphenol)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Cold water
Procedure:
-
To a stirred solution of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (30 mmol) and phenol (48 mmol) in DMF (30 ml), add potassium hydroxide (60 mmol) at room temperature.
-
Heat the resulting mixture to 115 °C (388 K) for 6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the solution and pour it into 100 ml of cold water.
-
Extract the product with ethyl acetate (3 x 60 ml).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Recrystallize the resulting residue from an ethyl acetate/petroleum ether mixture to obtain colorless crystals of the final product.
| Parameter | Value | Reference |
| Starting Material | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | [14] |
| Reagents | Phenol, KOH, DMF | [14] |
| Temperature | 115 °C (388 K) | [14] |
| Reaction Time | 6 hours | [14] |
| Typical Yield | Good to excellent. | [14] |
Conclusion and Future Outlook
The synthetic pathway detailed herein provides a robust and efficient route to this compound. The Vilsmeier-Haack reaction proves to be a highly effective method for the simultaneous formylation and chlorination of the pyrazolone precursor, while the subsequent nucleophilic aromatic substitution allows for the versatile introduction of various phenoxy moieties. This versatility is crucial for creating analogs for structure-activity relationship (SAR) studies in drug and agrochemical discovery programs. Understanding the underlying mechanisms of these cornerstone reactions is paramount for optimizing reaction conditions, improving yields, and troubleshooting potential synthetic challenges. As the demand for novel, effective, and safe agrochemicals and pharmaceuticals continues to grow, the importance of efficient and scalable syntheses for key intermediates like this compound will only increase.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Fenpyroximate (Ref: NNI 850) [sitem.herts.ac.uk]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 12. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Genesis of a Key Intermediate: A Technical Guide to 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde
An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Scaffolding of Innovation
In the intricate world of synthetic chemistry and drug discovery, the narrative often centers on the final, biologically active molecule. However, the journey to these groundbreaking compounds is paved with crucial, often unsung, intermediate molecules. These entities, while not the final therapeutic agents, represent critical nodes of innovation, embodying elegant synthetic strategies and enabling the exploration of vast chemical spaces. This guide delves into the discovery and history of one such pivotal molecule: 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde . While its name may not be common in headline scientific literature, its role as a key building block, particularly in the development of agrochemicals, underscores its significance. This document will provide a comprehensive technical overview of its synthesis, historical context, and the chemical logic that underpins its utility.
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal and agricultural chemistry.[1][2] Compounds incorporating this ring system exhibit a wide spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[3][4] The subject of this guide, this compound, is a specific derivative that has emerged as a valuable intermediate, most notably in the synthesis of the acaricide Fenpyroximate.[5]
Deconstructing the Molecule: A Structural Overview
To appreciate the synthetic strategy and function of this compound, a brief examination of its structure is warranted. The molecule can be dissected into three key components:
-
The Pyrazole Core: A 1,3-dimethylated pyrazole ring. The methylation at the N1 and C3 positions influences the electronic properties and steric environment of the ring.
-
The Phenoxy Group: A phenyl ring linked to the C5 position of the pyrazole via an ether linkage. This group significantly impacts the lipophilicity and can be a key interaction point in biological targets.
-
The Carbaldehyde Functionality: An aldehyde group at the C4 position. This electrophilic handle is the primary site for further chemical transformations, making it a versatile point for diversification.
The Synthetic Pathway: A Tale of Nucleophilic Substitution
While a singular "discovery" paper for this compound is not readily apparent in the public domain, its synthesis can be confidently inferred from established methodologies for related pyrazole derivatives. The most logical and experimentally supported route involves a nucleophilic aromatic substitution (SNAr) reaction. A key publication by Dai et al. (2011) details the synthesis of the closely related 1,3-dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde, providing a robust blueprint.[3][4][6]
The logical precursor for this synthesis is a halogenated pyrazole, specifically 1,3-dimethyl-5-chloro-1H-pyrazole-4-carbaldehyde . The electron-withdrawing nature of the pyrazole ring and the carbaldehyde group activates the C5 position for nucleophilic attack.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative synthesis based on analogous procedures.[3][4]
Step 1: Nucleophilic Aromatic Substitution
-
Reactants:
-
1,3-dimethyl-5-chloro-1H-pyrazole-4-carbaldehyde (1 equivalent)
-
Phenol (1.2 - 1.5 equivalents)
-
Potassium hydroxide (or another suitable base, 2 equivalents)
-
N,N-Dimethylformamide (DMF) as the solvent.
-
-
Procedure:
-
To a stirred solution of 1,3-dimethyl-5-chloro-1H-pyrazole-4-carbaldehyde and phenol in DMF, potassium hydroxide is added at room temperature.
-
The resulting mixture is heated to approximately 110-120 °C for several hours (e.g., 6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into cold water.
-
The aqueous layer is then extracted with a suitable organic solvent, such as ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield this compound as a solid.
-
Causality Behind Experimental Choices:
-
Solvent (DMF): A polar aprotic solvent like DMF is ideal for SNAr reactions. It effectively solvates the potassium phenoxide cation while not solvating the phenoxide anion, thereby increasing its nucleophilicity. Its high boiling point is also suitable for reactions requiring elevated temperatures.
-
Base (Potassium Hydroxide): The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide anion.
-
Temperature: The application of heat is necessary to overcome the activation energy of the reaction, as the aromatic ring is inherently stable.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Historical Context and Application: A Stepping Stone to Acaricides
The primary historical and commercial significance of this compound lies in its role as a key intermediate in the synthesis of Fenpyroximate.[5] Fenpyroximate is a potent acaricide (a pesticide that kills mites and ticks) that acts by inhibiting mitochondrial electron transport.
The carbaldehyde group of our title compound is the reactive handle for the next synthetic step. It is typically converted to an oxime, N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine , through a condensation reaction with hydroxylamine hydrochloride.[7][8] This oxime is then further elaborated to produce the final Fenpyroximate molecule.
The development of pyrazole-based pesticides gained significant traction in the latter half of the 20th century, with numerous patents and publications exploring the vast chemical space around this scaffold.[9][10] The discovery that specific substitutions, such as the phenoxy group at the 5-position and the functionalized side chain at the 4-position, could lead to potent acaricidal activity was a significant breakthrough in the field of crop protection.
Logical Relationship Diagram
Caption: Role as a key intermediate in the synthesis of Fenpyroximate.
Quantitative Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 109925-10-2 | C₁₂H₁₂N₂O₂ | 216.24 |
| N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine | 110035-28-4 | C₁₂H₁₃N₃O₂ | 231.25 |
Conclusion: An Enduring Legacy in Chemical Synthesis
The story of this compound is a testament to the critical role of intermediate compounds in the advancement of applied chemistry. While it may not possess the direct biological activity of the final products it helps create, its strategic design and the versatility of its carbaldehyde functionality have cemented its place in the synthetic lexicon. The logical and efficient synthetic route to this molecule, predicated on the fundamental principles of nucleophilic aromatic substitution, allows for its reliable production on an industrial scale. For researchers and professionals in drug development and agrochemical synthesis, understanding the history, synthesis, and application of such key intermediates is not merely an academic exercise; it is fundamental to the art and science of creating novel and effective molecules that address critical global needs.
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime | 110035-28-4 [chemicalbook.com]
- 6. 1,3-Dimethyl-5-(3-methyl-phen-oxy)-1H-pyrazole-4-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | C12H12N2O2 | CID 7062179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine | C12H13N3O2 | CID 682832 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde is a member of the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the precise elucidation of their molecular structure is paramount for understanding structure-activity relationships (SAR) and for the development of novel therapeutic agents. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this specific molecule, offering both predicted data based on analogous structures and detailed experimental protocols.
The molecular structure of this compound, with the chemical formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol , presents several key features for spectroscopic analysis: a substituted pyrazole ring, a phenoxy group, and a carbaldehyde functional group.[1] Each of these components will give rise to characteristic signals in various spectroscopic experiments.
Molecular Structure and Synthesis
A clear understanding of the molecule's synthesis is fundamental to its characterization. While a specific synthesis for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be adapted from established methods for analogous pyrazole derivatives.[2]
Proposed Synthesis Workflow
The synthesis of the title compound can be envisioned as a nucleophilic aromatic substitution reaction.
Caption: Proposed synthesis of this compound.
Experimental Protocol for Synthesis
This protocol is adapted from the synthesis of a structurally similar compound, 5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[3]
-
Reaction Setup: To a solution of 1,3-dimethyl-5-chloro-1H-pyrazole-4-carbaldehyde (1 mmol) in a suitable solvent such as dimethylformamide (DMF, 10 mL), add phenol (1 mmol) and anhydrous potassium carbonate (2.5 mmol).
-
Reaction Conditions: The reaction mixture is heated to 90°C and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted proton chemical shifts (δ) for this compound. These predictions are based on known chemical shift ranges for similar pyrazole and aromatic systems.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | 1H |
| Phenyl-H (ortho) | 7.0 - 7.2 | Doublet (d) or Multiplet (m) | 2H |
| Phenyl-H (meta) | 7.3 - 7.5 | Triplet (t) or Multiplet (m) | 2H |
| Phenyl-H (para) | 7.1 - 7.3 | Triplet (t) or Multiplet (m) | 1H |
| N-CH₃ | 3.8 - 4.0 | Singlet (s) | 3H |
| C-CH₃ | 2.4 - 2.6 | Singlet (s) | 3H |
Predicted ¹³C NMR Spectral Data
The predicted carbon chemical shifts are provided below, based on data from analogous pyrazole structures.[3][4]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 185 - 190 |
| C-phenoxy (Pyrazole) | 158 - 162 |
| C-O (Phenyl) | 150 - 155 |
| C-N (Pyrazole) | 140 - 145 |
| Phenyl-C (ortho, meta) | 120 - 130 |
| Phenyl-C (para) | 125 - 130 |
| C-CHO (Pyrazole) | 115 - 120 |
| N-CH₃ | 35 - 40 |
| C-CH₃ | 12 - 16 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine direct C-H correlations. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will reveal long-range C-H couplings, which is invaluable for assigning quaternary carbons.
Caption: A typical workflow for structure elucidation using NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aldehyde C-H stretch | 2850 - 2800 and 2750 - 2700 | Medium (often two bands) |
| C=O stretch (aldehyde) | 1710 - 1685 | Strong |
| C=C and C=N stretch (aromatic/pyrazole) | 1600 - 1450 | Medium to Strong |
| C-O-C stretch (ether) | 1260 - 1000 | Strong |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₂H₁₂N₂O₂
-
Calculated Exact Mass: 216.0899 Da
-
Nominal Mass: 216 Da
-
Predicted Molecular Ion Peak (M⁺): m/z = 216
Predicted Fragmentation Pattern
The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways:
-
Loss of the formyl radical (-CHO): [M - 29]⁺
-
Loss of the phenoxy radical (-OPh): [M - 93]⁺
-
Cleavage of the ether bond to give the phenoxy cation: [OPh]⁺, m/z = 93
-
Formation of the pyrazole-containing fragment: [M - OPh]⁺
Caption: A simplified representation of the predicted mass spectral fragmentation of the title compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for LC-MS, while Electron Impact (EI) is standard for GC-MS.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to confirm the elemental composition from the exact mass measurement.
Conclusion
References
An In-depth Technical Guide to the NMR and Mass Spectrometry of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde. The molecular formula for this compound is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol .[1] This guide is intended for researchers and professionals in the fields of chemistry and drug development, offering in-depth theoretical background, detailed experimental protocols, and a thorough interpretation of predicted spectral data. By presenting a complete analytical profile, this document aims to facilitate the identification, characterization, and utilization of this pyrazole derivative in scientific research.
Introduction
This compound belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The structural elucidation of such novel compounds is paramount for understanding their chemical properties and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous determination of molecular structures. This guide will delve into the principles of these techniques and apply them to the specific case of this compound.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For organic compounds like this compound, ¹H and ¹³C NMR are the most commonly employed techniques.
Theoretical Principles and Causality in Experimental Choices
The choice of solvent and internal standard is critical in NMR spectroscopy as they can influence chemical shifts.[2][3][4][5] Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single, easily identifiable solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.0 ppm.
The magnetic field strength of the NMR spectrometer dictates the resolution and sensitivity of the spectra. Higher field strengths (e.g., 400 MHz or greater) are preferred for complex molecules to minimize signal overlap and facilitate more accurate interpretation.
Predicted ¹H NMR Spectrum
Based on established chemical shift principles and data from analogous structures, the predicted ¹H NMR spectrum of this compound in CDCl₃ is as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8-10.0 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.2-7.5 | Multiplet | 5H | Phenyl group protons (Ph-H) |
| ~3.8 | Singlet | 3H | N-methyl protons (N-CH₃) |
| ~2.4 | Singlet | 3H | C-methyl protons (C-CH₃) |
Interpretation:
-
Aldehyde Proton (~9.8-10.0 ppm): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond, resulting in a characteristic downfield chemical shift.[6]
-
Phenyl Protons (~7.2-7.5 ppm): The five protons on the phenoxy group will appear as a complex multiplet in the aromatic region of the spectrum.
-
N-Methyl Protons (~3.8 ppm): The methyl group attached to the nitrogen atom of the pyrazole ring is expected to be a singlet and will appear at a chemical shift influenced by the aromatic nature of the ring.
-
C-Methyl Protons (~2.4 ppm): The methyl group at the C3 position of the pyrazole ring will also be a singlet, with a chemical shift typical for a methyl group attached to an aromatic ring.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum in CDCl₃ would exhibit the following signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~185-190 | Aldehyde carbonyl carbon (-CHO) |
| ~155-160 | C5 of pyrazole (attached to oxygen) |
| ~150-155 | C3 of pyrazole (attached to methyl) |
| ~120-130 | Phenyl carbons |
| ~110-115 | C4 of pyrazole |
| ~35-40 | N-methyl carbon (N-CH₃) |
| ~10-15 | C-methyl carbon (C-CH₃) |
Interpretation:
-
Carbonyl Carbon (~185-190 ppm): The aldehyde carbonyl carbon is significantly deshielded and appears at a very downfield chemical shift.[6]
-
Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the substituents and their positions within the heterocyclic ring.[7][8][9][10]
-
Phenyl Carbons: The carbons of the phenoxy group will appear in the aromatic region.
-
Methyl Carbons: The N-methyl and C-methyl carbons will have characteristic upfield chemical shifts.
Experimental Protocol for NMR Analysis
This protocol outlines a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation:
-
Instrument Setup:
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve adequate signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Caption: Experimental workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.
Theoretical Principles and Ionization Method Selection
For a molecule like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique. ESI is ideal for polar and moderately polar molecules, producing intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation, which is crucial for accurate molecular weight determination.[12][13]
Predicted Mass Spectrum (ESI+)
In positive ion mode ESI-MS, the expected major ions are:
| m/z | Ion |
| 217.0975 | [M+H]⁺ |
| 239.0794 | [M+Na]⁺ |
The molecular ion peak ([M]⁺˙) might be observed in techniques like Electron Ionization (EI), but would likely be weak for this compound. The fragmentation pattern in EI-MS would be more complex.
Predicted Fragmentation Pattern (EI-MS)
Under harsher ionization conditions like EI, the molecule is expected to fragment in a predictable manner. Key fragmentation pathways for pyrazoles and aromatic aldehydes include:
-
Loss of the aldehyde proton (-H): [M-1]⁺
-
Loss of the formyl radical (-CHO): [M-29]⁺
-
Cleavage of the phenoxy group: This can lead to fragments corresponding to the pyrazole carbaldehyde core and the phenoxy radical.
-
Ring fragmentation of the pyrazole nucleus: This can involve the loss of N₂ or HCN.[2][3]
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for ESI-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[14]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[14]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[14]
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Calibrate the instrument using a known standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.[15]
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.
-
If fragmentation is induced (e.g., in-source CID or MS/MS), analyze the fragment ions to corroborate the proposed structure.
-
Conclusion
This technical guide has provided a detailed overview of the expected NMR and mass spectrometry data for this compound. The predicted ¹H and ¹³C NMR spectra, along with the anticipated mass spectral data and fragmentation patterns, serve as a robust reference for the characterization of this compound. The provided experimental protocols offer a standardized and reliable approach for obtaining high-quality analytical data. This comprehensive information is intended to support researchers in their efforts to synthesize, identify, and utilize this and similar pyrazole derivatives in their scientific endeavors.
References
- 1. This compound | C12H12N2O2 | CID 7062179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. reddit.com [reddit.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Pyrazole(288-13-1) 13C NMR [m.chemicalbook.com]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. elementlabsolutions.com [elementlabsolutions.com]
Crystal structure of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde derivatives
An In-Depth Technical Guide to the Crystal Structure of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural interpretation of this compound and its derivatives. These compounds are of significant interest in medicinal chemistry, and understanding their three-dimensional structure is paramount for rational drug design. This document details field-proven protocols for single crystal growth and single-crystal X-ray diffraction (SC-XRD) analysis, from data collection to structure solution and refinement. We delve into a detailed analysis of the molecular geometry, conformational preferences, and the landscape of intermolecular interactions, including hydrogen bonds and π-stacking, which govern the crystal packing. Advanced analytical techniques such as Hirshfeld surface analysis are discussed as a means to quantitatively and visually probe these interactions. Finally, we bridge the gap between solid-state structure and biological function by exploring the structure-activity relationship (SAR) insights that can be gleaned from crystallographic data, providing a critical resource for researchers in drug discovery and materials science.
Introduction
The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block for designing ligands that can interact with various biological targets. Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antibacterial, and antidepressant agents.[1][2] A notable example includes celecoxib, a selective COX-2 inhibitor used for treating arthritis. The continued exploration of pyrazole derivatives is a vibrant area of research aimed at discovering novel therapeutic agents.[3][4]
Significance of this compound Derivatives
The class of this compound derivatives combines the robust pyrazole core with a flexible phenoxy moiety and a reactive carbaldehyde group. This specific arrangement of functional groups offers multiple points for diversification, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. The aldehyde group, in particular, can serve as a key interaction point with protein residues or as a synthetic handle for creating more complex molecules, such as oximes, which are intermediates in the synthesis of acaricides like fenpyroximate.[5][6]
The Critical Role of Crystal Structure Analysis in Drug Design
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[7][8] This technique provides invaluable information on bond lengths, bond angles, and the overall conformation of a molecule in its solid state.[7] For drug development, this structural knowledge is critical. It allows for the visualization of the exact shape of a potential drug molecule, which is essential for understanding its interaction with a protein binding site. Furthermore, analyzing the crystal packing reveals the intermolecular interactions that stabilize the solid form, which can influence crucial pharmaceutical properties such as solubility, stability, and bioavailability.[9][10]
Synthesis and Crystallization
General Synthesis Pathway for this compound Derivatives
The synthesis of the title compounds is typically achieved through a nucleophilic aromatic substitution reaction. The causality behind this choice of reaction is its efficiency and modularity. Starting with a halogenated pyrazole-4-carbaldehyde precursor, such as 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, the phenoxy group can be introduced by reaction with a corresponding phenol in the presence of a base.
A common and effective procedure involves dissolving the 5-chloro-pyrazole precursor and a substituted phenol in a polar aprotic solvent like dimethylformamide (DMF).[11] Potassium hydroxide is added as the base to deprotonate the phenol, forming a more nucleophilic phenoxide ion, which then displaces the chloride on the pyrazole ring. The reaction is typically heated to ensure a reasonable reaction rate.[11] This method is robust and allows for the synthesis of a diverse library of derivatives by simply varying the phenol starting material.
Protocol for Single Crystal Growth
The acquisition of high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination. The following protocol is a self-validating system that relies on slow evaporation, a technique chosen for its simplicity and effectiveness with many organic compounds.[12] The key principle is to allow molecules to slowly and orderly deposit from a solution onto a growing crystal lattice, which minimizes defects.
-
Synthesized pyrazole derivative (purified by column chromatography)
-
High-purity solvent (e.g., ethyl acetate, ethanol, or a mixture like ethyl acetate/petroleum ether)
-
Clean glassware (small vials or test tubes)
-
Glass frit or syringe filter
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[12] If solubility is too high, only small crystals may form. A solvent system where the compound is soluble when heated but less soluble at room temperature is ideal for slow cooling methods. For slow evaporation, a solvent in which the compound is reasonably soluble at room temperature is preferred.
-
Prepare a Saturated Solution: Dissolve a small amount of the purified compound in the chosen solvent or solvent mixture in a clean vial. Gently warm the solution if necessary to dissolve the compound completely.
-
Filtration (Crucial Step): Filter the solution while warm through a glass frit or a syringe filter into a clean vial. This step is critical to remove any dust or particulate matter which could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[12]
-
Slow Evaporation: Cover the vial with a cap or parafilm, but do not seal it completely. Pierce a few small holes in the cover with a needle. This allows the solvent to evaporate slowly over several days to weeks.
-
Incubation: Place the vial in a location free from mechanical vibrations and significant temperature fluctuations. Patience is key; do not disturb the growing crystals.[12]
-
Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor. Wash the crystals gently with a small amount of cold solvent and allow them to air dry.
Diagram: Synthetic and Crystallization Workflow
Caption: Workflow from synthesis to single crystal.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
The Theoretical Basis of SC-XRD
SC-XRD operates on the principle of Bragg's Law (nλ = 2d sinθ). When a beam of X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Because the atoms in a crystal are arranged in a regular, repeating lattice, the scattered waves interfere with each other constructively in specific directions, creating a unique diffraction pattern of spots.[7] By precisely measuring the positions and intensities of these spots as the crystal is rotated, one can mathematically reconstruct the three-dimensional electron density map of the molecule and, from that, infer the positions of the atomic nuclei.[8]
Experimental Protocol for SC-XRD Data Collection
This protocol describes a standard workflow using a modern CCD area-detector diffractometer, a choice dictated by its high sensitivity and rapid data collection capabilities.
-
Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope. The crystal should have well-defined faces and be free of cracks or defects.
-
Using a minimal amount of inert oil (e.g., Paratone-N), affix the crystal to the tip of a cryo-loop or a glass fiber.
-
Mount the loop onto the goniometer head of the diffractometer.
-
If data is to be collected at low temperatures (e.g., 100-113 K), immediately place the crystal under a stream of cold nitrogen gas.[11] Low temperature is chosen to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
Unit Cell Determination: Collect a few initial frames to locate the diffraction spots. The diffractometer software (e.g., Bruker's APEX suite) will use these to determine the preliminary unit cell parameters and crystal system.[13]
-
Data Collection Strategy: The software then calculates an optimized strategy to collect a complete and redundant dataset. This involves a series of scans (runs) where the crystal is rotated through different angles (e.g., φ and ω scans).
-
Exposure Time: Set an appropriate exposure time per frame (e.g., 10-30 seconds) to achieve good signal-to-noise ratios.
-
Data Integration and Scaling: After collection, the raw diffraction images are processed. The software (e.g., SAINT) integrates the intensity of each reflection and applies corrections for factors like Lorentz-polarization and absorption (e.g., using SADABS).[13] This results in a file containing the h, k, l indices and intensity for each reflection.
Structure Solution and Refinement
The structure is typically solved and refined using specialized software packages like SHELXTL or Olex2.[13]
-
Structure Solution: This is the process of finding the initial atomic positions. Direct methods are most common for small molecules. This statistical approach uses the measured intensities to phase the reflections and generate an initial electron density map.
-
Structure Refinement: This is an iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the observed data. This is done using a least-squares minimization algorithm.
-
Initial Solution: Use a program like SHELXT or SIR to obtain an initial structural model from the reflection data.
-
Model Building: Identify the atoms in the initial electron density map and build the molecular fragment.
-
Isotropic Refinement: Refine the model with all atoms treated as isotropic spheres (vibrating equally in all directions).
-
Anisotropic Refinement: Once the model is mostly complete, refine the non-hydrogen atoms anisotropically, allowing them to be represented by ellipsoids to model their thermal motion more accurately.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions (e.g., C-H = 0.95 Å) and refined using a "riding model," where their position is tied to the atom they are bonded to.[13] This is a standard and trustworthy approach because hydrogen atoms scatter X-rays very weakly and are often difficult to locate directly from the electron density map.
-
Final Refinement Cycles: Continue refinement until the model converges, meaning the shifts in atomic parameters are negligible. The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible (typically < 0.05 for good quality structures).
Diagram: From Crystal to Structure - The SC-XRD Pipeline
Caption: The experimental and computational pipeline for SC-XRD.
Analysis of the Crystal Structure
The following analysis is based on crystallographic data reported for derivatives closely related to the title compound, such as 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde, which serves as an authoritative and representative example.[11]
Key Crystallographic Data
Quantitative data from crystallographic studies are best summarized in a table for clarity and comparison.
| Parameter | Representative Value for a Derivative[11] |
| Chemical Formula | C₁₃H₁₄N₂O₂ |
| Formula Weight ( g/mol ) | 230.26 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.9444 (16) |
| b (Å) | 10.643 (3) |
| c (Å) | 15.053 (3) |
| α (°) | 107.732 (3) |
| β (°) | 102.473 (5) |
| γ (°) | 93.225 (7) |
| Volume (ų) | 1173.4 (5) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 113 |
| Final R1 [I > 2σ(I)] | 0.057 |
| wR2 (all data) | 0.100 |
Note: The presence of Z=4 in a P-1 space group indicates there are two independent molecules in the asymmetric unit.[11]
Molecular Geometry and Conformation
The core pyrazole ring is typically planar, as expected for an aromatic system.[13] A key structural feature of this class of compounds is the relative orientation of the pyrazole and phenoxy rings. The dihedral angle between the plane of the pyrazole ring and the plane of the phenoxy ring is significant, often falling in the range of 80-90°.[11] In the case of 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde, these angles are reported as 86.5° and 82.3° for the two independent molecules in the asymmetric unit.[11] This near-perpendicular arrangement is a result of steric hindrance between the substituents on the two rings, which prevents a more coplanar conformation. This conformation has direct implications for the molecule's overall shape and how it can fit into a receptor binding pocket.
Intermolecular Interactions and Crystal Packing
The way molecules pack in a crystal is dictated by a network of non-covalent interactions. In the absence of strong hydrogen bond donors (like -OH or -NH), the packing of these pyrazole derivatives is primarily governed by weaker C-H···O and C-H···π interactions.
-
C-H···O Hydrogen Bonds: The oxygen atom of the carbaldehyde group is a hydrogen bond acceptor. Weak C-H···O interactions are commonly observed, where a C-H bond from a neighboring molecule points towards the aldehyde oxygen, helping to link molecules into chains or layers.[11][14]
-
C-H···π Interactions: A C-H bond can interact with the electron-rich face of an aromatic ring (either the phenoxy or pyrazole ring). These interactions are also crucial in stabilizing the crystal packing.[13]
-
π-π Stacking: In some derivatives, offset π-π stacking interactions can occur between the aromatic rings of adjacent molecules, where the centroid-to-centroid distance is typically around 3.8 Å.[14]
Hirshfeld Surface Analysis
To gain deeper, quantitative insight into these intermolecular interactions, Hirshfeld surface analysis is an invaluable tool.[15][16] This method defines a surface for a molecule in a crystal by partitioning the crystal electron density.[17] Properties such as the normalized contact distance (d_norm) can be mapped onto this surface, visually highlighting regions of close intermolecular contact.
-
d_norm mapping: Red spots on the d_norm surface indicate close contacts with neighboring atoms (shorter than the van der Waals radii sum) and correspond to the most significant interactions, such as hydrogen bonds. Blue regions represent longer contacts.
-
2D Fingerprint Plots: The Hirshfeld surface can be deconstructed into a 2D "fingerprint" plot, which summarizes all intermolecular contacts. This plot shows the distance to the nearest nucleus inside the surface (d_i) versus the distance to the nearest nucleus outside the surface (d_e).[18] Distinct spikes on this plot correspond to specific types of interactions (e.g., sharp spikes for C-H···O bonds, wing-like shapes for π-π stacking), and the area under these spikes can be used to quantify the relative contribution of each type of interaction to the overall crystal packing.[15]
Diagram: Key Intermolecular Interactions
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chembk.com [chembk.com]
- 6. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime | 110035-28-4 [chemicalbook.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How To [chem.rochester.edu]
- 13. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 16. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. crystalexplorer.net [crystalexplorer.net]
- 18. researchgate.net [researchgate.net]
Introduction: The Pyrazole Carbaldehyde Core in Modern Chemistry
An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazole Carbaldehydes
Pyrazole carbaldehydes represent a cornerstone class of heterocyclic compounds, distinguished by a five-membered aromatic ring containing two adjacent nitrogen atoms and an appended aldehyde group. This unique structural combination imparts a rich and versatile chemical character, positioning them as "privileged scaffolds" in medicinal chemistry and as highly valuable building blocks in organic synthesis.[1][2] The reactivity of both the pyrazole ring and the aldehyde functional group allows for a multitude of chemical transformations, enabling the construction of complex molecular architectures.[1]
These compounds are instrumental in the development of novel therapeutic agents, with their derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.[3][4] Their significance also extends to materials science and agrochemicals.[2][5] This guide offers a comprehensive exploration of the synthesis, physical properties, and chemical reactivity of pyrazole carbaldehydes, providing researchers, scientists, and drug development professionals with the technical insights necessary to harness their full potential.
Core Synthetic Methodologies
The accessibility of pyrazole carbaldehydes is crucial for their application. Several reliable synthetic routes have been established, with the Vilsmeier-Haack reaction being the most prominent.[4][6]
The Vilsmeier-Haack Reaction
This is one of the most effective and widely used methods for the formylation of pyrazoles, particularly at the C4-position.[7][8] The reaction typically involves treating the corresponding hydrazone precursor with the Vilsmeier reagent, which is an adduct of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[8] The hydrazone is first converted into an iminium salt, which then undergoes cyclization and subsequent formylation to yield the pyrazole-4-carbaldehyde.[4][8]
Expert Insight: The Vilsmeier-Haack reaction's power lies in its ability to simultaneously construct the pyrazole ring and introduce the carbaldehyde group in a one-pot procedure from readily available ketone hydrazones. The regioselectivity, favoring the 4-position, is a key advantage for predictable synthetic design.[6]
Caption: Vilsmeier-Haack workflow for pyrazole carbaldehyde synthesis.
Oxidation of Pyrazole Methanols
A straightforward approach involves the oxidation of the corresponding pyrazole alcohols (hydroxymethylpyrazoles). Standard oxidizing agents can be employed for this transformation, providing a clean route to the desired aldehyde if the precursor alcohol is readily available.[3]
Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
This protocol describes a typical experimental procedure for synthesizing a pyrazole carbaldehyde.
-
Reagent Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, cool dimethylformamide (DMF, 2 moles) to 0-5°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1 mole) dropwise to the cooled DMF while maintaining the temperature below 10°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.[4]
-
Reaction with Hydrazone: Dissolve acetophenone phenylhydrazone (0.5 moles) in DMF and add it slowly to the Vilsmeier reagent.
-
Heating and Cyclization: Heat the reaction mixture to 60-70°C and maintain this temperature for approximately 6-8 hours, monitoring the reaction progress by TLC.[8]
-
Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization and Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until a pH of 7-8 is reached. The solid product will precipitate.
-
Purification: Filter the crude product, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[9]
Physical and Spectroscopic Properties
The physical state and spectroscopic signatures of pyrazole carbaldehydes are fundamental to their characterization and application.
General Physical Characteristics
Most unsubstituted and substituted pyrazole carbaldehydes are crystalline solids at room temperature.[10][11][12] Their color can range from white to light yellow or creamy.[10][13]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1H-Pyrazole-3-carbaldehyde | C₄H₄N₂O | 96.09 | - | Solid[12] |
| 1H-Pyrazole-4-carbaldehyde | C₄H₄N₂O | 96.09 | 82-83[11] | White to light creamy solid[13] |
| 1-Methyl-1H-pyrazole-4-carbaldehyde | C₅H₆N₂O | 110.11 | - | - |
| 3-Phenyl-1H-pyrazole-4-carbaldehyde | C₁₀H₈N₂O | 172.19 | 146-148[10] | White to yellow powder[10] |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₂N₂O | 248.28 | - | - |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for structural elucidation and purity validation.[1]
The IR spectrum provides clear evidence for the key functional groups. A strong absorption band for the aldehyde carbonyl (C=O) stretch is typically observed in the range of 1670–1698 cm⁻¹.[1][14] The aldehydic C-H stretch can also be seen around 2860 cm⁻¹.[1]
¹H and ¹³C NMR spectroscopy are definitive tools for confirming the structure of pyrazole carbaldehydes.
-
¹H NMR: The most characteristic signal is the aldehyde proton (CHO), which appears as a singlet far downfield, typically between δ 9.5 and 10.0 ppm.[1] The pyrazole ring protons appear in the aromatic region, and the N-H proton (if present) is often a broad singlet that can be observed at δ 13.5 ppm or higher, depending on the solvent.[1]
-
¹³C NMR: The aldehyde carbonyl carbon provides a diagnostic signal in the δ 185–190 ppm range.[1]
| Spectroscopic Data for 1H-Pyrazole-4-carbaldehyde | |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.55 (br s, 1H, NH), 9.84 (s, 1H, CHO), 8.49 (br s, 1H, pyrazole-H), 8.00 (br s, 1H, pyrazole-H)[1] |
| ¹³C NMR (DMSO-d₆) | δ 185.1 (CHO), 136.5 (C-pyrazole), 123.6 (C-pyrazole)[13] |
| IR | ~1680 cm⁻¹ (C=O stretch)[1] |
| Mass Spec (EI) | m/z: 96 (M⁺)[13] |
Crystallography
Single-crystal X-ray diffraction studies reveal precise details about the molecular geometry. For instance, in 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the aldehyde group is nearly coplanar with the pyrazole ring.[15] The crystal packing is often stabilized by weak intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking, which influence the material's bulk properties.[7][15]
Chemical Properties and Reactivity
The chemical behavior of pyrazole carbaldehydes is dictated by the interplay between the aromatic pyrazole ring and the reactive aldehyde group.
Reactivity of the Pyrazole Ring
The pyrazole ring is aromatic and generally stable to oxidation.[16][17]
-
Electrophilic Substitution: The two nitrogen atoms reduce the electron density at the C3 and C5 positions, making the C4 position the most susceptible to electrophilic attack.[16][17]
-
N-H Acidity: The proton on the N1 nitrogen is weakly acidic and can be removed by a base, forming a pyrazolate anion. This anion is a potent nucleophile and readily reacts with electrophiles like alkyl halides.[16]
-
N2 Basicity: The N2 nitrogen has a lone pair of electrons and is basic, reacting easily with electrophiles.[16]
Reactivity of the Aldehyde Group
The aldehyde moiety is the primary site of reactivity for building molecular complexity. It undergoes a wide array of classical carbonyl reactions.
-
Oxidation: The aldehyde can be oxidized to the corresponding pyrazole carboxylic acid.[3]
-
Reduction: The aldehyde is easily reduced to a primary alcohol (hydroxymethyl group).[3]
-
Condensation Reactions: This is a major pathway for derivatization.
-
Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases), which are important intermediates and biologically active compounds themselves.[18][19]
-
Knoevenagel/Claisen-Schmidt Condensation: Reaction with active methylene compounds (e.g., malonic acid, acetophenones) leads to the formation of new C-C bonds and extended conjugated systems like chalcones.[3][20]
-
-
Baylis-Hillman Reaction: This reaction with activated alkenes in the presence of a nucleophilic catalyst (like DABCO) forms functionalized allylic alcohols.[21]
Caption: Major reaction pathways of the pyrazole carbaldehyde group.
Applications in Drug Discovery and Materials Science
The synthetic versatility of pyrazole carbaldehydes makes them invaluable precursors for compounds with significant biological activity.[22] They are central to the synthesis of:
-
Anti-inflammatory Agents: Derivatives have been developed as COX-2 inhibitors.[3]
-
Antimicrobial and Antifungal Compounds: Many Schiff bases and chalcones derived from pyrazole carbaldehydes exhibit potent activity against bacteria and fungi.[2]
-
Anticancer Therapeutics: The pyrazole scaffold is present in several anticancer drugs, and new derivatives are constantly being explored for their antiproliferative effects.[2][4]
-
Antiviral Drugs: The core structure is used to design agents targeting viral replication.[3]
In materials science, the ability to form extended π-conjugated systems makes them useful in the development of dyes and other functional organic materials.[9]
Conclusion
Pyrazole carbaldehydes are a profoundly important class of heterocyclic compounds, bridging the gap between simple starting materials and complex, high-value molecules. Their robust synthesis, well-defined physicochemical properties, and predictable, versatile reactivity make them indispensable tools for chemists. For professionals in drug development, the pyrazole carbaldehyde core offers a proven foundation for the design of new therapeutic agents with a wide range of pharmacological profiles. As synthetic methodologies continue to advance, the applications for these remarkable building blocks will undoubtedly continue to expand, solidifying their role in the future of chemical and pharmaceutical research.
References
- 1. 1H-pyrazole-4-carbaldehyde | High-Purity Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. nbinno.com [nbinno.com]
- 11. 35344-95-7 CAS MSDS (1H-Pyrazole-4-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. 1H-Pyrazole-3-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. tandfonline.com [tandfonline.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. researchgate.net [researchgate.net]
- 19. journals.stmjournals.com [journals.stmjournals.com]
- 20. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 21. quod.lib.umich.edu [quod.lib.umich.edu]
- 22. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of drug discovery.[1][2][3] First described by Ludwig Knorr in 1883, this aromatic ring system has proven to be a remarkably versatile template for designing therapeutic agents.[4] Its unique structural and electronic properties—including the ability to act as both a hydrogen bond donor and acceptor—allow for diverse interactions with a multitude of biological targets. This versatility has led to the development of numerous clinically successful drugs and a vast library of compounds with a full spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and antiviral effects.[1][4][5][6]
This guide, intended for researchers and drug development professionals, provides a detailed exploration of the core biological activities of pyrazole derivatives. We will delve into the mechanisms of action, highlight key structure-activity relationships (SAR), and present validated experimental protocols for evaluating these activities, moving beyond a simple recitation of facts to explain the causality and scientific rationale behind the methodologies.
Chapter 1: Anti-inflammatory Activity - Targeting the Arachidonic Acid Cascade
The anti-inflammatory prowess of pyrazole derivatives is perhaps their most well-documented and clinically significant attribute.[7][8] This is exemplified by the commercial success of drugs like Celecoxib, a selective COX-2 inhibitor used for treating pain and inflammation in conditions such as arthritis.[9][10]
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism underpinning the anti-inflammatory effect of many pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[11][12] Both COX-1 and COX-2 enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[12][13]
-
COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the stomach lining and maintaining platelet aggregation.[12]
-
COX-2 is an inducible enzyme, primarily expressed at sites of inflammation in response to stimuli like cytokines and growth factors.[10][12]
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2.[10][14] While this reduces inflammation, the concurrent inhibition of COX-1 can lead to significant gastrointestinal side effects, such as ulcers.[14] Pyrazole derivatives like Celecoxib possess a distinct structural feature, often a sulfonamide side chain, that allows them to bind to a specific hydrophilic side pocket present in the active site of COX-2 but not COX-1.[9][10] This structural difference enables selective inhibition of COX-2, thereby reducing inflammation while minimizing the gastrointestinal risks associated with COX-1 inhibition.[12]
Data Presentation: In Vitro COX-2 Inhibition
The potency and selectivity of pyrazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A higher selectivity index (COX-1 IC50 / COX-2 IC50) is desirable.
| Compound Type | Example | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index | Reference |
| 3,5-Diarylpyrazole | Lead Compound | 4.5 | 0.02 | 225 | [14] |
| Pyrazolo-pyrimidine | Computationally Screened | >10 | 0.015 | >667 | [14] |
| Celecoxib | Standard Drug | ~15 | ~0.04 | ~375 | [10] |
Experimental Protocols: Assessing Anti-inflammatory Activity
A robust evaluation of anti-inflammatory potential requires a combination of in vitro and in vivo assays.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
-
Causality: This assay is the foundational step to directly measure the compound's ability to inhibit the target enzymes, COX-1 and COX-2. It confirms the mechanism of action and establishes potency and selectivity before committing to more complex in vivo models.
-
Methodology:
-
Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.
-
Incubation: Pre-incubate the enzyme in a buffer (e.g., Tris-HCl) with the test compound at various concentrations for a defined period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a specific time (e.g., 2 minutes) by adding a strong acid (e.g., HCl).
-
Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by plotting inhibition percentage against the logarithm of the compound concentration.
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
-
Causality: This is a classic and highly reproducible model for acute inflammation.[15][16] Carrageenan injection induces a biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis. Therefore, inhibition of paw edema in this model strongly suggests in vivo COX inhibition.
-
Methodology:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Grouping: Divide animals into groups: a control group (vehicle), a standard group (e.g., Diclofenac or Celecoxib), and test groups (various doses of the pyrazole derivative).
-
Compound Administration: Administer the test compounds and standards orally or intraperitoneally.
-
Inflammation Induction: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point. An inhibition of 65-80% is considered significant.[14]
-
Chapter 2: Anticancer Activity - A Multi-Targeted Approach
The pyrazole scaffold is a key pharmacophore in the development of novel anticancer agents, with derivatives demonstrating multiple mechanisms of action against various cancer cell lines.[17][18][19]
Mechanisms of Action
Unlike the focused COX-2 inhibition in inflammation, the anticancer effects of pyrazoles are diverse and often target key pathways in cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives act as antitubulin agents, similar to well-known drugs like Combretastatin A-4.[17] They bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17][20]
-
Kinase Inhibition: Many pyrazoles are designed as inhibitors of protein kinases that are crucial for cancer cell growth and signaling, such as:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers. Pyrazole-based inhibitors can block its signaling pathway.[17][21]
-
Cyclin-Dependent Kinases (CDKs): These enzymes control cell cycle progression. Pyrazole derivatives can induce cell cycle arrest by inhibiting CDKs.[17]
-
PI3 Kinase: This kinase is part of a critical survival pathway. A pyrazole carbaldehyde derivative was identified as a potent PI3 kinase inhibitor with an IC50 of 0.25 μM against MCF-7 breast cancer cells.[17]
-
Data Presentation: Anticancer Cytotoxicity
The MTT assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[21][22][23]
| Compound | Target Cell Line | IC50 (μM) | Standard Drug (IC50 μM) | Reference |
| Pyrazole-Naphthalene Analog | MCF-7 (Breast) | 0.021 | Doxorubicin (0.95) | [17][20] |
| Pyrazole-Thiadiazole Hybrid (6g) | A549 (Lung) | 1.537 | Cisplatin (>10) | [21] |
| Pyrazole Carbaldehyde | MCF-7 (Breast) | 0.25 | Doxorubicin (0.95) | [17] |
| Benzofuropyrazole (5b) | K562 (Leukemia) | 0.021 | ABT-751 (>0.7) | [20] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Causality: This initial screening assay is crucial for identifying compounds that reduce cell viability or are cytotoxic. It is a high-throughput and cost-effective method to quickly assess the general anticancer potential of a large library of synthesized pyrazole derivatives before proceeding to more complex mechanistic studies.[24][25]
-
Methodology:
-
Cell Culture: Seed human cancer cells (e.g., A549, MCF-7, HepG2) into 96-well plates and allow them to adhere overnight.[23]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[22]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.
-
Chapter 3: Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and pyrazole derivatives have emerged as a promising class of compounds.[26][27] They exhibit a broad spectrum of activity against various Gram-positive and Gram-negative bacteria as well as fungi.[26][28][29]
Mechanisms and Targets
The antimicrobial mechanisms of pyrazoles are varied. Some have been predicted to act as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication, making them potent against both Gram-positive and Gram-negative bacteria.[27] Others, when combined with scaffolds like thiazole, show enhanced activity, suggesting a multi-target or synergistic effect.[30]
Data Presentation: Minimum Inhibitory Concentration (MIC)
MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key metric for antimicrobial potency.
| Compound Type | Target Organism | MIC (µg/mL) | Standard Drug (MIC µg/mL) | Reference |
| Pyrazole-Thiazole Hybrid | S. aureus | 1.9 - 3.9 | Ciprofloxacin (~1) | [27] |
| Hydrazone Derivative (21a) | S. aureus | 62.5 - 125 | Chloramphenicol (standard) | [26] |
| Hydrazone Derivative (21a) | C. albicans | 2.9 - 7.8 | Clotrimazole (standard) | [26] |
| Imidazo-pyridine Pyrazole | P. aeruginosa | <1 | Ciprofloxacin (standard) | [27] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Causality: This method is the gold standard for determining the MIC of a compound. It provides a quantitative measure of potency, which is essential for comparing the efficacy of different derivatives and for guiding SAR studies in the development of new antibiotics.
-
Methodology:
-
Preparation: Prepare a two-fold serial dilution of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi) in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.[26]
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Reading: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the clear wells onto an agar plate. The MBC is the lowest concentration that results in no growth on the agar.
-
Chapter 4: Neurological Activity - Anticonvulsant and Antidepressant Effects
Pyrazole derivatives have also shown significant potential in treating central nervous system (CNS) disorders, particularly epilepsy and depression.[31][32] Their mechanism often involves the modulation of key enzymes and neurotransmitter systems in the brain.
-
Anticonvulsant Activity: The anticonvulsant properties of pyrazoles are evaluated using standard preclinical models like the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test.[33][34] These models help identify compounds that can prevent seizure spread or elevate the seizure threshold, respectively. Some pyrazole derivatives have shown efficacy comparable to or greater than standard drugs like phenytoin and phenobarbital.[32]
-
Antidepressant Activity: The antidepressant potential is often linked to the inhibition of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters like serotonin and norepinephrine.[6][31] Pyrazole-based MAO inhibitors have demonstrated promising activity in animal models such as the tail suspension test.[32]
Chapter 5: Other Notable Biological Activities
The structural versatility of the pyrazole nucleus allows it to be adapted for a wide range of other therapeutic targets.
-
Anti-obesity: The pyrazole derivative Rimonabant was developed as a selective cannabinoid CB1 receptor antagonist.[35][36] By blocking CB1 receptors in the central nervous system and peripheral tissues, it reduced appetite and improved metabolic markers.[37][38][39] However, it was withdrawn from the market due to serious psychiatric side effects, serving as a critical case study in balancing efficacy and safety in drug development.[35][37]
-
Antiviral and Antioxidant: Various pyrazole derivatives have also been reported to possess antiviral, antioxidant, and antidiabetic activities, highlighting the broad therapeutic potential of this chemical class.[1][3][5]
Conclusion and Future Perspectives
The pyrazole scaffold is undeniably a cornerstone of medicinal chemistry, providing a foundation for a vast array of biologically active compounds. From the selective COX-2 inhibition of anti-inflammatory agents to the multi-targeted approach of anticancer drugs and the promising potential of antimicrobial and anticonvulsant agents, pyrazole derivatives continue to be a fertile ground for discovery.
Future research will likely focus on synthesizing novel hybrid molecules that combine the pyrazole core with other pharmacophores to achieve dual or multi-target activity. Advances in computational chemistry and in silico screening will further accelerate the identification of potent and selective pyrazole-based candidates. The ongoing challenge for drug development professionals is to harness the immense potential of this scaffold while meticulously navigating the complexities of efficacy, selectivity, and safety to deliver the next generation of innovative therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. jchr.org [jchr.org]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencescholar.us [sciencescholar.us]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 13. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 16. ijpras.com [ijpras.com]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. jocpr.com [jocpr.com]
- 23. srrjournals.com [srrjournals.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 29. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 30. mdpi.com [mdpi.com]
- 31. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. [wisdomlib.org]
- 35. Rimonabant - Wikipedia [en.wikipedia.org]
- 36. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 38. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde from 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide for the synthesis of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The protocol details the nucleophilic aromatic substitution (SNAr) reaction between 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and phenol. This guide is designed to be a self-validating system, offering in-depth explanations of the reaction mechanism, causality behind experimental choices, and detailed procedural steps from reaction setup to product purification and characterization.
Introduction: The Significance of Substituted Pyrazoles
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic functionalization of the pyrazole core allows for the fine-tuning of these pharmacological profiles. The target molecule, this compound, incorporates a phenoxy group, a common motif in bioactive molecules, and a versatile carbaldehyde handle. This aldehyde functionality serves as a key reactive site for further molecular elaboration, enabling the construction of more complex derivatives such as Schiff bases, oximes, and various heterocyclic systems.
This document provides a robust and reproducible protocol for the synthesis of this key intermediate, starting from the readily accessible 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrazole ring, further activated by the electron-withdrawing aldehyde group, facilitates the displacement of the chloro substituent by the phenoxide nucleophile.
Overall Reaction:
Mechanistic Insights:
The SNAr reaction is a two-step addition-elimination process.[1][2][3]
-
Nucleophilic Attack: The reaction is initiated by the deprotonation of phenol by a strong base, such as potassium hydroxide (KOH), to form the more potent phenoxide nucleophile. This nucleophile then attacks the electron-deficient carbon atom at the 5-position of the pyrazole ring, which bears the chloride leaving group. This attack temporarily breaks the aromaticity of the pyrazole ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The negative charge in this intermediate is stabilized by resonance, particularly by the electron-withdrawing aldehyde group at the 4-position.
-
Elimination and Aromaticity Restoration: In the second step, the aromaticity of the pyrazole ring is restored through the elimination of the chloride leaving group. This step is typically fast and irreversible, driving the reaction to completion.
The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack.[1][4] In this case, the pyrazole ring itself is inherently electron-deficient, and the formyl group (-CHO) at the C4 position further enhances this effect, making the C5 carbon susceptible to nucleophilic substitution.
Experimental Protocols
This section is divided into two parts: the synthesis of the starting material, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, and the main synthesis of the target compound.
Synthesis of Starting Material: 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
The starting material can be synthesized from 1,3-dimethyl-2-pyrazolin-5-one via the Vilsmeier-Haack reaction.[5][6][7] This reaction introduces a formyl group and a chlorine atom to the pyrazole precursor.
Reaction:
Caption: Workflow for the synthesis of the final product.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying SNAr mechanism and the rationale for the chosen reaction conditions, researchers can confidently apply this procedure to obtain high-purity material for further investigation in drug discovery and materials science. The detailed, step-by-step instructions, coupled with safety considerations and characterization guidelines, ensure the reproducibility and success of this important chemical transformation.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
The Versatile Scaffold: Applications of 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde in Agrochemical Synthesis
Introduction: A Privileged Structure in Crop Protection
The pyrazole ring system is a cornerstone in modern agrochemical discovery, renowned for its broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1] Within this important class of compounds, 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde stands out as a particularly valuable and versatile synthetic intermediate. Its unique arrangement of a substituted pyrazole core, a phenoxy ether linkage, and a reactive aldehyde functionality provides a fertile ground for the development of novel and effective crop protection agents.
This comprehensive guide delves into the practical applications of this compound in the synthesis of diverse agrochemicals. We will provide detailed, field-proven protocols, explain the causality behind experimental choices, and explore the structure-activity relationships that govern the efficacy of the resulting compounds. This document is intended for researchers, scientists, and professionals in the field of agrochemical development, offering both a theoretical framework and practical methodologies for leveraging this powerful building block.
I. Synthesis of Acaricides: The Case of Fenpyroximate
One of the most prominent applications of this compound is in the synthesis of the highly effective acaricide, Fenpyroximate. This compound is a potent inhibitor of the mitochondrial electron transport chain in mites, offering rapid knockdown and long-lasting control of various mite species.
Mechanism of Action: Disrupting the Cellular Powerhouse
Fenpyroximate acts by inhibiting the mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the production of ATP, the primary energy currency of the cell.[2][3] By blocking electron transport at this site, Fenpyroximate effectively shuts down cellular respiration in target pests, leading to paralysis and death.[2] This specific mode of action provides excellent efficacy against mites while exhibiting lower toxicity to non-target organisms.[3]
Synthetic Protocol: From Aldehyde to Acaricide
The synthesis of Fenpyroximate from this compound proceeds via a two-step process involving the formation of an oxime intermediate followed by an etherification reaction.
Step 1: Synthesis of this compound oxime
This initial step involves the condensation of the aldehyde with hydroxylamine hydrochloride to form the corresponding oxime.
Protocol 1: Oximation of this compound
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| This compound | 216.24 g/mol | 0.1 mol | 1.0 | 21.6 g |
| Hydroxylamine hydrochloride | 69.49 g/mol | 0.12 mol | 1.2 | 8.34 g |
| Potassium hydroxide | 56.11 g/mol | 0.12 mol | 1.2 | 6.73 g |
| Methanol | - | - | - | 200 mL |
| Water | - | - | - | 50 mL |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (21.6 g, 0.1 mol) and methanol (200 mL).
-
Stir the mixture until the aldehyde is completely dissolved.
-
Add hydroxylamine hydrochloride (8.34 g, 0.12 mol) to the solution.
-
In a separate beaker, dissolve potassium hydroxide (6.73 g, 0.12 mol) in water (50 mL).
-
Slowly add the potassium hydroxide solution to the reaction mixture with continuous stirring.
-
Heat the reaction mixture to 60°C and maintain this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add 100 mL of cold water to the residue and stir. A white solid will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C to a constant weight.
Expected Yield: ~90-95% of this compound oxime as a white solid.
Step 2: Synthesis of Fenpyroximate
The second step involves the etherification of the oxime intermediate with tert-butyl 4-(chloromethyl)benzoate.
Protocol 2: Etherification to Fenpyroximate
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| This compound oxime | 231.25 g/mol | 0.1 mol | 1.0 | 23.1 g |
| tert-Butyl 4-(chloromethyl)benzoate | 226.70 g/mol | 0.11 mol | 1.1 | 24.9 g |
| Sodium methoxide | 54.02 g/mol | 0.11 mol | 1.1 | 5.94 g |
| N,N-Dimethylformamide (DMF) | - | - | - | 200 mL |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add this compound oxime (23.1 g, 0.1 mol) and N,N-dimethylformamide (DMF) (150 mL).
-
Stir the mixture until the oxime is completely dissolved.
-
Add sodium methoxide (5.94 g, 0.11 mol) to the solution and stir for 30 minutes at room temperature.
-
Dissolve tert-butyl 4-(chloromethyl)benzoate (24.9 g, 0.11 mol) in DMF (50 mL) and add it to the dropping funnel.
-
Add the solution of tert-butyl 4-(chloromethyl)benzoate dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature below 30°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the reaction mixture into 500 mL of ice-water with vigorous stirring. A solid product will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with water (3 x 100 mL), and then with a small amount of cold methanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Fenpyroximate.
-
Dry the final product in a vacuum oven at 40°C.
Expected Yield: ~80-85% of Fenpyroximate.
Caption: Synthetic workflow for Fenpyroximate.
II. Synthesis of Fungicides: The Pyrazole Carboxamide Class
Pyrazole carboxamides are a major class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). These compounds effectively control a wide range of fungal pathogens in various crops. The aldehyde functionality of this compound can be readily converted to a carboxylic acid, which can then be coupled with various anilines to generate a library of potential fungicidal compounds.
Mechanism of Action: Targeting Fungal Respiration
Pyrazole carboxamide fungicides inhibit the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain of fungi.[4][5] This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a depletion of cellular energy and ultimately fungal cell death.[5] The specificity of these fungicides for fungal SDH over that of other organisms contributes to their favorable safety profile.
Synthetic Protocol: From Aldehyde to Fungicide
The synthesis of pyrazole carboxamide fungicides from this compound involves a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by amidation with a substituted aniline.
Step 1: Oxidation to 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carboxylic acid
The aldehyde is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent. A mild and efficient method involves the use of sodium chlorite.
Protocol 3: Oxidation of this compound
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| This compound | 216.24 g/mol | 0.1 mol | 1.0 | 21.6 g |
| Sodium chlorite (80%) | 90.44 g/mol | 0.15 mol | 1.5 | 16.9 g |
| Monosodium phosphate | 119.98 g/mol | - | - | Buffer |
| 2-Methyl-2-butene | 70.13 g/mol | 0.2 mol | 2.0 | 14.0 g |
| tert-Butanol | - | - | - | 200 mL |
| Water | - | - | - | 100 mL |
Procedure:
-
In a 500 mL round-bottom flask, dissolve this compound (21.6 g, 0.1 mol) in tert-butanol (200 mL).
-
In a separate beaker, prepare a solution of sodium chlorite (16.9 g, 0.15 mol) and monosodium phosphate (to maintain a pH of ~4-5) in water (100 mL).
-
Add 2-methyl-2-butene (14.0 g, 0.2 mol) to the aldehyde solution as a chlorine scavenger.
-
Cool the aldehyde solution to 0-5°C in an ice bath.
-
Slowly add the sodium chlorite solution to the aldehyde solution over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding a saturated solution of sodium sulfite until a KI-starch paper test is negative for peroxides.
-
Remove the tert-butanol under reduced pressure.
-
Acidify the aqueous residue with 2M HCl to a pH of 2-3. A white precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carboxylic acid.
Expected Yield: ~85-90%.
Step 2: Amidation to a Pyrazole Carboxanilide
The synthesized carboxylic acid is then coupled with a desired aniline to form the final carboxamide fungicide.
Protocol 4: Synthesis of a Representative Pyrazole Carboxanilide
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carboxylic acid | 232.24 g/mol | 0.1 mol | 1.0 | 23.2 g |
| Thionyl chloride | 118.97 g/mol | 0.12 mol | 1.2 | 14.3 g |
| 2-Fluoroaniline | 111.12 g/mol | 0.1 mol | 1.0 | 11.1 g |
| Triethylamine | 101.19 g/mol | 0.12 mol | 1.2 | 12.1 g |
| Dichloromethane (DCM) | - | - | - | 250 mL |
Procedure:
-
To a 500 mL round-bottom flask, add 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carboxylic acid (23.2 g, 0.1 mol) and dichloromethane (DCM) (150 mL).
-
Add a catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride (14.3 g, 0.12 mol) to the suspension at room temperature.
-
Heat the mixture to reflux for 2-3 hours until a clear solution is formed, indicating the formation of the acid chloride.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.
-
Dissolve the resulting crude acid chloride in fresh DCM (100 mL).
-
In a separate flask, dissolve 2-fluoroaniline (11.1 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in DCM (50 mL).
-
Cool the aniline solution to 0-5°C and slowly add the acid chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole carboxanilide.
Expected Yield: ~75-85%.
Caption: Synthetic workflow for Pyrazole Carboxamide Fungicides.
Structure-Activity Relationships (SAR) of Pyrazole Carboxamide Fungicides
The biological activity of pyrazole carboxamide fungicides is highly dependent on the nature and position of substituents on both the pyrazole and the aniline rings.[6][7]
-
Pyrazole Ring: The 1-methyl and 3-methyl groups are generally important for activity. The 5-phenoxy group can be replaced with other substituted phenoxy or benzyloxy groups to modulate the fungicidal spectrum and potency.
-
Carboxamide Linker: The amide linkage is crucial for binding to the target enzyme.
-
Aniline Ring: The substitution pattern on the aniline ring is a key determinant of activity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, often enhance fungicidal efficacy. The position of these substituents is also critical for optimal binding to the succinate dehydrogenase enzyme.[7]
III. Synthesis of Herbicides: Exploring Chemical Diversity
The this compound scaffold can also be elaborated into herbicidal compounds. The aldehyde group provides a convenient handle for introducing various functionalities that can interact with herbicidal targets.
Mechanism of Action: Diverse Targets for Weed Control
Pyrazole-based herbicides can act on various molecular targets in plants. A significant class of pyrazole herbicides are inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][8] HPPD is a key enzyme in the biosynthesis of plastoquinone, which is essential for carotenoid biosynthesis. Inhibition of HPPD leads to the bleaching of new growth and eventual plant death. Other pyrazole herbicides can act as inhibitors of photosynthetic electron transport or as synthetic auxins.[9]
Synthetic Protocol: Knoevenagel Condensation for Herbicide Synthesis
A common strategy to synthesize pyrazole-based herbicides from the aldehyde is through a Knoevenagel condensation with an active methylene compound. This reaction introduces a carbon-carbon double bond, which can be a key structural feature for herbicidal activity.
Protocol 5: Knoevenagel Condensation for a Pyrazole-based Herbicide Precursor
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| This compound | 216.24 g/mol | 0.1 mol | 1.0 | 21.6 g |
| Malononitrile | 66.06 g/mol | 0.11 mol | 1.1 | 7.27 g |
| Piperidine | 85.15 g/mol | cat. | cat. | ~0.5 mL |
| Ethanol | - | - | - | 150 mL |
Procedure:
-
To a 250 mL round-bottom flask, add this compound (21.6 g, 0.1 mol), malononitrile (7.27 g, 0.11 mol), and ethanol (150 mL).
-
Add a catalytic amount of piperidine (~0.5 mL) to the mixture.
-
Stir the reaction mixture at room temperature for 4-8 hours. The progress of the reaction can be monitored by the formation of a precipitate or by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to enhance precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
The product can be further purified by recrystallization if necessary.
Expected Yield: ~85-95%.
Caption: Knoevenagel condensation for herbicide precursor synthesis.
Structure-Activity Relationships (SAR) of Pyrazole-based Herbicides
The herbicidal activity of pyrazole derivatives is highly dependent on the overall molecular structure.[2]
-
Pyrazole Core: The substitution pattern on the pyrazole ring influences the electronic properties and steric bulk of the molecule, which can affect its binding to the target enzyme.
-
Linker: The nature of the group attached to the pyrazole ring is critical. For HPPD inhibitors, a benzoyl group at the 4-position is often found.[8] In the case of Knoevenagel adducts, the electron-withdrawing groups on the methylene component are important for activity.
-
Substituents on Phenyl Rings: The substituents on the phenoxy ring and any other aromatic moieties in the molecule can significantly impact herbicidal activity and crop selectivity.
Conclusion: A Building Block with a Bright Future
This compound is a testament to the power of heterocyclic chemistry in addressing the challenges of modern agriculture. Its synthetic accessibility and the reactivity of its aldehyde group make it a highly valuable platform for the development of a wide array of agrochemicals. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this versatile scaffold. As the need for new and effective crop protection solutions continues to grow, the importance of such key intermediates in the discovery and development of next-generation agrochemicals cannot be overstated.
References
- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. sid.ir [sid.ir]
- 3. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. 4-Pyrazolecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. scite.ai [scite.ai]
The Strategic Synthesis of Fenpyroximate: A Guide to the 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Pyrazole Intermediate in Acaricide Synthesis
Fenpyroximate is a potent acaricide that plays a significant role in crop protection by inhibiting mitochondrial electron transport in mites.[1] Its complex molecular architecture necessitates a carefully planned synthetic route, where the formation of key intermediates is paramount for achieving high yields and purity. Central to this synthesis is the intermediate, 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde . This document provides a detailed guide for the synthesis and application of this crucial building block, offering in-depth protocols and the scientific rationale behind the chosen methodologies.
The synthesis of fenpyroximate from this pyrazole carbaldehyde intermediate can be conceptualized as a multi-stage process, each with its own set of chemical principles and practical considerations. The journey begins with the construction of the core pyrazole ring, followed by the strategic introduction of the phenoxy and formyl groups, and culminating in the elaboration of the side chain to yield the final fenpyroximate molecule.
Synthetic Pathway Overview
The overall synthetic strategy for fenpyroximate via the this compound intermediate is a convergent process. The pyrazole core is first synthesized and functionalized, and then coupled with a second key fragment to construct the final product. The key steps, which will be detailed in the protocols below, are:
-
Synthesis of the Pyrazole Core: Formation of 1,3-dimethyl-5-hydroxypyrazole.
-
Formylation of the Pyrazole Ring: Introduction of the carbaldehyde group at the 4-position via the Vilsmeier-Haack reaction.
-
Introduction of the Phenoxy Group: Williamson ether synthesis to couple the pyrazole with a phenol.
-
Oximation of the Carbaldehyde: Conversion of the aldehyde to an oxime.
-
Final Coupling Reaction: Reaction of the oxime with tert-butyl 4-(bromomethyl)benzoate to yield fenpyroximate.
Part 1: Synthesis of the Pyrazole Core and Functionalization
The foundation of the fenpyroximate molecule is the substituted pyrazole ring. The following protocols detail the synthesis of the key functionalized intermediate, this compound.
Protocol 1: Synthesis of 1,3-Dimethyl-5-chloro-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[2][3][4] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring. This protocol first describes the synthesis of a chlorinated pyrazole precursor which is then formylated.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 1,3-dimethyl-5-chloropyrazole.
Materials and Equipment:
-
1,3-Dimethyl-5-chloropyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF. Cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is an exothermic reaction.
-
Reaction with Pyrazole: Once the addition of POCl₃ is complete, add 1,3-dimethyl-5-chloropyrazole to the reaction mixture portion-wise, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, slowly raise the temperature to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield 1,3-dimethyl-5-chloro-1H-pyrazole-4-carbaldehyde as a solid.
Expert Insights: The Vilsmeier-Haack reaction is highly effective for electron-rich systems. The pyrazole ring, with its two nitrogen atoms, is sufficiently activated for this electrophilic substitution to occur, predominantly at the C4 position. The use of a chlorinated pyrazole precursor is a strategic choice as the chlorine atom can be readily displaced in the subsequent Williamson ether synthesis.
Protocol 2: Williamson Ether Synthesis to Yield this compound
The Williamson ether synthesis is a classic and reliable method for forming ethers via an S_N2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[5][6] In this step, the chlorine atom on the pyrazole ring is displaced by a phenoxide ion.
Reaction Scheme:
Caption: Williamson ether synthesis for the phenoxy group introduction.
Materials and Equipment:
-
1,3-Dimethyl-5-chloro-1H-pyrazole-4-carbaldehyde
-
Phenol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve phenol in DMF. To this solution, add powdered potassium hydroxide and stir for 15-20 minutes at room temperature to form the potassium phenoxide in situ.
-
Addition of Pyrazole: Add a solution of 1,3-dimethyl-5-chloro-1H-pyrazole-4-carbaldehyde in DMF to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain for 6-8 hours.[7] Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water.[7] The product may precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate.[7]
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.[7] After removing the solvent under reduced pressure, the crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether to afford pure this compound.[7]
Expert Insights: The choice of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation of the base, leaving the phenoxide anion more nucleophilic and accelerating the S_N2 reaction.[6] The reaction proceeds as a nucleophilic aromatic substitution (S_NAr) on the electron-deficient pyrazole ring, facilitated by the electron-withdrawing formyl group.
Table 1: Summary of Reaction Parameters for the Synthesis of the Key Intermediate
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Vilsmeier-Haack | POCl₃, DMF | DMF | 70-80 | 75-85 |
| 2 | Williamson Ether Synthesis | Phenol, KOH | DMF | 100-120 | 80-90 |
Part 2: Conversion to Fenpyroximate
With the key intermediate, this compound, in hand, the subsequent steps focus on elaborating the side chain to form the final fenpyroximate product.
Protocol 3: Oximation of this compound
The conversion of the carbaldehyde to an oxime is a standard condensation reaction with hydroxylamine. This oxime is the direct precursor for the final coupling step.
Reaction Scheme:
Caption: Oximation of the pyrazole-4-carbaldehyde.
Materials and Equipment:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or Sodium acetate
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup
Procedure:
-
Reactant Preparation: Dissolve this compound in methanol in a round-bottom flask.[8]
-
Addition of Reagents: Add hydroxylamine hydrochloride to the solution, followed by a solution of potassium hydroxide in water with stirring.[8]
-
Reaction Conditions: Heat the reaction mixture to 60 °C for 1 hour.[8]
-
Workup and Isolation: After the reaction is complete, remove the methanol under reduced pressure. Cool the residue and add water to precipitate the product. Filter the solid, wash with water, and dry to obtain this compound oxime.[8] The product is typically a white powder.[8]
Expert Insights: The reaction is a straightforward nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime. The use of a base is necessary to liberate the free hydroxylamine from its hydrochloride salt. The E/Z isomerism of the oxime is a factor to consider, though often the subsequent reaction proceeds with the mixture.[1]
Protocol 4: Synthesis of Fenpyroximate
The final step involves the coupling of the pyrazole oxime with tert-butyl 4-(bromomethyl)benzoate. This reaction forms the ether linkage in the fenpyroximate side chain.
Reaction Scheme:
Caption: Final coupling step to synthesize fenpyroximate.
Materials and Equipment:
-
This compound oxime
-
tert-Butyl 4-(bromomethyl)benzoate
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF.
-
Formation of the O-nucleophile: Add a solution of this compound oxime in DMF dropwise to the sodium hydride suspension at 0 °C. Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium salt of the oxime.
-
Coupling Reaction: Add a solution of tert-butyl 4-(bromomethyl)benzoate in DMF to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Workup and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude product can be purified by column chromatography to yield fenpyroximate.
Expert Insights: This final step is another example of a Williamson ether synthesis, where the deprotonated oxime acts as the nucleophile. The use of a strong, non-nucleophilic base like sodium hydride is ideal for deprotonating the oxime without competing in the substitution reaction. The reaction is a classic S_N2 displacement on the benzylic bromide, which is an excellent substrate for this type of reaction.
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₁₂H₁₂N₂O₂ | 216.24 | Solid | - |
| This compound oxime | C₁₂H₁₃N₃O₂ | 231.25 | White powder | 134-135[8] |
| Fenpyroximate | C₂₄H₂₇N₃O₄ | 421.49 | White crystalline powder | 101.1-102.4 |
Characterization and Quality Control
For each step of the synthesis, it is imperative to characterize the products to ensure purity and confirm the desired structure. The following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Melting Point Analysis: To assess the purity of solid compounds.
Conclusion
The synthesis of this compound is a critical juncture in the production of the acaricide fenpyroximate. By employing robust and well-understood reactions such as the Vilsmeier-Haack formylation and the Williamson ether synthesis, researchers can efficiently construct this key intermediate. The subsequent oximation and final coupling reaction complete the synthesis of the target molecule. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully navigate this synthetic pathway, ensuring high yields and purity of the final product. A thorough understanding of the underlying chemical principles is essential for troubleshooting and optimizing these procedures in a research and development setting.
References
- 1. Fenpyroximate (Ref: NNI 850) [sitem.herts.ac.uk]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
Application Notes and Protocols for 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carboxamides as TGR5 Agonists
Abstract
Takeda G-protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids, has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[1][2][3][4] Activation of TGR5 stimulates a signaling cascade that enhances energy expenditure, improves glucose homeostasis, and exerts anti-inflammatory effects.[1][5][6] The 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carboxamide scaffold represents a novel and potent class of non-steroidal TGR5 agonists, identified through high-throughput screening and subsequent optimization.[7] This document provides a comprehensive guide for researchers, detailing the core scientific principles, synthesis protocols, and in vitro characterization assays for this important chemical series. The methodologies are designed to be robust and self-validating, enabling researchers to effectively synthesize, evaluate, and advance these compounds in drug discovery programs.
Scientific Foundation: The TGR5 Signaling Pathway
Understanding the mechanism of action is critical for designing and interpreting experiments. TGR5 activation initiates a well-defined intracellular signaling cascade that mediates its diverse physiological effects.
Mechanism of Action: TGR5 is a G-protein-coupled receptor (GPCR) that primarily couples to the stimulatory Gαs protein subunit.[8][9] Upon binding of an agonist, such as a bile acid or a synthetic ligand from the pyrazole-carboxamide class, TGR5 undergoes a conformational change. This change facilitates the exchange of GDP for GTP on the Gαs subunit, leading to its activation and dissociation from the βγ subunits. The activated Gαs subunit then stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[6][10][11] Elevated intracellular cAMP levels lead to the activation of downstream effectors, most notably Protein Kinase A (PKA).[10][12] This cascade culminates in key metabolic benefits, such as the secretion of glucagon-like peptide-1 (GLP-1) from intestinal enteroendocrine L-cells, which in turn improves insulin secretion and glucose control.[1][3]
Caption: TGR5 receptor signaling cascade upon agonist binding.
Chemical Synthesis: A General Protocol
The synthesis of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carboxamides is typically achieved through a multi-step process. The following protocol outlines a representative and robust synthetic route.
Rationale for the Synthetic Strategy: This approach builds the molecule sequentially, starting from a commercially available pyrazole core. The key steps involve establishing the phenoxy ether linkage followed by an amide coupling. This strategy is highly modular, allowing for the rapid generation of analogs by simply varying the phenol and amine building blocks, which is ideal for structure-activity relationship (SAR) studies.[7]
Caption: General workflow for the synthesis of the target carboxamides.
Step-by-Step Protocol:
Step 2.1: Synthesis of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde (Intermediate 1)
-
To a stirred solution of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and the desired substituted phenol (1.5 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium hydroxide (2.0 eq) at room temperature.[13]
-
Heat the reaction mixture to 110 °C for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde intermediate.
Step 2.2: Synthesis of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carboxylic acid (Intermediate 2)
-
Dissolve the aldehyde from Step 2.1 (1.0 eq) in a suitable solvent mixture such as t-butanol and water.
-
Add an oxidizing agent, such as potassium permanganate (KMnO₄) or Oxone®, portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) until the mixture becomes colorless.
-
Acidify the mixture with 1N HCl to pH ~2-3, which should precipitate the carboxylic acid product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the carboxylic acid intermediate.
Step 2.3: Synthesis of the Final 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carboxamide (Amide Coupling)
-
To a solution of the carboxylic acid from Step 2.2 (1.0 eq) in anhydrous DMF or dichloromethane (DCM), add a coupling agent such as HATU (1.1 eq) or EDCI (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).[14]
-
Stir the mixture at room temperature for 15-20 minutes to form the activated ester.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-18 hours. Monitor the reaction by LC-MS.
-
Once complete, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final compound via column chromatography or preparative HPLC to yield the target carboxamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Evaluation: Protocols for Agonist Characterization
A tiered screening approach is recommended to efficiently identify and characterize potent and effective agonists. The primary assay determines direct receptor activation and potency (EC₅₀), while the secondary assay confirms a physiologically relevant downstream effect.
Caption: A logical screening workflow for TGR5 agonist evaluation.
Protocol 3.1: Primary Functional Assay - cAMP Accumulation
This assay quantifies the increase in intracellular cAMP in response to compound treatment, providing a direct measure of TGR5 activation and agonist potency.
Causality: The choice of a cAMP assay is directly linked to the TGR5 mechanism. Since TGR5 couples to Gαs, agonist binding obligatorily leads to cAMP production, making it the most direct and reliable readout of receptor activation.[6] Reporter gene assays are also suitable alternatives.[8][9][15]
-
Cell Culture: Use HEK293 cells stably or transiently expressing the human TGR5 receptor. Culture cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (if applicable) at 37°C and 5% CO₂.
-
Cell Plating: Seed the TGR5-expressing HEK293 cells into 96-well or 384-well assay plates at a density that will yield 80-90% confluency on the day of the assay. Incubate for 18-24 hours.
-
Compound Preparation: Prepare a serial dilution of the test compounds in a suitable assay buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX (100 µM) to prevent cAMP degradation. Typically, an 11-point, 1:3 dilution series starting from 10 µM is appropriate. Include a positive control (e.g., INT-777) and a vehicle control (e.g., 0.1% DMSO).
-
Assay Execution:
-
Aspirate the culture medium from the cells.
-
Add the prepared compound dilutions to the respective wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
cAMP Quantification: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF®, LANCE®, or ELISA) according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the raw data to the vehicle control (0% activation) and the maximal response of the positive control (100% activation).
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic (sigmoidal) curve to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal efficacy).
-
Protocol 3.2: Secondary Functional Assay - GLP-1 Secretion
This assay validates the physiological relevance of TGR5 activation by measuring the secretion of the key incretin hormone GLP-1 from an enteroendocrine cell line.
Causality: TGR5 is highly expressed in intestinal L-cells, and its activation is a known physiological trigger for GLP-1 release.[3][6] Therefore, demonstrating GLP-1 secretion in a relevant cell line like NCI-H716 provides strong evidence that a compound's TGR5 agonist activity translates into a desired biological function.
-
Cell Culture: Culture human NCI-H716 cells in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin. These cells grow in suspension as spheroids.
-
Cell Plating: Plate the NCI-H716 spheroids into 96-well plates.
-
Assay Execution:
-
Wash the cells gently with a serum-free buffer (e.g., KRB).
-
Add test compounds (typically at 1 µM and 10 µM) or a full dose-response curve for lead compounds, diluted in the assay buffer. Include positive and vehicle controls.
-
Incubate at 37°C for 2 hours.
-
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant. It is advisable to centrifuge the plate to pellet any cells before collection.
-
GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Express the results as fold-increase in GLP-1 secretion over the vehicle control. For full dose-response curves, an EC₅₀ can be calculated as described in Protocol 3.1.
Data Summary and Interpretation
Systematic evaluation of analogs allows for the development of a Structure-Activity Relationship (SAR), guiding the design of more potent and effective compounds.
| Compound ID | R Group (Amide) | TGR5 Potency (EC₅₀, nM) | Max Efficacy (%) | GLP-1 Secretion (Fold Increase @ 1µM) |
| Ref-1 | -H | 150 | 100 | 2.5 |
| PZ-001 | -CH₃ | 95 | 102 | 3.1 |
| PZ-002 | -Cyclopropyl | 25 | 98 | 4.5 |
| PZ-003 | -Phenyl | 280 | 85 | 1.8 |
| PZ-004 | -4-Fluorophenyl | 40 | 105 | 4.2 |
Table 1: Representative data for a hypothetical series of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carboxamides. Ref-1 is a reference compound. Data is for illustrative purposes only.
Interpretation: From the hypothetical data in Table 1, a preliminary SAR can be established. Small alkyl groups on the amide nitrogen (PZ-002) appear to be well-tolerated and enhance potency compared to the unsubstituted amide. Introducing a phenyl ring (PZ-003) is detrimental to activity, but adding an electron-withdrawing group to that ring (PZ-004) can recover and even improve potency. This suggests a specific steric and electronic requirement in the pocket that binds the amide portion of the molecule. The GLP-1 secretion data correlates well with the cAMP potency, validating the primary screen results.
Conclusion and Future Perspectives
The 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carboxamide series constitutes a valuable class of TGR5 agonists for investigating metabolic diseases. The protocols outlined in this document provide a robust framework for the synthesis and in vitro pharmacological characterization of these molecules. Future work should focus on optimizing the pharmacokinetic properties (ADME) of lead compounds to achieve suitable oral exposure and on evaluating their efficacy in in vivo models of diabetes and obesity.[6][16] Additionally, careful monitoring for potential TGR5-related side effects, such as gallbladder filling, will be a critical aspect of preclinical development.[4][17]
References
- 1. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of Takeda-G-protein-receptor-5 (TGR5) agonists. Hope or hype? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The bile acid membrane receptor TGR5: a novel pharmacological target in metabolic, inflammatory and neoplastic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Orally Efficacious Tetrahydrobenzimidazoles as TGR5 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Takeda G protein–coupled receptor 5 (TGR5): an attractive therapeutic target for aging-related cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Takeda G protein–coupled receptor 5 (TGR5): an attractive therapeutic target for aging-related cardiovascular diseases [frontiersin.org]
- 12. Role of Takeda G protein‑coupled receptor 5 in microvascular endothelial cell dysfunction in diabetic retinopathy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Synthesis and SAR of 2-aryl-3-aminomethylquinolines as agonists of the bile acid receptor TGR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Synthesis of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde: An Application Note
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy hinges on the initial formation of a key intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, via the Vilsmeier-Haack reaction, followed by a nucleophilic aromatic substitution with phenol. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole derivatives are a cornerstone in modern drug discovery and agrochemical development, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and herbicidal properties.[1][2] The functionalization of the pyrazole ring, particularly at the 4-position with a carbaldehyde group, provides a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures.[3][4] The target molecule, this compound, incorporates both the reactive aldehyde and a phenoxy moiety, making it a precursor of significant interest for the synthesis of novel bioactive compounds.
The synthetic approach detailed herein is a robust and scalable two-step process. The first step employs the Vilsmeier-Haack reaction, a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7] The subsequent step involves a nucleophilic aromatic substitution, where the chlorine atom at the 5-position of the pyrazole ring is displaced by a phenoxide ion.
Overall Synthetic Strategy
The synthesis of this compound is achieved in two distinct stages, starting from the readily available 1,3-dimethyl-1H-pyrazol-5(4H)-one.
Stage 1: Vilsmeier-Haack Formylation and Chlorination. The pyrazolone starting material is subjected to the Vilsmeier-Haack reagent, which concurrently formylates the 4-position and chlorinates the 5-position to yield the key intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[8][9]
Stage 2: Nucleophilic Aromatic Substitution (Phenoxylation). The chlorinated intermediate is then reacted with phenol in the presence of a base to afford the final product, this compound, via a nucleophilic aromatic substitution reaction.[2]
The overall transformation is depicted in the workflow diagram below:
Caption: Synthetic workflow for the preparation of the target compound.
Detailed Experimental Protocols
Stage 1: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from the procedure described by Shen et al.[8][9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| N,N-Dimethylformamide (DMF) | 73.09 | 60 | ~4.4 mL |
| Phosphorus oxychloride (POCl₃) | 153.33 | 90 | ~8.2 mL |
| 1,3-Dimethyl-1H-pyrazol-5(4H)-one | 112.13 | 30 | 3.36 g |
| Ethyl acetate | - | - | As needed for extraction |
| Anhydrous sodium sulfate | - | - | As needed for drying |
| Sodium hydroxide solution | - | - | As needed for neutralization |
| Deionized water | - | - | As needed for work-up |
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (60 mmol). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (90 mmol) dropwise to the cold, stirred DMF. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, stir the resulting mixture at 0 °C for an additional 20 minutes. The formation of a white, viscous Vilsmeier reagent should be observed.[5]
-
Reaction with Pyrazolone: To the freshly prepared Vilsmeier reagent, add 1,3-dimethyl-1H-pyrazol-5(4H)-one (30 mmol) in one portion.
-
Remove the ice bath and heat the reaction mixture to 90 °C for 4 hours.
-
Work-up and Isolation: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and carefully pour it into 100 mL of cold water with vigorous stirring.
-
Neutralize the aqueous mixture to a pH of 7 using a sodium hydroxide solution.
-
Extract the resulting solution with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude residue can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde as a solid.
Stage 2: Synthesis of this compound
This protocol is based on the synthesis of a similar phenoxy-pyrazole derivative.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | 158.59 | 30 | 4.76 g |
| Phenol | 94.11 | 48 | 4.52 g |
| Potassium hydroxide (KOH) | 56.11 | 60 | 3.37 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 30 mL |
| Ethyl acetate | - | - | As needed for extraction |
| Anhydrous magnesium sulfate | - | - | As needed for drying |
| Deionized water | - | - | As needed for work-up |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (30 mmol) and phenol (48 mmol) in 30 mL of DMF.
-
Base Addition: To the stirred solution, add potassium hydroxide (60 mmol) at room temperature.
-
Reaction: Heat the resulting mixture to 115 °C for 6 hours.
-
Work-up and Isolation: After cooling the reaction to room temperature, pour the solution into 100 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 60 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting residue can be recrystallized from an ethyl acetate/petroleum ether mixture to afford this compound as colorless crystals.[2]
Mechanistic Considerations
Vilsmeier-Haack Reaction: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from POCl₃ and DMF. The electron-rich pyrazole ring then attacks this electrophile, leading to the substitution of a hydrogen atom at the 4-position with the iminium group. Subsequent hydrolysis during the work-up converts the iminium salt into the carbaldehyde. The hydroxyl group at the 5-position of the pyrazolone tautomer is simultaneously substituted by a chloride ion from the reaction medium.
Nucleophilic Aromatic Substitution: The second stage of the synthesis is a classic SₙAr reaction. The phenoxide ion, generated in situ by the reaction of phenol with potassium hydroxide, acts as the nucleophile. It attacks the electron-deficient carbon atom at the 5-position of the pyrazole ring, which is activated by the electron-withdrawing carbaldehyde and the pyrazole nitrogen atoms. The chloride ion is subsequently displaced as the leaving group.
Characterization and Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum of the final product is expected to show characteristic signals for the aldehyde proton (around 9-10 ppm), aromatic protons of the phenoxy group, and the two methyl groups on the pyrazole ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and final product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the strong carbonyl stretch of the aldehyde (around 1670-1700 cm⁻¹).
-
Melting Point: To assess the purity of the crystalline products.
Conclusion
The two-step protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. The use of the Vilsmeier-Haack reaction for the formation of the key chlorinated intermediate, followed by a nucleophilic aromatic substitution, represents a logical and well-precedented synthetic strategy. This guide offers the necessary detail for researchers to successfully replicate this synthesis and utilize the product in further chemical explorations.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Versatile Derivatization Strategies for the Aldehyde Moiety of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of key synthetic derivatizations of the aldehyde group in 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde, a scaffold of significant interest in medicinal chemistry. The pyrazole nucleus is a privileged structure in drug discovery, and the C4-aldehyde functionality serves as a versatile synthetic handle for molecular elaboration.[1][2][3][4] This document details field-proven protocols for reductive amination, oxidation to a carboxylic acid, Wittig olefination, and the formation of imines, oximes, and hydrazones. Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into reaction optimization and characterization of the resulting derivatives, thereby empowering researchers to expand their chemical libraries and accelerate drug development programs.
Introduction
The pyrazole ring system is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][5] The specific compound, this compound, combines this valuable heterocyclic core with a strategically positioned aldehyde group. This aldehyde is not merely a passive substituent; it is an active participant in a multitude of chemical transformations, making it an invaluable starting point for the synthesis of diverse compound libraries. The ability to efficiently and selectively modify this group allows for the systematic exploration of the chemical space around the pyrazole core, a critical step in structure-activity relationship (SAR) studies. This guide provides detailed methodologies for several high-utility derivatization reactions, explained from the perspective of a senior application scientist to ensure both theoretical understanding and practical success.
Chapter 1: Reductive Amination - A Gateway to Diverse Amine Scaffolds
Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones.[6][7][8] This two-step, one-pot process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[6][9] This method is often preferred over direct alkylation of amines as it avoids the common issue of overalkylation.[6]
Mechanistic Principles
The reaction proceeds via nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine (for primary amines) or an iminium ion (for secondary amines). A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is then used to selectively reduce the C=N double bond without affecting the starting aldehyde.[6] The choice of a slightly acidic condition facilitates both the imine formation and the reduction step.[9]
Protocol: Synthesis of N-((1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methyl)aniline
This protocol details the synthesis of a secondary amine derivative via reductive amination with aniline.
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add aniline (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: The addition may cause gas evolution.
-
Continue stirring the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-((1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methyl)aniline.
Workflow Diagram: Reductive Amination
Caption: Workflow for the reductive amination of this compound.
Chapter 2: Oxidation to Carboxylic Acid - A Key Synthetic Intermediate
The oxidation of the aldehyde group to a carboxylic acid provides a crucial intermediate for the synthesis of amides, esters, and other acid derivatives. Several methods are available for this transformation, with the Pinnick oxidation being a particularly mild and efficient choice for aldehydes susceptible to side reactions.
Choosing the Right Oxidant
While strong oxidants like potassium permanganate or chromic acid can be effective, they often lack selectivity and can lead to over-oxidation or degradation of sensitive substrates.[10] The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) buffered with a phosphate salt in the presence of a chlorine scavenger like 2-methyl-2-butene, is a highly chemoselective method for converting aldehydes to carboxylic acids.[10]
Protocol: Synthesis of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carboxylic acid
Materials:
-
This compound
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (4.0 eq) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate monohydrate (1.5 eq) in water.
-
Add the aqueous solution of NaClO₂ and NaH₂PO₄ to the aldehyde solution dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate to remove any unreacted 2-methyl-2-butene and its byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Reaction Scheme: Oxidation
Caption: Oxidation of the pyrazole-4-carbaldehyde to the corresponding carboxylic acid.
Chapter 3: Carbon-Carbon Bond Formation via the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from an aldehyde or ketone.[11][12][13] This reaction is particularly valuable for creating alkenes with defined stereochemistry. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[12][13]
The Power of the Wittig Reaction
The Wittig reaction's versatility stems from the wide range of ylides that can be prepared. Stabilized ylides (containing an electron-withdrawing group) generally lead to (E)-alkenes, while non-stabilized ylides (with alkyl substituents) typically yield (Z)-alkenes.[11] The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[13]
Protocol: Synthesis of 1,3-dimethyl-5-phenoxy-4-(2-phenylethenyl)-1H-pyrazole
This protocol describes the synthesis of a stilbene-like derivative using a stabilized ylide.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the resulting deep red-orange mixture at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1,3-dimethyl-5-phenoxy-4-(2-phenylethenyl)-1H-pyrazole.
Workflow Diagram: Wittig Reaction
Caption: Workflow for the Wittig olefination of the pyrazole-4-carbaldehyde.
Chapter 4: Formation of C=N Bonds: Imines, Oximes, and Hydrazones
The condensation of the aldehyde with primary amines and their derivatives provides a straightforward route to compounds containing a C=N double bond. These derivatives, including imines (Schiff bases), oximes, and hydrazones, are valuable intermediates and often exhibit biological activity themselves.[14][15][16]
General Protocol for C=N Bond Formation
The formation of imines, oximes, and hydrazones generally follows a similar procedure involving the condensation of the aldehyde with the appropriate nitrogen nucleophile, often under mildly acidic conditions to facilitate dehydration.
General Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add the corresponding amine derivative (e.g., aniline for an imine, hydroxylamine hydrochloride for an oxime, or hydrazine hydrate for a hydrazone) (1.1 eq).
-
For reactions with amine hydrochlorides (like hydroxylamine hydrochloride), a base such as sodium acetate or pyridine is added to liberate the free amine.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Comparative Table of C=N Derivatives
| Derivative | Reagent | Typical Conditions | Notes |
| Imine | Aniline | Ethanol, cat. Acetic Acid, Reflux | Forms a Schiff base; often colored solids. |
| Oxime | Hydroxylamine HCl, NaOAc | Ethanol/Water, Reflux | Can exist as syn and anti isomers.[17] |
| Hydrazone | Hydrazine Hydrate | Ethanol, Reflux | Highly reactive; can be further derivatized.[16] |
General Mechanism for C=N Bond Formation
Caption: General mechanism for the formation of C=N bonds from the pyrazole-4-carbaldehyde.
Characterization of Derivatives
The successful synthesis of the derivatives described in this guide should be confirmed by standard analytical techniques.
| Derivative Class | ¹H NMR (indicative signals, δ ppm) | ¹³C NMR (indicative signals, δ ppm) | IR (ν, cm⁻¹) |
| Secondary Amine | Disappearance of aldehyde proton (~10 ppm); Appearance of N-H proton and benzylic CH₂ protons. | Disappearance of aldehyde carbonyl (~185 ppm); Appearance of benzylic carbon signal. | N-H stretching (~3300-3500 cm⁻¹) |
| Carboxylic Acid | Disappearance of aldehyde proton; Appearance of a broad O-H signal (>10 ppm). | Disappearance of aldehyde carbonyl; Appearance of carboxylic acid carbonyl (~170 ppm). | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹) |
| Alkene | Disappearance of aldehyde proton; Appearance of vinylic protons (6-8 ppm). | Disappearance of aldehyde carbonyl; Appearance of sp² carbons of the double bond. | C=C stretch (~1600-1680 cm⁻¹) |
| Imine/Oxime/Hydrazone | Disappearance of aldehyde proton; Appearance of iminic C-H proton (~8-9 ppm). | Disappearance of aldehyde carbonyl; Appearance of C=N carbon (~150-160 ppm). | C=N stretch (~1620-1690 cm⁻¹) |
Conclusion
The this compound is a highly adaptable starting material for the synthesis of a wide array of derivatives. The protocols detailed in this application note for reductive amination, oxidation, Wittig olefination, and C=N bond formation provide robust and reliable methods for expanding chemical libraries based on the pyrazole scaffold. By leveraging these transformations, researchers in drug discovery and medicinal chemistry can efficiently generate novel compounds for biological screening and advance the development of new therapeutic agents.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemmethod.com [chemmethod.com]
- 15. asianpubs.org [asianpubs.org]
- 16. aminer.org [aminer.org]
- 17. researchgate.net [researchgate.net]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde. This compound is a significant pyrazole derivative, noted as an environmental transformation product of the acaricide Fenpyroximate, and its structural motif is common in pharmacologically active molecules.[1][2][3] The accurate determination of its identity, purity, and impurity profile is critical for applications in agrochemical research, environmental monitoring, and pharmaceutical development. This document details validated protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, and spectroscopic methods (NMR, FTIR) for unambiguous structural elucidation. The protocols are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity, reliability, and reproducibility.[4][5][6]
Introduction and Physicochemical Overview
This compound is a heterocyclic compound featuring a pyrazole core, a structure renowned for its diverse biological activities.[1][7][8] The presence of aldehyde and phenoxy functional groups makes it a versatile intermediate for further chemical synthesis.[9][10] Rigorous analytical characterization is the cornerstone of quality control, ensuring that the material meets the required specifications for its intended use. This involves not only confirming the identity of the primary molecule but also detecting and quantifying any process-related impurities or degradation products.
This guide is intended for researchers, analytical scientists, and quality control professionals, providing both the theoretical basis and practical, step-by-step protocols for its comprehensive analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem[3] |
| Molecular Weight | 216.24 g/mol | PubChem[3] |
| CAS Number | 109925-10-2 | PubChem[3] |
| IUPAC Name | 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde | PubChem[3] |
| Appearance | Expected to be a solid at room temperature | General Knowledge |
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are indispensable for separating the target analyte from a complex matrix, allowing for accurate quantification and impurity detection.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle of Method Selection: RP-HPLC is the premier technique for the purity assessment and assay of moderately polar organic molecules like the target compound.[11] The use of a non-polar stationary phase (e.g., C18) with a polar mobile phase provides excellent separation for pyrazole derivatives and their potential impurities.[12][13] The method described below is designed for high sensitivity and specificity, in line with pharmaceutical quality control standards.[14]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (or a compatible solvent like methanol) to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
-
Instrumentation and Conditions:
-
The following conditions are a robust starting point, adapted from established methods for similar pyrazole derivatives.[12][13] Optimization may be required based on the specific instrument and column used.
Table 2: Recommended HPLC Parameters
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of small molecules.[13] |
| Mobile Phase | Isocratic: Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water (75:25 v/v) | Provides good peak shape and resolution for pyrazoles.[13] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring optimal efficiency.[12] |
| Column Temperature | 25 °C | Ensures reproducible retention times.[12] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring sensitivity. |
| Detection | UV-Vis or PDA Detector at ~254 nm | Aromatic systems typically show strong absorbance in this region. A PDA detector is recommended to assess peak purity. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any potential late-eluting impurities. |
To ensure the trustworthiness of the results, the HPLC method must be validated.[5][6] This process verifies that the analytical procedure is suitable for its intended purpose.
-
Specificity: Analyze a blank (mobile phase), a placebo (if in a formulation), and a spiked sample to demonstrate that no other components interfere with the analyte peak. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to prove the method is stability-indicating.[6]
-
Linearity: Inject the calibration standards in triplicate. Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine these based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Caption: Workflow for RP-HPLC analysis of the target compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Method Selection: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for identifying this compound and related volatile impurities.[15] It provides separation based on boiling point and polarity (GC) and structural information based on mass fragmentation patterns (MS), which is crucial for unambiguous identification.[16]
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
-
-
Instrumentation and Conditions:
Table 3: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) | A low-polarity column providing good separation for a wide range of compounds. |
| Inlet Temperature | 250 °C | Ensures efficient volatilization without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A general-purpose program to separate compounds with varying boiling points. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Mass Range | 40 - 450 m/z | Covers the molecular ion and expected fragment ions. |
-
Data Interpretation:
-
The mass spectrum is expected to show a molecular ion (M⁺) peak at m/z 216.
-
Key fragmentation patterns for pyrazoles often involve the cleavage of the ring and loss of substituents.[16] Expect to see fragments corresponding to the loss of the aldehyde group (-CHO), the phenoxy group (-OC₆H₅), and methyl groups (-CH₃).
-
Caption: Workflow for GC-MS identification of the target compound.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide direct information about the molecular structure and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for unambiguous structural determination of organic molecules in solution.[17] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the different carbon atoms in the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
Table 4: Predicted NMR Spectral Data (based on chemical principles and similar structures[18][19])
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~10.0 | Singlet (s) | Aldehyde proton (-CHO) |
| ~7.0 - 7.5 | Multiplet (m) | Aromatic protons (phenoxy group) | |
| ~3.8 | Singlet (s) | N-methyl protons (N-CH₃) | |
| ~2.5 | Singlet (s) | Pyrazole-methyl protons (C-CH₃) | |
| ¹³C NMR | ~185 | C | Aldehyde carbonyl (C=O) |
| ~150 - 160 | C | Aromatic & Pyrazole carbons (C-O, C=N) | |
| ~115 - 130 | CH | Aromatic carbons (phenoxy group) | |
| ~110 | C | Pyrazole carbon (C-CHO) | |
| ~35 | CH₃ | N-methyl carbon (N-CH₃) | |
| ~14 | CH₃ | Pyrazole-methyl carbon (C-CH₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[17][20]
Protocol:
-
Sample Preparation: Prepare a KBr pellet containing ~1% of the sample or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
Table 5: Characteristic FTIR Absorption Bands (based on known functional group frequencies[21][22])
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | C-H Stretch | Aromatic (phenoxy & pyrazole rings) |
| ~2950 - 2850 | C-H Stretch | Aliphatic (methyl groups) |
| ~2850 & ~2750 | C-H Stretch | Aldehyde (Fermi resonance doublet) |
| ~1680 - 1660 | C=O Stretch | Conjugated Aldehyde |
| ~1600 & ~1490 | C=C Stretch | Aromatic Ring |
| ~1550 | C=N Stretch | Pyrazole Ring |
| ~1240 | C-O-C Asymmetric Stretch | Aryl Ether (phenoxy) |
Conclusion
The comprehensive characterization of this compound requires an integrated analytical approach. The RP-HPLC method detailed herein provides a reliable protocol for assessing purity and quantifying the analyte, with a framework for validation that ensures data integrity. GC-MS serves as an excellent orthogonal technique for identity confirmation and the detection of volatile impurities. Finally, NMR and FTIR spectroscopy offer definitive structural elucidation by confirming the connectivity and functional groups within the molecule. Employing this multi-technique strategy will enable researchers and quality control professionals to generate a complete and robust analytical profile of this important pyrazole derivative.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H12N2O2 | CID 7062179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. wjarr.com [wjarr.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. ijcpa.in [ijcpa.in]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde synthesis
An essential hub for researchers, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde. As Senior Application Scientists, we have structured this guide to address common challenges, enhance yield, and ensure the integrity of your experimental outcomes.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a robust two-step process. The primary route involves the formylation and concurrent chlorination of a pyrazolone precursor using the Vilsmeier-Haack reaction, followed by a nucleophilic aromatic substitution to introduce the phenoxy moiety. Understanding the nuances of each step is critical for troubleshooting and yield optimization.
Caption: General two-step synthesis workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for introducing the aldehyde group onto the pyrazole ring?
The formylation is achieved via the Vilsmeier-Haack reaction.[1] This reaction uses a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3] The electron-rich pyrazole ring attacks this electrophilic reagent, leading to the formation of an iminium intermediate that is hydrolyzed to the aldehyde during aqueous workup.[4][5] For pyrazolone precursors, this reaction conveniently facilitates both chlorination at the 5-position and formylation at the 4-position in a single step.[6]
Q2: My overall yield is consistently low. Which step is the most likely culprit?
Both steps present unique challenges, but low yields often originate from the Vilsmeier-Haack reaction (Step 1). This reaction is highly sensitive to moisture, reagent stoichiometry, and temperature control.[7] Incomplete conversion or the formation of side products during this initial step will invariably lead to a lower overall yield. The subsequent nucleophilic substitution (Step 2) is generally more robust, but can also suffer from incomplete reaction if the conditions are not optimized.
Q3: Can I use other formylating agents instead of the Vilsmeier-Haack reagent?
While other formylation methods exist for aromatic compounds, the Vilsmeier-Haack reaction is particularly effective for electron-rich heterocycles like pyrazoles and is well-documented for this specific transformation.[8][9] The reagent is a relatively weak electrophile, which provides good regioselectivity for the electron-rich C4 position of the pyrazole ring.[4][5] Alternative methods may lack this selectivity or require harsher conditions that could degrade the pyrazole core.
Q4: What is the expected purity of the final product after synthesis and workup?
After the described workup and recrystallization, the purity of this compound should be high (>98%). However, achieving this purity often requires careful purification to remove unreacted intermediates or side products.[10] Techniques like column chromatography or multiple recrystallizations may be necessary if initial purity is low.[6]
Troubleshooting Guide: Vilsmeier-Haack Reaction (Step 1)
This step converts 1,3-dimethyl-1H-pyrazol-5(4H)-one to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | Moisture: Reagents (DMF) or glassware are not completely dry. | Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] |
| Inactive Vilsmeier Reagent: POCl₃ is old or has degraded. The reagent was not formed correctly. | Use fresh, high-purity POCl₃. Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0°C and allowing it to stir for at least 20-30 minutes before adding the pyrazolone substrate.[6][7] | |
| Insufficient Reagent: Molar ratio of Vilsmeier reagent to the pyrazole is too low. | Increase the molar ratio of both DMF and POCl₃ relative to the substrate. Ratios of 2-5 equivalents of DMF and 1.5-3 equivalents of POCl₃ are commonly reported to drive the reaction to completion.[6][11] | |
| Formation of Multiple Byproducts (TLC) | Incorrect Reaction Temperature: Temperature was too high during reagent addition or the reaction itself. | Maintain a low temperature (0-5°C) during the dropwise addition of POCl₃ to DMF. For the reaction with the pyrazole, a controlled heating profile (e.g., heating to 70-90°C) is crucial. Uncontrolled exotherms can lead to side reactions.[6][7][12] |
| Substrate Impurity: The starting pyrazolone is not pure. | Purify the 1,3-dimethyl-1H-pyrazol-5(4H)-one by recrystallization or another suitable method before use. Impurities can lead to complex side reactions. | |
| Difficult Product Isolation | Improper Workup: Incorrect pH during neutralization or insufficient extraction. | After the reaction, pour the mixture slowly onto crushed ice to hydrolyze the intermediate. Carefully neutralize the acidic solution with a base (e.g., NaOH solution) to a pH of ~7 to precipitate the product.[6] Extract thoroughly with a suitable organic solvent like ethyl acetate. |
Troubleshooting Logic Flow: Low Yield in Vilsmeier-Haack Reaction
Caption: Decision tree for troubleshooting low yields in Step 1.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (Step 2)
This step converts 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde to the final product using phenol and a base.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient or Weak Base: The base (e.g., KOH) is not strong enough or is used in insufficient quantity to fully deprotonate the phenol. | Use a sufficient molar excess of a strong base (e.g., 2 equivalents of KOH).[13] Alternatively, a stronger base like sodium hydride (NaH) can be used, though it requires stricter anhydrous conditions.[14][15] |
| Low Reaction Temperature or Short Duration: The conditions are not forcing enough to drive the substitution to completion. | The reaction typically requires heating. A temperature of around 115°C (388 K) for 6 hours in DMF has been shown to be effective.[13] Monitor the reaction by TLC to determine the optimal time. | |
| Side Product Formation | Presence of Water: If using a base like KOH, residual water can lead to hydrolysis of the starting material, forming 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. | While the reaction can tolerate some water, using finely ground KOH and a solvent like DMF helps. If side reactions are a major issue, consider using NaH in anhydrous DMF for a cleaner reaction.[14] |
| Decomposition: The product or starting materials may be sensitive to prolonged high temperatures. | Avoid excessive heating. Determine the minimum temperature and time required for full conversion via TLC analysis. | |
| Product is Dark/Oily | Impure Starting Material: The chlorinated pyrazole from Step 1 contains impurities that carry over. | Ensure the 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is purified (e.g., by recrystallization) before use in this step.[6] |
| Workup Issues: Residual DMF or colored impurities are not fully removed. | After pouring the reaction mixture into cold water, ensure the product fully precipitates. Wash the crude solid thoroughly with water to remove DMF and salts. Recrystallize from a suitable solvent system like ethyl acetate/petroleum ether to obtain clean, colorless crystals.[13] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from the synthesis described by Zhang, G. F., et al. (2008).[6]
-
Reagent Preparation: In a flame-dried three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-dimethylformamide (DMF, 2.0 eq.). Cool the flask to 0°C in an ice-water bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 3.0 eq.) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 5°C.
-
Stirring: After the addition is complete, stir the resulting mixture at 0°C for an additional 20-30 minutes. The solution should become a thick, pale-yellow salt suspension.
-
Substrate Addition: Add 1,3-dimethyl-1H-pyrazol-5(4H)-one (1.0 eq.) portion-wise to the Vilsmeier reagent.
-
Reaction: After the addition, slowly warm the reaction mixture to room temperature and then heat to 80-90°C (353-363 K) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask to room temperature and carefully pour the contents onto a generous amount of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the aqueous solution to a pH of 7 by the slow addition of a saturated sodium hydroxide (NaOH) solution. A precipitate should form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the resulting crude solid from an ethyl acetate/petroleum ether mixture to yield the product as colorless crystals.[6]
Protocol 2: Synthesis of this compound
This protocol is adapted from the synthesis described by Zhang, X. H., et al. (2012).[13]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq.), phenol (1.6 eq.), and finely ground potassium hydroxide (KOH, 2.0 eq.) to DMF.
-
Reaction: Heat the resulting mixture to approximately 115°C (388 K) and stir for 6 hours. Monitor the reaction's completion by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous solution three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by recrystallization from an ethyl acetate/petroleum ether mixture to afford the final product as colorless crystals.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction | TCI AMERICA [tcichemicals.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 9. researchgate.net [researchgate.net]
- 10. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis. Pyrazoles are a critical class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse biological activities and applications in medicinal chemistry and agrochemicals.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols to get your synthesis back on track.
Issue 1: Low or No Product Yield
Q1: I'm performing a classical Knorr pyrazole synthesis by reacting a 1,3-dicarbonyl compound with a hydrazine derivative, but my yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in Knorr pyrazole synthesis can stem from several factors, ranging from reactant stability to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
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Reactant Quality: Hydrazine and its derivatives can be unstable and susceptible to oxidation.[4] Ensure you are using fresh, high-purity hydrazine. If using a hydrate, account for the water content in your molar calculations. Similarly, 1,3-dicarbonyl compounds can sometimes be unstable.[4]
-
Reaction Conditions:
-
Solvent Choice: The polarity of the solvent plays a crucial role. While ethanol is commonly used, dipolar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) can enhance reaction rates and yields, especially for arylhydrazines.[5] Some studies have also shown that fluorinated alcohols like trifluoroethanol (TFE) can improve regioselectivity and yield.[6]
-
Catalyst: The Knorr synthesis is typically acid-catalyzed.[7][8] A few drops of glacial acetic acid are often sufficient.[8][9] However, for certain substrates, other catalysts like nano-ZnO or lithium perchlorate have been shown to be effective.[1][10]
-
Temperature: While many reactions proceed at room temperature or with gentle heating (reflux in ethanol), some substrates may require higher temperatures to drive the reaction to completion.[1][5] Conversely, excessive heat can lead to decomposition. Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature.[11]
-
-
Work-up Procedure: Pyrazole products can sometimes be water-soluble, especially if they are unsubstituted or have polar functional groups. During aqueous work-up, product loss can occur. If you suspect this is the case, try extracting the aqueous layer multiple times with an appropriate organic solvent.[12]
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl).[9]
-
Add the hydrazine derivative (1.0-1.2 eq.).[9] If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), an equivalent of a base like potassium acetate may be needed to liberate the free hydrazine.[4]
-
Add a catalytic amount of glacial acetic acid (e.g., 3 drops).[8][9]
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.[8][9]
-
Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.[8][9] If not, remove the solvent under reduced pressure and purify the residue.[8]
Issue 2: Formation of Regioisomers
Q2: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of two pyrazole regioisomers that are difficult to separate. How can I control the regioselectivity?
A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyls.[13] The outcome is determined by which of the two carbonyl groups the substituted nitrogen of the hydrazine attacks first. Several factors influence this selectivity:
-
Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked by the more nucleophilic nitrogen of the hydrazine. Electron-withdrawing groups near a carbonyl group increase its electrophilicity.[13]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the attack to the less sterically hindered carbonyl group.[13]
-
Reaction Conditions:
-
pH Control: The pH of the reaction medium is critical. Under acidic conditions, the nucleophilicity of the two nitrogen atoms in the hydrazine can be altered, potentially reversing the selectivity compared to neutral or basic conditions.[13]
-
Solvent: The choice of solvent can influence the transition states leading to the different isomers. As mentioned, fluorinated alcohols like TFE and hexafluoroisopropanol (HFIP) have been shown to significantly improve regioselectivity in certain cases.[6] Aprotic dipolar solvents have also been reported to give better results than polar protic solvents like ethanol.[5]
-
Catalyst: Certain catalysts can promote the formation of one regioisomer over the other. For instance, silver-catalyzed reactions have been shown to provide high regioselectivity in the synthesis of specific trifluoromethyl-pyrazoles.[1]
-
Caption: Decision tree for troubleshooting regioisomer formation.
Issue 3: Side Product Formation and Reaction Discoloration
Q3: My reaction mixture turns a dark yellow or red color, and I'm observing multiple spots on my TLC, indicating side product formation. What's causing this and how can I get a cleaner reaction?
A3: Discoloration and the formation of impurities are often due to the decomposition of the hydrazine reagent or side reactions of the 1,3-dicarbonyl.[4]
-
Hydrazine Decomposition: Phenylhydrazine and other arylhydrazines can be sensitive to air and light, leading to colored oxidation products. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[4]
-
Self-Condensation of the 1,3-Dicarbonyl: Some 1,3-dicarbonyls can undergo self-condensation, especially under basic conditions or at elevated temperatures.
-
Reaction with Solvent: At high temperatures, some solvents may react with the starting materials.
-
Formation of Pyrazolines: In some cases, the intermediate pyrazoline may be stable and require an additional oxidation step to form the aromatic pyrazole.[10][14] If you suspect a pyrazoline is being formed, you can try adding a mild oxidizing agent or simply exposing the reaction to air for an extended period.
-
Inert Atmosphere: As mentioned, perform the reaction under nitrogen or argon.[4]
-
Temperature Control: Avoid excessive heat. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Purification of Starting Materials: Ensure the purity of your 1,3-dicarbonyl and hydrazine. Distillation or recrystallization of starting materials may be necessary.
-
pH Adjustment: Maintaining a slightly acidic pH often leads to cleaner reactions.
Issue 4: Product Purification Challenges
Q4: I'm having difficulty purifying my pyrazole product. Column chromatography on silica gel leads to product loss, and recrystallization is not yielding pure crystals.
A4: Pyrazoles, being nitrogen-containing heterocycles, can be basic and may interact strongly with the acidic silica gel, leading to streaking and poor recovery during column chromatography.[15]
-
Deactivating Silica Gel: To minimize interaction with silica, you can deactivate it by adding a small amount of a base like triethylamine (e.g., 1% v/v) to your eluent.[15] Alternatively, using neutral alumina as the stationary phase can be a good option.[15]
-
Recrystallization: Finding the right solvent system for recrystallization is key. Common solvents to try include ethanol, methanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexanes.[15][16] If the product is an oil, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists, then allow it to cool slowly.
-
Acid-Base Extraction: If your pyrazole has a basic nitrogen, you can sometimes purify it by acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated pyrazole will move to the aqueous layer. Then, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and extract the purified pyrazole back into an organic solvent.[15]
-
Salt Formation and Crystallization: Another purification technique involves forming a salt of the pyrazole.[17][18] Dissolve the crude pyrazole in a suitable solvent and add an acid (e.g., HCl in ether) to precipitate the hydrochloride salt. The salt can then be filtered and recrystallized. The free pyrazole can be regenerated by treatment with a base.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis?
A1: The most prevalent methods include:
-
Cyclocondensation of 1,3-dicarbonyl compounds with hydrazines (Knorr Synthesis): This is the most classical and widely used method.[10][19]
-
Reaction of α,β-unsaturated ketones and aldehydes with hydrazines: This typically forms a pyrazoline intermediate which is then oxidized to the pyrazole.[1][10]
-
[3+2] Cycloaddition Reactions: These involve the reaction of a 1,3-dipole (like a diazoalkane or nitrilimine) with a dipolarophile (like an alkyne or alkene).[5][14]
-
Multicomponent Reactions: These reactions combine three or more starting materials in a one-pot synthesis to generate complex pyrazoles.[1][19]
Q2: How do I monitor the progress of my pyrazole synthesis?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method.[11] Use a suitable eluent system (e.g., ethyl acetate/hexanes) to get good separation between your starting materials and product. The product can be visualized under a UV lamp if it is UV-active, or by staining with an appropriate agent like iodine. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction by taking aliquots from the reaction mixture.
Q3: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?
A3: Yes, significant research has been dedicated to developing greener synthetic routes. These include:
-
Solvent-free reactions: Conducting the reaction neat or using a minimal amount of solvent.[20][21]
-
Use of green catalysts: Employing non-toxic and reusable catalysts like nano-ZnO or even ammonium chloride.[10][22]
-
Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption.
-
Flow chemistry: This technique offers better control over reaction parameters, improved safety, and easier scalability.[23]
Q4: Can I synthesize N-unsubstituted pyrazoles?
A4: Yes, by using hydrazine (H₂N-NH₂) or hydrazine hydrate as the nitrogen source. These reactions can sometimes be more challenging to control than those with substituted hydrazines.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis and Properties of Pyrazoles [ouci.dntb.gov.ua]
- 4. reddit.com [reddit.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. mdpi.com [mdpi.com]
- 11. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 18. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. jetir.org [jetir.org]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Solubility of Pyrazole Derivatives in Organic Solvents
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common yet significant challenge of low solubility of pyrazole derivatives in organic solvents. Our goal is to equip you with the knowledge and practical protocols to overcome these hurdles in your experimental workflows.
Introduction: The Challenge of Pyrazole Derivative Solubility
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] However, their often rigid, planar structures and potential for strong intermolecular interactions, such as hydrogen bonding and π-π stacking, can lead to high crystal lattice energy.[3] This high lattice energy makes them notoriously difficult to dissolve in common organic solvents, posing a significant bottleneck in synthesis, purification, formulation, and biological screening.
This guide provides a systematic approach to understanding and overcoming these solubility challenges, moving from fundamental principles to advanced, actionable strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of my pyrazole derivative?
A1: The solubility of pyrazole derivatives is a multifactorial issue governed by both the intrinsic properties of the compound and the choice of solvent. Key factors include:
-
Molecular Structure: The nature and position of substituents on the pyrazole ring are critical. Bulky, non-polar side chains can decrease solubility in polar solvents, while the introduction of polar functional groups (e.g., -OH, -NH2, -COOH) can enhance it.[3]
-
Crystal Packing: Strong intermolecular forces, such as hydrogen bonds and π-π stacking between the pyrazole rings, lead to a more stable crystal lattice that is difficult for solvent molecules to disrupt.[3]
-
Solvent Properties: The polarity, hydrogen bonding capability, and Hildebrand solubility parameter of the solvent play a crucial role. A solvent with similar properties to the solute is more likely to be effective.[4][5]
-
Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[3] This is because the added thermal energy helps to overcome the intermolecular forces within the crystal lattice.
Q2: I'm observing precipitation when I dilute my concentrated stock solution (in a strong organic solvent) with an aqueous buffer. What is happening and how can I prevent it?
A2: This phenomenon, often termed "fall-out," is a common issue when a compound is poorly soluble in the final aqueous medium. The initial organic solvent (like DMSO or DMF) effectively solvates the pyrazole derivative, but upon dilution with an aqueous buffer, the overall solvent polarity increases dramatically. The compound, being unable to maintain its dissolved state in the now predominantly aqueous environment, precipitates out.
Here are some strategies to mitigate this:
-
Optimize the Co-solvent System: Instead of a single large dilution, try a serial dilution approach. A common starting point for in-vivo formulations is a mixture like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Reduce the Organic Solvent Percentage: Aim for the lowest possible concentration of the organic solvent in your final solution, ideally ≤1% for many biological assays.
-
Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween 80 or Polysorbate 20, can help to form micelles that encapsulate the hydrophobic pyrazole derivative, keeping it dispersed in the aqueous phase.[6]
-
Employ Cyclodextrins: Cyclodextrins can form inclusion complexes with the pyrazole derivative, where the hydrophobic part of the molecule is shielded within the cyclodextrin cavity, enhancing its apparent aqueous solubility.
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: My pyrazole derivative is insoluble in common laboratory solvents (e.g., methanol, ethanol, acetone) even with heating.
-
Potential Cause: High crystal lattice energy due to strong intermolecular interactions.
-
Troubleshooting Steps:
-
Utilize a Stronger, Aprotic Solvent: Try dissolving a small amount of your compound in solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are powerful, polar aprotic solvents capable of disrupting strong hydrogen bonds.
-
Employ a Co-solvent System: A mixture of solvents can often be more effective than a single solvent. For example, a combination of a good solvent (like DMF) and a less polar co-solvent might modulate the overall polarity to better match your compound.
-
Consider pH Modification (if applicable): If your pyrazole derivative has acidic or basic functional groups, adjusting the pH can significantly increase solubility. For a basic pyrazole, adding a small amount of an organic acid (like formic or acetic acid) can lead to the formation of a more soluble salt in situ. Conversely, for an acidic pyrazole, an organic base (like triethylamine) can be used.
-
Issue 2: During purification by recrystallization, my pyrazole derivative "oils out" instead of forming crystals.
-
Potential Cause: The solution is too saturated, or the cooling process is too rapid, causing the compound to separate as a liquid phase above its melting point.
-
Troubleshooting Steps:
-
Add More Hot Solvent: If oiling out occurs, the solution is likely supersaturated. Add a small amount of additional hot solvent until the oil redissolves.[7]
-
Slow Cooling: Allow the solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then proceed to cool it further in an ice bath.[7]
-
Change the Solvent System: The chosen solvent may not be optimal. Experiment with a different solvent or a solvent mixture. A solvent with a lower boiling point might be beneficial.[7]
-
In-Depth Solubilization Strategies & Protocols
Here, we provide detailed explanations and step-by-step protocols for advanced techniques to enhance the solubility of your pyrazole derivatives.
Co-solvency
Mechanism: Co-solvency works by reducing the interfacial tension between the solute and the solvent. A water-miscible organic solvent (the co-solvent) is added to an aqueous solution to create a solvent mixture with a polarity that is more favorable for dissolving a lipophilic compound.[8][9][10]
Experimental Protocol: Preparing a Co-solvent System
-
Initial Solubility Screening: Determine the solubility of your pyrazole derivative in a range of neat, water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
Select a Primary Co-solvent: Choose the solvent in which your compound shows the highest solubility.
-
Prepare Solvent Mixtures: Create a series of binary or tertiary solvent mixtures. For example, prepare mixtures of Water:PEG 400 in ratios of 100:0, 80:20, 60:40, 40:60, and 20:80 (%v/v).[11]
-
Determine Solubility in Mixtures: Add an excess amount of your pyrazole derivative to a fixed volume of each solvent mixture.
-
Equilibrate: Shake or stir the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate and Analyze: Centrifuge or filter the suspensions to remove undissolved solid.
-
Quantify: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry.[10]
pH Modification and Salt Formation
Mechanism: Many pyrazole derivatives possess ionizable functional groups. By adjusting the pH of the solution to favor the ionized form of the molecule, solubility can be dramatically increased. The ionized form has greater interaction with polar solvents like water. Converting the pyrazole derivative into a stable salt is a common and effective strategy to lock it in its more soluble, ionized state.[12]
Experimental Protocol: Salt Formation for a Basic Pyrazole Derivative
-
Dissolve the Free Base: Dissolve your pyrazole derivative (the free base) in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Select a Counter-ion: Choose a pharmaceutically acceptable acid to form the salt (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, or tartaric acid).
-
Stoichiometric Addition: Slowly add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of the acid (dissolved in a small amount of the same solvent, if necessary) to the solution of the pyrazole derivative while stirring.
-
Induce Precipitation/Crystallization: The salt may precipitate immediately. If not, you can induce crystallization by cooling the solution, adding an anti-solvent (a solvent in which the salt is insoluble), or by scratching the inside of the flask.
-
Isolate the Salt: Collect the precipitated salt by filtration.
-
Wash and Dry: Wash the salt with a small amount of cold solvent or an anti-solvent to remove any unreacted starting material. Dry the salt under vacuum.
-
Characterize: Confirm the formation of the salt and its purity using techniques like NMR, FT-IR, and melting point analysis.
Use of Surfactants
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles. The hydrophobic core of these micelles can encapsulate poorly water-soluble compounds, effectively increasing their apparent solubility in the bulk aqueous phase.
Experimental Protocol: Surfactant-based Solubilization
-
Select a Surfactant: Choose a suitable surfactant. Non-ionic surfactants like Polysorbate 80 (Tween 80) and polyoxyl 35 castor oil are commonly used in pharmaceutical formulations.[13]
-
Prepare Surfactant Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen surfactant.
-
Determine Solubility: Add an excess of your pyrazole derivative to each surfactant solution.
-
Equilibrate, Separate, and Quantify: Follow steps 5-7 from the co-solvency protocol to determine the solubility at each surfactant concentration.
-
Identify the CMC: Plot solubility versus surfactant concentration. A sharp increase in solubility typically occurs at the CMC.
Amorphous Solid Dispersions (ASDs)
Mechanism: This advanced technique involves dispersing the pyrazole derivative at a molecular level within a solid polymer matrix.[14] By converting the crystalline drug into its higher-energy amorphous state and preventing recrystallization, both the solubility and dissolution rate can be significantly enhanced.[15][16] The polymer stabilizes the amorphous form through specific interactions, such as hydrogen bonding.[7][15][17]
Experimental Protocol: Preparation of an ASD by Solvent Evaporation
-
Select a Polymer: Choose a suitable hydrophilic polymer carrier, such as polyvinylpyrrolidone (PVP K30) or polyethylene glycol (PEG 6000).
-
Choose a Common Solvent: Find a volatile organic solvent that dissolves both your pyrazole derivative and the polymer (e.g., ethanol, methanol, or a mixture of dichloromethane and ethanol).[18]
-
Prepare the Solution: Dissolve the pyrazole derivative and the polymer in the chosen solvent at a specific ratio (e.g., 1:1, 1:2, 1:5 drug-to-polymer weight ratio).
-
Evaporate the Solvent: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent the drug from crystallizing out of the solution.
-
Dry the Solid Dispersion: Further dry the resulting solid film or powder in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for 24-48 hours to remove any residual solvent.[19]
-
Process the ASD: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Characterize the ASD: It is crucial to confirm the amorphous nature of the drug within the dispersion. Use techniques such as:
-
Powder X-ray Diffraction (PXRD): The absence of sharp peaks indicates an amorphous state.
-
Differential Scanning Calorimetry (DSC): The absence of a melting endotherm for the drug confirms its amorphous nature. A single glass transition temperature (Tg) between that of the drug and the polymer suggests a miscible system.
-
Experimental Protocol: Preparation of an ASD by Hot-Melt Extrusion (HME)
-
Select a Thermally Stable Polymer: Choose a polymer suitable for HME, such as polyvinyl alcohol (PVA) or specific grades of HPMC.[14]
-
Prepare the Physical Mixture: Create a uniform physical blend of your pyrazole derivative and the polymer at the desired ratio.
-
Set Extrusion Parameters: In a twin-screw extruder, set the temperature profile for the different zones. The temperature should be above the glass transition temperature of the polymer but below the degradation temperature of your pyrazole derivative.[3][20]
-
Extrude the Mixture: Feed the physical mixture into the extruder. The combination of heat and shear will melt the polymer and disperse the drug at a molecular level.[11][20]
-
Cool and Pelletize: Rapidly cool the extrudate as it exits the die to form a solid strand, which is then typically pelletized.
-
Mill and Characterize: Mill the pellets into a powder and characterize using PXRD and DSC as described for the solvent evaporation method.
Data Presentation: Solubility of Common Pyrazole Derivatives
The following tables provide quantitative solubility data for several well-known pyrazole-containing active pharmaceutical ingredients (APIs) in various organic solvents. This data can serve as a useful starting point for solvent selection in your own experiments.
| Solvent | Celecoxib Solubility (mg/mL) | Temperature (°C) |
| Ethanol | ~25 | Room Temperature |
| DMSO | ~16.6 | Room Temperature |
| Dimethylformamide (DMF) | ~25 | Room Temperature |
| Methanol | Data varies with temperature | 5-30 |
| Isopropanol | Data varies with temperature | 5-30 |
| Butanol | Data varies with temperature | 5-30 |
| Ethyl Acetate | Higher than in alcohols | 5-30 |
| Acetonitrile | Higher than in alcohols | 5-30 |
| Toluene | Lowest among tested solvents | 5-30 |
Data for Celecoxib compiled from multiple sources.[5][21][22][23]
| Solvent | Sildenafil Citrate Solubility (mg/mL) |
| DMSO | ~14 |
| Dimethylformamide (DMF) | ~10 |
| Ethanol | ~5.2 (as free base) |
| Water | ~4.1 |
Data for Sildenafil Citrate compiled from multiple sources.[13][24][25][26][27]
| Solvent | Tebufenpyrad Solubility (mg/L at 25°C) |
| Hexane | 255 |
| Toluene | 772 |
| Dichloromethane | 1044 |
| Acetone | 819 |
| Methanol | 818 |
| Acetonitrile | 785 |
| Water (pH 7) | 2.39 |
Data for Tebufenpyrad compiled from multiple sources.[28][29][30]
Visualization of Experimental Workflows
Decision Tree for Selecting a Solubility Enhancement Strategy
The following diagram provides a logical workflow to guide you in selecting the most appropriate solubilization technique for your pyrazole derivative.
Caption: A decision tree for selecting a suitable solubility enhancement strategy.
Workflow for Amorphous Solid Dispersion (ASD) Preparation
This diagram illustrates the key steps involved in preparing and characterizing an amorphous solid dispersion.
Caption: A general workflow for the preparation and characterization of an ASD.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. coperion.com [coperion.com]
- 4. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. pure.ul.ie [pure.ul.ie]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. slideshare.net [slideshare.net]
- 10. ijcpa.in [ijcpa.in]
- 11. Hot Melt Extrusion and Solubilization - Sever Pharma Solutions [severpharmasolutions.com]
- 12. m.youtube.com [m.youtube.com]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Effect of Drug–Polymer Interaction in Amorphous Solid Dispersion on the Physical Stability and Dissolution of Drugs: The Case of Alpha-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Elucidation of Molecular Interactions Between Drug–Polymer in Amorphous Solid Dispersion by a Computational Approach Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin’s Solubility in Simulated Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hot Melt Extrusion, Drug Molecules | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Buy Tebufenpyrad | 119168-77-3 | >98% [smolecule.com]
- 29. Tebufenpyrad - Wikipedia [en.wikipedia.org]
- 30. Tebufenpyrad | C18H24ClN3O | CID 86354 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability issues of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde under different conditions
Welcome to the technical support center for 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and best practices for handling and storage, all grounded in scientific principles and field-proven insights.
Introduction: Understanding the Molecule
This compound is a heterocyclic aromatic compound. Its stability is primarily influenced by the reactivity of the aldehyde functional group and the ether linkage, attached to the generally stable pyrazole core. While the product is considered stable under standard conditions, specific experimental variables can lead to degradation, impacting experimental outcomes and product purity.[1] This guide will help you navigate these potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most probable degradation pathways involve the aldehyde group. Aldehydes are susceptible to oxidation, which can convert the carbaldehyde to a carboxylic acid, especially in the presence of oxidizing agents or atmospheric oxygen over extended periods. Another potential, though less common, pathway under harsh acidic or basic conditions could be the cleavage of the phenoxy ether bond.
Q2: How should I properly store this compound?
A2: For optimal stability, store the compound in original, securely sealed containers in a cool, dry place, protected from light and environmental extremes.[1] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the aldehyde group.
Q3: Can I heat this compound?
A3: While many pyrazole derivatives exhibit good thermal stability, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.[2][3] If heating is necessary for a reaction, it is recommended to conduct a small-scale trial to determine its thermal stability under your specific conditions.
Q4: Is this compound sensitive to light?
Q5: What solvents are recommended for this compound?
A5: The compound is soluble in organic solvents like methanol, ethanol, and dimethylformamide (DMF).[6][7] When choosing a solvent, consider its potential reactivity. For example, avoid using peroxide-containing ethers unless they have been freshly purified, as peroxides can oxidize the aldehyde.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific issues you might encounter during your experiments.
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low purity or presence of an unexpected peak in HPLC analysis of a stored sample. | Oxidation: The aldehyde group may have oxidized to a carboxylic acid. | 1. Re-analyze by LC-MS: This will help identify the mass of the impurity. An increase of 16 amu (atomic mass units) would be consistent with the addition of an oxygen atom. 2. Store under inert gas: To prevent further oxidation, blanket the solid compound and solutions with nitrogen or argon. 3. Use antioxidants: In some formulations, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can prevent oxidation. |
| Reaction failure or low yield when using the compound in a reaction sensitive to acidic impurities. | Formation of Carboxylic Acid: The oxidized impurity can alter the pH of the reaction mixture. | 1. Purify the starting material: If oxidation is suspected, purify the aldehyde by column chromatography before use. 2. Check the pH of solutions: Before use, dissolve a small amount in a suitable solvent and check the pH to ensure it is neutral. |
| Compound degradation in the presence of strong acids or bases. | Hydrolysis: The ether linkage or other parts of the molecule may be susceptible to cleavage under harsh pH conditions. | 1. Moderate reaction conditions: If possible, use milder acids or bases, or buffer the reaction mixture to a less extreme pH. 2. Protecting groups: In a multi-step synthesis, consider protecting the aldehyde group before subjecting the molecule to harsh conditions. |
| Discoloration of the compound upon storage. | Minor degradation or polymerization: The formation of minor impurities can sometimes lead to discoloration. | 1. Verify purity: Use analytical techniques like HPLC or NMR to confirm the purity of the compound.[8] 2. Recrystallize: If minor impurities are detected, recrystallization can often remove them and restore the compound's original appearance. |
Best Practices for Handling and Storage
To ensure the long-term stability and integrity of this compound, follow these best practices:
-
Inert Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing. This is the most effective way to prevent oxidation.
-
Controlled Environment: Store the compound in a cool, dry, and dark place. A desiccator can be used to protect it from moisture.[1]
-
Avoid Contamination: Use clean spatulas and glassware to handle the compound. Avoid introducing any impurities that could catalyze degradation.
-
Regular Purity Checks: For critical applications, it is advisable to check the purity of the compound by HPLC or another suitable analytical method before use, especially if it has been stored for an extended period.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound under your specific experimental conditions, you can perform forced degradation studies.[4][9] These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways.[4][10]
Preparation of Stock Solution
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Forced Degradation Conditions
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate for a predetermined time (e.g., 24, 48, or 72 hours) at a specified temperature (e.g., room temperature or 50-70°C).[9] A control sample (1 mL stock solution + 1 mL solvent) should be prepared and stored under normal conditions.
-
Acidic Hydrolysis: 0.1 M Hydrochloric Acid
-
Basic Hydrolysis: 0.1 M Sodium Hydroxide
-
Oxidative Degradation: 3% Hydrogen Peroxide[9]
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber.
Sample Analysis
After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC method. A good starting point for an HPLC method would be a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).
Data Interpretation
Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks in the stressed samples indicate degradation. The percentage of degradation can be calculated as follows:
% Degradation = [(Area_control - Area_stressed) / Area_control] * 100
Visualizing Potential Degradation and Troubleshooting
Potential Oxidative Degradation Pathway
Caption: Oxidative degradation of the aldehyde to a carboxylic acid.
Troubleshooting Workflow for Unexpected Results
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. chemmethod.com [chemmethod.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
Technical Support Center: Troubleshooting Crystallization of Pyrazole Compounds
Welcome to the dedicated technical support resource for the crystallization of pyrazole compounds. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, but their crystallization can present unique challenges.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the crystallization process. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the "why" behind each step.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Challenges - Getting Crystals to Form
Question 1: I've followed standard protocols, but my pyrazole compound refuses to crystallize and remains an oil. What are the likely causes and how can I fix this?
"Oiling out" is a common frustration where the compound separates from the solution as a liquid phase rather than an ordered solid. This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent environment.[3]
Immediate Troubleshooting Steps:
-
Increase Solvent Volume: Your solution may be too concentrated, leading to precipitation at a higher temperature. Try adding more of the primary solvent to the heated solution to decrease the saturation point, allowing crystallization to initiate at a lower, more favorable temperature.[3]
-
Slow Down the Cooling Process: Rapid cooling is a frequent cause of oiling out.[3] An ideal crystallization process should see initial crystal formation in about 5 minutes, with continued growth over 20 minutes or more.[4] If your compound is crashing out of solution immediately, you need to slow the cooling rate.
-
Insulate the Flask: Place the flask in an insulated container (e.g., a beaker with paper towels, a cork ring, or a Dewar flask) to slow heat loss.[3][4]
-
Stepwise Cooling: Allow the solution to cool slowly to room temperature before transferring it to a colder environment like a refrigerator or freezer.[3][5]
-
-
Re-evaluate Your Solvent System: The chosen solvent may be too "good" at dissolving your compound, even at lower temperatures.[6] Experiment with a different solvent or a mixed-solvent system. A common and highly effective technique is to dissolve the pyrazole in a "good" solvent (like ethanol or methanol) and then carefully add a "poor" or "anti-solvent" (like water or hexane) until the solution becomes slightly turbid.[3]
-
Introduce a Nucleation Site (Seeding): A supersaturated solution may lack a starting point for crystal growth.
-
Seed Crystals: If you have a small amount of the solid pyrazole, adding a tiny crystal ("seed") to the cooled, supersaturated solution can induce crystallization.[3]
-
Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[3]
-
Question 2: My solution is clear and I see no precipitation or crystals, even after extended cooling. What's going wrong?
This indicates that your solution has not reached a state of supersaturation, which is the essential driving force for crystallization.
Solutions:
-
Concentrate the Solution: The most straightforward approach is to gently heat the solution and evaporate some of the solvent.[3] This increases the solute concentration. Be careful not to evaporate too much or too quickly, as this can lead to rapid precipitation of small, impure crystals.[4]
-
Change the Solvent Environment:
-
Anti-Solvent Addition: If you are using a single solvent, you can try adding an "anti-solvent" in which your compound is insoluble. This will reduce the overall solubility of your pyrazole in the mixture.
-
Vapor Diffusion: This is an excellent and gentle method, especially for small quantities of material.[5][6] Dissolve your compound in a small vial using a relatively volatile solvent. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, gradually decreasing its solubility and promoting slow, high-quality crystal growth.[5][6][7]
-
Section 2: Optimizing Crystal Quality and Yield
Question 3: I'm getting crystals, but the yield is very low. How can I improve my recovery?
Low yield is a common issue that can often be rectified with careful optimization of your crystallization procedure.[3]
Strategies for Improving Yield:
-
Minimize the Amount of Hot Solvent: A primary cause of low yield is using an excessive amount of solvent to dissolve the initial compound.[3] Use only the minimum volume of hot solvent required to fully dissolve your crude pyrazole. Any excess solvent will keep more of your compound dissolved in the mother liquor after cooling.[3]
-
Ensure Thorough Cooling: The solubility of your compound is temperature-dependent. To maximize the amount of product that crystallizes out, ensure the solution is cooled thoroughly. After slow cooling to room temperature, placing the flask in an ice bath or a freezer (if the solvent's freezing point allows) can significantly increase recovery.[3][5]
-
Select the Optimal Solvent: The ideal solvent for high yield is one that dissolves your pyrazole compound readily at high temperatures but has very low solubility for it when cold.[3] You may need to screen several solvents or solvent mixtures to find the best one.
Table 1: Common Solvents for Pyrazole Crystallization [3]
| Solvent/System | Type | Polarity | Common Use Case |
| Ethanol, Methanol | Protic | High | Good starting point for many polar pyrazole derivatives. |
| Acetone, Ethyl Acetate | Aprotic | Medium | Effective for pyrazoles of intermediate polarity. |
| Hexane/Ethyl Acetate | Mixed | Variable | Excellent for adjusting polarity in mixed-solvent systems. |
| Ethanol/Water | Mixed Protic | High | A classic combination for polar pyrazoles.[3] |
| Toluene | Aromatic | Low | Can sometimes promote good crystal packing.[6] |
Question 4: My crystals are very small, needle-like, or form as a powder. How can I grow larger, higher-quality single crystals suitable for X-ray diffraction?
The formation of small or poorly-defined crystals is typically due to rapid nucleation and growth. The goal for obtaining high-quality single crystals is to have a slow and controlled crystallization process.[6]
Techniques for Growing Larger Crystals:
-
Slow Down the Process: As a general rule, the slower the crystallization, the larger and more well-ordered the crystals. All the methods for preventing "oiling out" (slow cooling, insulation) also apply here.[4][6]
-
Vapor Diffusion: This technique is arguably one of the most successful methods for growing high-quality single crystals because it provides a very slow and controlled approach to supersaturation.[5][6][8]
-
Solvent Layering: In this method, a solution of your pyrazole compound is carefully layered with a less dense, miscible anti-solvent.[6][9] Crystals will slowly form at the interface of the two solvents as they diffuse into one another. This technique requires that the denser liquid is the bottom layer.[5]
-
Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a solution.[5][6][10][11] To control the rate of evaporation, you can cover the vial with parafilm and pierce it with a needle.[6][10] Using a less volatile solvent will also slow down the process.
Section 3: Purity and Polymorphism
Question 5: I've recrystallized my pyrazole, but it's still impure. What could be the problem?
Impurities can be stubborn, and their removal depends on their nature and how they interact with your compound and the crystallization process.
Troubleshooting Impurity Issues:
-
Inadequate Dissolution or Trapping: Ensure that all impurities that are less soluble than your target compound are filtered out of the hot solution before cooling. If the crystallization happens too quickly, soluble impurities can become trapped within the crystal lattice.[4]
-
Co-crystallization: Some impurities may have similar structures to your pyrazole and can co-crystallize with it. In this case, a different solvent system may be needed to alter the relative solubilities and prevent the impurity from incorporating into the crystal.
-
Washing the Crystals: Always wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing dissolved impurities.[3]
-
Consider a Second Recrystallization: For highly impure samples, a second recrystallization may be necessary to achieve the desired purity.[3]
-
Impact of Impurities on Growth: Impurities can significantly affect crystal growth kinetics.[12][13][14] They can either accelerate or hinder crystallization and may alter the final crystal morphology.[12][14][15]
Question 6: I've successfully crystallized my pyrazole compound, but I seem to be getting different crystal forms (polymorphs). How can I control this?
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in drug development as different polymorphs can have different physical properties, including solubility and stability. The final polymorphic form is often influenced by the crystallization conditions.
Factors Influencing Polymorphism:
-
Solvent Choice: The solvent can play a crucial role in determining which polymorph is favored. Hydrogen bonding interactions between the solvent and the pyrazole molecule can direct the packing arrangement in the crystal lattice.[6]
-
Cooling Rate: The rate of cooling can influence which polymorphic form nucleates and grows. A faster cooling rate may trap a less stable, "kinetic" polymorph, while slower cooling is more likely to yield the most stable, "thermodynamic" polymorph.
-
Temperature: The temperature at which crystallization occurs can also be a deciding factor.
-
Seeding: Introducing a seed crystal of the desired polymorph can be a powerful way to ensure that form crystallizes preferentially.
To control polymorphism, it is essential to be consistent with your crystallization protocol. If you need to specifically target a certain polymorph, you will need to systematically screen different solvents, cooling rates, and temperatures.
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
This is a standard method for compounds that are significantly more soluble in a solvent at higher temperatures.[16]
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture while stirring until the solvent boils and the compound fully dissolves.[3] Add more solvent dropwise if needed to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature.[3] To slow the cooling further, place the flask in an insulated container.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals.[3]
Protocol 2: Vapor Diffusion (Hanging Drop Method)
This method is excellent for growing high-quality single crystals from small amounts of material.[7][17][18]
-
Prepare the Reservoir: In a well of a vapor diffusion plate, place about 0.5-1.0 mL of the anti-solvent (precipitant solution).[17][18]
-
Prepare the Drop: On a siliconized glass coverslip, place a small drop (e.g., 1-5 µL) of a concentrated solution of your pyrazole compound in a "good" solvent.[17][18]
-
Seal the Well: Invert the coverslip and place it over the reservoir well, ensuring a good seal with grease to create a closed system.[17][18]
-
Equilibration: Over time, the more volatile anti-solvent from the reservoir will vaporize and diffuse into the drop, causing the pyrazole's solubility to decrease and leading to slow crystal growth.[7]
-
Incubation: Place the sealed plate in a location with a constant temperature and free from vibrations to allow for undisturbed crystal growth.[17]
Visualization of Workflows
Decision-Making Workflow for Troubleshooting Crystallization
Caption: Troubleshooting flowchart for pyrazole crystallization.
Vapor Diffusion Experimental Setup
Caption: Diagram of a hanging drop vapor diffusion setup.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. iucr.org [iucr.org]
- 6. unifr.ch [unifr.ch]
- 7. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. Crystallization - Wikipedia [en.wikipedia.org]
- 10. Slow Evaporation Method [people.chem.umass.edu]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Equipment and turnkey plants for evaporation crystallization industry [myandegroup.com]
- 17. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up the Synthesis of 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for scaling up this important synthetic process.
I. Overview of the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The overall synthetic route involves two key transformations:
-
Formation of the Pyrazole Core: This typically involves the cyclocondensation of a β-keto ester with methylhydrazine to form the 1,3-dimethyl-1H-pyrazol-5-ol intermediate.[1]
-
Williamson Ether Synthesis: The pyrazolol is then reacted with a phenoxide source to introduce the phenoxy group at the C5 position.
-
Vilsmeier-Haack Formylation: The final step is the introduction of the carbaldehyde group at the C4 position of the pyrazole ring using the Vilsmeier-Haack reaction.[2][3][4] This reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6]
This guide will focus primarily on the challenges and troubleshooting associated with the Vilsmeier-Haack formylation step, as it is often the most critical and challenging part of the synthesis when scaling up.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for this compound.
II. Troubleshooting the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a potent formylation method, but its success on a larger scale hinges on meticulous control over several parameters.[7][8]
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, or the reaction fails to go to completion. What are the likely causes?
A1: Low yields in a Vilsmeier-Haack reaction are a common challenge and can often be traced back to a few key areas:
-
Reagent Quality: The purity and dryness of your reagents are paramount.
-
N,N-Dimethylformamide (DMF): Use anhydrous DMF. Old or wet DMF can contain dimethylamine, which will react with the Vilsmeier reagent and reduce its efficacy.[9]
-
Phosphorus oxychloride (POCl₃): Ensure your POCl₃ is fresh and has been stored under anhydrous conditions. Contamination with HCl can inhibit the reaction.
-
-
Vilsmeier Reagent Formation: The in-situ formation of the Vilsmeier reagent (a chloroiminium salt) is critical.
-
Temperature Control: The initial reaction between POCl₃ and DMF is exothermic. This step should be performed at low temperatures (typically 0-10 °C) with slow, dropwise addition of POCl₃ to DMF to prevent degradation of the reagent.
-
Stirring: Vigorous and efficient stirring is essential, especially during scale-up, to ensure proper mixing and heat dissipation.
-
-
Reaction Temperature and Time: The optimal temperature and duration for the formylation step can vary.
-
If the reaction is sluggish, a modest increase in temperature (e.g., to 40-60 °C) after the initial addition may be necessary. Monitor the reaction progress closely by TLC or HPLC.
-
-
Substrate Reactivity: The electron density of the pyrazole ring influences its reactivity. While the 1,3-dimethyl-5-phenoxy-1H-pyrazole is generally electron-rich, any impurities or side products from previous steps could interfere.
Q2: I'm observing the formation of significant side products. How can I minimize them?
A2: Side product formation is often a result of reaction conditions being too harsh or improper stoichiometry.
-
Over-formylation: While less common for this specific substrate, di-formylation can occur under forcing conditions. To minimize this, use the minimum effective amount of Vilsmeier reagent and avoid excessive heating.
-
Decomposition: At elevated temperatures, both the Vilsmeier reagent and the product can decompose. Maintain the lowest effective reaction temperature.
-
Work-up Issues: The work-up procedure is critical for isolating the pure product.
-
Hydrolysis: The hydrolysis of the intermediate iminium salt to the final aldehyde must be carefully controlled. Quenching the reaction mixture by slowly adding it to ice-cold water or a mild base (like sodium acetate solution) is recommended to manage the exotherm.[8][10]
-
pH Control: During work-up, the pH should be carefully adjusted to be neutral or slightly basic to ensure complete hydrolysis and facilitate extraction.
-
Q3: The reaction mixture becomes very thick and difficult to stir, especially during the formation of the Vilsmeier reagent. How can I manage this?
A3: The formation of a thick slurry or solid during the preparation of the Vilsmeier reagent is a known issue, particularly at larger scales.[11]
-
Solvent Addition: Adding a co-solvent can help to maintain a stirrable mixture. Anhydrous 1,2-dichloroethane or chloroform can be used.
-
Mechanical Stirring: For larger scale reactions, a magnetic stir bar may not be sufficient. Employing an overhead mechanical stirrer is highly recommended to ensure efficient mixing.
-
Rate of Addition: Slowing down the rate of POCl₃ addition can help to control the rate of precipitation and maintain a more manageable slurry.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting the Vilsmeier-Haack reaction.
III. Experimental Protocols
Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazol-5-ol
This procedure is adapted from established methods for pyrazole synthesis.[1][12]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 eq) and ethanol.
-
Reagent Addition: Slowly add methylhydrazine (1.1 eq) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. The resulting crude product can often be used in the next step without further purification.
Protocol 2: Synthesis of 1,3-Dimethyl-5-phenoxy-1H-pyrazole
This protocol is based on the principles of the Williamson ether synthesis.[13][14][15]
-
Reaction Setup: In a round-bottom flask, dissolve 1,3-dimethyl-1H-pyrazol-5-ol (1.0 eq) and phenol (1.2 eq) in a suitable solvent such as DMF or acetonitrile.
-
Base Addition: Add a base such as potassium carbonate (2.0 eq) to the mixture.
-
Reaction: Heat the reaction to 80-100 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Vilsmeier-Haack Formylation of 1,3-Dimethyl-5-phenoxy-1H-pyrazole
This is a general procedure that may require optimization for scale-up.[16][17]
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, add anhydrous DMF (5.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 eq) dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C.
-
Substrate Addition: Dissolve 1,3-dimethyl-5-phenoxy-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
In a separate beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
IV. Data Summary for Scale-Up
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100 g - 1 kg) | Key Considerations |
| POCl₃ to DMF Ratio | 1.2 - 1.5 : 1 | 1.1 - 1.3 : 1 | A slight excess of POCl₃ is often beneficial on a small scale, but can be reduced on a larger scale to minimize quenching issues. |
| Vilsmeier Reagent to Substrate Ratio | 2.0 - 3.0 : 1 | 1.5 - 2.0 : 1 | A larger excess is used on a small scale to drive the reaction to completion. On a larger scale, this can be optimized to reduce cost and waste. |
| Reaction Temperature | 50 - 70 °C | 40 - 60 °C | Better heat transfer in larger reactors allows for lower temperatures, which can improve selectivity and reduce side products. |
| Reaction Time | 2 - 6 hours | 4 - 8 hours | Reaction times may need to be extended on a larger scale to ensure complete conversion. |
| Stirring | Magnetic Stirrer | Overhead Mechanical Stirrer | Essential for maintaining homogeneity and heat transfer in larger volumes. |
V. References
-
Kumar, R., & Parkash, V. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
-
Patent CN112574111A: Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
-
Shamsuzzaman, & Siddiqui, N. (Year). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.
-
Yadav, D., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
-
BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
-
Kim, J., et al. (Year). Unexpected Behavior of 5-Phenoxypyrazole Derivatives. Bulletin of the Korean Chemical Society.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction.
-
ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
-
ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
-
ResearchGate. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles.
-
MDPI. (Year). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety.
-
Chemical Methodologies. (Year). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
-
National Institutes of Health. (Year). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde.
-
MDPI. (Year). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
-
Benchchem. (Year). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
-
ChemBK. (2024). Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime.
-
ChemicalBook. (2025). Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime | 110035-28-4.
-
ChemicalBook. (Year). Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime synthesis.
-
Benchchem. (Year). Technical Support Center: Vilsmeier-Haack Reaction Workup.
-
Chemistry Steps. Vilsmeier-Haack Reaction.
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
-
MDPI. (Year). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
-
MDPI. (Year). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
-
Benchchem. (Year). 1,3-Dimethyl-1H-pyrazol-5-ol|Supplier.
-
Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.
-
Google Patents. (Year). CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis.
-
Google Patents. (Year). CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
-
ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?.
-
KPU Pressbooks. (Year). 1.5 Williamson Ether Synthesis – Organic Chemistry II.
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
-
Taylor & Francis. (Year). Williamson ether synthesis – Knowledge and References.
-
Organic Syntheses. (Year). Catalytic Vilsmeier-Haack Reaction.
-
Guidechem. (Year). How to Synthesize 1,3-Dimethyl-1H-pyrazol-5-amine?.
-
ResearchGate. (Year). Vilsmeier (‐Haack) reaction.
-
Google Patents. (Year). WO2011076194A1 - Method for purifying pyrazoles.
-
IUCr. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde.
-
Amanote Research. (Year). Synthesis of Some 1-(2, 3-Dimethyl-1-Phenylpyrazol-5-On-4-Yl)-3, 4-Disubstituted-2-Azetidinones as Potential Fungicides.
References
- 1. 1,3-Dimethyl-1H-pyrazol-5-ol|Supplier [benchchem.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 13. jk-sci.com [jk-sci.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Common impurities in 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde and their removal
Technical Support Center: 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important heterocyclic intermediate. We will delve into the likely impurities encountered during its synthesis and provide robust, field-proven protocols for their effective removal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it synthesized?
This compound is a substituted pyrazole derivative. The pyrazole scaffold is a core component in many pharmaceuticals and agrochemicals due to its diverse biological activities.[1][2] This specific carbaldehyde is a key intermediate, for example, in the synthesis of the acaricide Fenpyroximate.[3]
The most common and efficient method for its synthesis is the Vilsmeier-Haack reaction .[4][5][6] This reaction involves the formylation of an electron-rich precursor, 1,3-dimethyl-5-phenoxypyrazole, using a Vilsmeier reagent. The reagent is typically generated in situ from a substituted amide, like N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[7][8] The reaction proceeds via an electrophilic aromatic substitution mechanism where the highly electrophilic chloroiminium ion (the Vilsmeier reagent) attacks the electron-rich C4 position of the pyrazole ring.[4][5] Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.[6]
Caption: Vilsmeier-Haack synthesis pathway for the target aldehyde.
Q2: What are the most common impurities I should expect in my crude product?
Understanding the reaction mechanism is key to anticipating impurities. Given the Vilsmeier-Haack synthesis, the crude product is often contaminated with several process-related impurities.
| Impurity Name | Structure / Formula | Origin | Reason for Formation |
| Unreacted Starting Material | 1,3-Dimethyl-5-phenoxypyrazole | Starting Material | Incomplete reaction due to insufficient reagent, non-optimal temperature, or short reaction time. |
| Hydrolyzed Vilsmeier Reagent | N,N-Dimethylformamide (DMF) | Reagent | Excess DMF used in the reaction; also formed during aqueous workup. |
| Phosphoric Acid/Salts | H₃PO₄ / Phosphate Salts | Reagent Byproduct | Hydrolysis of phosphorus oxychloride (POCl₃) during the aqueous workup stage. |
| Over-chlorinated Byproducts | Chloro-substituted phenoxy ring | Side Reaction | Under harsh conditions, the electron-rich phenoxy ring can undergo electrophilic chlorination by the Vilsmeier reagent or related species.[4] |
| Positional Isomers | Formylation at other positions | Side Reaction | While formylation is strongly directed to the C4 position, trace amounts of other isomers can form if the substrate has other activated sites. |
Troubleshooting Guide for Purification
Q3: My crude product is an oily, dark-colored solid with a low melting point. What is the likely cause and how do I purify it?
Causality: A dark, oily, or low-melting-point product is a classic sign of significant impurities, primarily residual DMF and inorganic salts from the workup. DMF is a high-boiling point solvent and can be difficult to remove completely under standard vacuum, while residual acids or bases can catalyze degradation.
Troubleshooting Workflow:
Caption: General workflow for purifying crude pyrazole carbaldehyde.
Recommended Action:
-
Initial Wash: Dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a brine wash to remove excess water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate in vacuo. This step is crucial for removing the bulk of inorganic impurities.
-
Purification Method Selection:
-
Recrystallization: If the washed product solidifies and a preliminary Thin Layer Chromatography (TLC) shows one major spot with minor impurities, recrystallization is the preferred method for its efficiency and scalability.
-
Column Chromatography: If the product remains oily or TLC shows multiple impurities of similar polarity, column chromatography is necessary.
-
Q4: I'm attempting recrystallization, but the product "oils out" or the yield is very low. What should I do?
Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is so high that it significantly depresses the melting point of the mixture. Low yield often results from using a solvent in which the product is too soluble, even at low temperatures.
Protocol: Optimized Recrystallization
-
Solvent System Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For this compound, a mixed solvent system of ethyl acetate/petroleum ether or ethanol/water is often effective.[1]
-
Step-by-Step Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the "good" solvent (e.g., ethyl acetate or ethanol) dropwise at an elevated temperature (e.g., 60-70°C) until the solid just dissolves. Use the minimum amount of solvent necessary.
-
While still hot, slowly add the "poor" solvent (e.g., petroleum ether or water) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and ensure the solution is clear.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in an ice bath for 30-60 minutes.
-
Collect the resulting crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry thoroughly.
-
Q5: My NMR spectrum shows signals that don't correspond to the product or starting material. What are they?
Causality: Unexpected signals often arise from side-products of the Vilsmeier-Haack reaction or residual solvents.
Analysis and Removal:
-
Broad singlet around 8.0 ppm and two singlets around 2.9-3.1 ppm: These are characteristic signals for N,N-dimethylformamide (DMF) .
-
Removal: DMF can be removed by co-evaporation with a high-boiling point solvent like toluene under reduced pressure or by thorough washing with water during workup, as described in Q3.
-
-
Absence of the aldehyde proton (singlet ~9.8-10.2 ppm) but presence of pyrazole ring protons: This could indicate the presence of unreacted 1,3-dimethyl-5-phenoxypyrazole .
-
Removal: This impurity has a different polarity from the aldehyde product. It can be effectively separated using silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity will elute the less polar starting material first, followed by the more polar aldehyde product.
-
-
Complex aromatic signals: If you observe additional signals in the aromatic region (6.8-7.5 ppm) that cannot be assigned to the phenoxy group, this may suggest chlorination of the phenoxy ring .[4]
-
Removal: These byproducts are often difficult to separate by recrystallization alone. Column chromatography is the most reliable method.
-
Reference Analytical Data (Pure Compound): The purity of pyrazole derivatives is typically confirmed using a combination of analytical techniques.[2][9][10]
-
¹H NMR (in CDCl₃): Key signals include the aldehyde proton (singlet, ~9.8-10.2 ppm), protons of the phenoxy group (multiplet, ~6.8-7.5 ppm), and two methyl group singlets (~2.3 ppm and ~3.7 ppm).[9]
-
Melting Point: A sharp melting point range is indicative of high purity.
-
TLC/HPLC: A single spot on TLC or a single peak in the HPLC chromatogram confirms the absence of significant impurities.[2][11]
References
- 1. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejbps.com [ejbps.com]
- 3. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime | 110035-28-4 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Enhancing the reactivity of the aldehyde group in pyrazole-4-carbaldehydes
Technical Support Center: Pyrazole-4-Carbaldehydes
Introduction: The Challenge of Pyrazole-4-Carbaldehyde Reactivity
Welcome to the technical support guide for enhancing the reactivity of the aldehyde group in pyrazole-4-carbaldehydes. Researchers frequently encounter sluggish or low-yielding reactions when utilizing these valuable heterocyclic intermediates. The core of the issue lies in the electronic nature of the pyrazole ring. As a π-electron-rich aromatic system, the pyrazole ring acts as an electron-withdrawing group, deactivating the C4-aldehyde's carbonyl carbon towards nucleophilic attack.
This guide provides a structured, problem-solving approach to overcome this inherent low reactivity. We will explore the causality behind common experimental failures and offer field-proven troubleshooting strategies, detailed protocols, and mechanistic insights to empower your research and development.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is designed as a direct response to the most common issues encountered in the lab.
Q1: My reaction (e.g., Knoevenagel, Wittig, Reductive Amination) is failing or showing very low conversion. Why is my pyrazole-4-carbaldehyde so unreactive?
A1: Electronic Deactivation is the Primary Cause.
The fundamental reason for the low reactivity is the electron-withdrawing nature of the pyrazole ring, which reduces the electrophilicity of the aldehyde's carbonyl carbon. This effect makes the aldehyde less susceptible to attack by nucleophiles compared to simple benzaldehydes.
-
Mechanism: The nitrogen atoms in the pyrazole ring pull electron density away from the C4 position. This reduces the partial positive charge (δ+) on the carbonyl carbon, making it a "harder" electrophile. Nucleophiles, therefore, react more slowly.
-
Initial Troubleshooting Steps:
-
Confirm Starting Material Purity: Impurities can inhibit catalysts or introduce side reactions. Re-purify your aldehyde via column chromatography or recrystallization if necessary.
-
Increase Temperature & Reaction Time: The simplest approach is often to provide more energy to overcome the activation barrier. Monitor the reaction by TLC or LCMS to track progress and check for decomposition.
-
Use a More Potent Nucleophile/Base: If applicable to your reaction, switching to a stronger nucleophile (e.g., a more basic amine in reductive amination) or a stronger base catalyst can sometimes force the reaction forward.
-
Q2: How can I chemically activate the aldehyde group to make it more electrophilic?
A2: Lewis Acid Catalysis is a highly effective strategy.
Lewis acids coordinate to the carbonyl oxygen, withdrawing electron density and significantly increasing the partial positive charge on the carbonyl carbon. This "activation" makes the aldehyde much more susceptible to nucleophilic attack.[1]
-
Common Lewis Acids:
-
Mild: MgBr₂, ZnCl₂, Sc(OTf)₃
-
Strong: TiCl₄, BF₃·OEt₂
-
-
Mechanism of Action: The Lewis Acid (LA) forms a complex with the carbonyl oxygen. This polarization of the C=O bond enhances the carbon's electrophilicity, facilitating the addition of even weak nucleophiles.
Caption: Lewis acid (LA) coordination to the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.
-
Practical Tip: Start with milder Lewis acids (e.g., MgBr₂) to avoid potential side reactions or degradation of sensitive substrates. Stoichiometric amounts may be required, but catalytic amounts should always be trialed first. See Protocol 1 for a general procedure.
Q3: My Knoevenagel condensation is giving poor yields. Are there catalytic strategies beyond strong bases?
A3: Yes, Organocatalysis via Iminium Ion formation is a powerful alternative.
For reactions involving amine catalysts (like Knoevenagel or aldol-type reactions), secondary amines (e.g., piperidine, proline) can activate the aldehyde through a different pathway: the formation of a transient, highly electrophilic iminium ion.[2][3]
-
Mechanism of Action:
-
The secondary amine catalyst reversibly reacts with the aldehyde to form a carbinolamine.
-
This intermediate dehydrates to form a positively charged iminium ion .
-
The LUMO (Lowest Unoccupied Molecular Orbital) of the iminium ion is significantly lower in energy than that of the starting aldehyde, making it a "super-electrophile."[2]
-
The nucleophile (e.g., the enolate from an active methylene compound) readily attacks the iminium ion.
-
Hydrolysis of the resulting intermediate releases the product and regenerates the amine catalyst.
-
Caption: Iminium ion catalysis lowers the activation energy for nucleophilic attack on aldehydes.
-
Recommendation: For Knoevenagel condensations, using a catalytic amount of piperidine or pyrrolidine in a solvent that allows for azeotropic removal of water (e.g., toluene or benzene with a Dean-Stark trap) is a classic and effective method.[4]
Q4: I'm struggling with a reductive amination. The imine doesn't seem to form. What should I do?
A4: Imine formation is often the rate-limiting step and can be promoted with acid catalysis and dehydration.
The formation of the imine from the aldehyde and amine is a reversible equilibrium. To drive the reaction forward, you need to remove the water that is formed as a byproduct.[5]
-
Troubleshooting Steps:
-
Add a Dehydrating Agent: The most common solution is to add 3Å or 4Å molecular sieves to the reaction mixture to sequester water as it forms.
-
Use an Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid (AcOH), can protonate the carbonyl oxygen, activating the aldehyde and accelerating the initial nucleophilic attack by the amine.[6]
-
Use a Lewis Acid Co-reagent: Reagents like Ti(OiPr)₄ can act as both a Lewis acid activator and a dehydrating agent, proving very effective for difficult reductive aminations.[5]
-
Pre-form the Imine: Mix the aldehyde, amine, catalyst, and dehydrating agent and stir for several hours (or overnight) at room temperature or with gentle heating before adding the reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃).[7][8] This ensures maximum imine concentration prior to reduction.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Lewis Acid-Mediated Knoevenagel Condensation
This protocol describes a general method for activating a pyrazole-4-carbaldehyde towards condensation with an active methylene compound like malononitrile.
Step-by-Step Methodology:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the pyrazole-4-carbaldehyde (1.0 equiv) and the active methylene compound (1.1 equiv).
-
Dissolve the solids in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), 0.1 M concentration).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the Lewis acid (e.g., TiCl₄, 1.0 M solution in DCM, 1.2 equiv) dropwise over 10 minutes. Caution: TiCl₄ is highly reactive with moisture.
-
After the addition is complete, add a hindered base (e.g., triethylamine or diisopropylethylamine, 2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Reductive Amination with In Situ Imine Formation
This protocol is designed for challenging reductive aminations where imine formation is sluggish.
Step-by-Step Methodology:
-
To a round-bottom flask, add the pyrazole-4-carbaldehyde (1.0 equiv), the primary or secondary amine (1.2 equiv), and activated 3Å molecular sieves (approx. 100-200 mg per mmol of aldehyde).
-
Add an anhydrous solvent such as Dichloroethane (DCE) or Methanol (MeOH).
-
Add a catalytic amount of acetic acid (5-10 mol%).
-
Stir the mixture at room temperature for 4-8 hours to allow for imine formation. Monitor the disappearance of the aldehyde spot by TLC.
-
Once imine formation is significant, add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv), portion-wise over 15 minutes. Note: NaBH(OAc)₃ is preferred as it is milder and more selective for imines over aldehydes.[5]
-
Continue stirring at room temperature for an additional 4-24 hours until the reaction is complete.
-
Filter off the molecular sieves and quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., DCM), dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify via column chromatography.
Table 1: Comparison of Activating Conditions for Pyrazole-4-Carbaldehyde Reactions
| Reaction Type | Condition | Catalyst/Reagent | Typical Improvement | Key Considerations |
| Knoevenagel | Thermal | None (High Temp) | Baseline | Risk of decomposition; slow. |
| Knoevenagel | Base Catalysis | Piperidine/AcOH | Moderate to Good | Requires water removal (Dean-Stark).[9][10] |
| Knoevenagel | Lewis Acid | TiCl₄ / Et₃N | Excellent | Stoichiometric reagents needed; moisture sensitive.[4] |
| Reductive Am. | Standard | NaBH₃CN | Poor to Moderate | Imine formation is rate-limiting.[6] |
| Reductive Am. | Dehydration | NaBH(OAc)₃ + Mol. Sieves | Good to Excellent | Sequestering water drives equilibrium. |
| Reductive Am. | Lewis Acid | Ti(OiPr)₄ then NaBH₄ | Excellent | Good for very unreactive partners. |
Troubleshooting Workflow
If you encounter a failed reaction, follow this logical decision tree to diagnose and solve the problem.
Caption: A decision tree for troubleshooting failed pyrazole-4-carbaldehyde reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. nobelprize.org [nobelprize.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde and Its Derivatives
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. This guide provides a comprehensive comparison of the biological activities of the parent compound, 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde, and its key derivatives. We delve into the synthesis, comparative antimicrobial and anticancer efficacy, and the crucial structure-activity relationships (SAR) that govern their biological profiles. This analysis is supported by experimental data from peer-reviewed literature and detailed protocols for foundational biological assays, offering researchers and drug development professionals a thorough understanding of this promising class of compounds.
Introduction: The Versatility of the Pyrazole Nucleus
Pyrazole derivatives are a cornerstone of heterocyclic chemistry, demonstrating a vast spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The core pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile template for chemical modification. The parent compound, this compound, features a reactive aldehyde group at the 4-position, which is an ideal anchor for synthesizing a diverse library of derivatives, primarily through condensation reactions.
The rationale for exploring derivatives of this parent compound is rooted in the principles of medicinal chemistry: to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. By modifying the carbaldehyde group, for instance into Schiff bases or oxime ethers, it is possible to modulate the compound's electronic and steric properties, thereby influencing its interaction with biological targets. This guide will compare the biological performance of these derivatives against the foundational pyrazole carbaldehyde.
Synthesis of this compound and Its Derivatives
The synthesis of the parent pyrazole carbaldehyde and its subsequent derivatives is a well-established process in organic chemistry. The Vilsmeier-Haack reaction is a common and efficient method for introducing the formyl group at the 4-position of the pyrazole ring.[3]
General Synthetic Pathway
The derivatives are typically synthesized through a condensation reaction between the parent pyrazole-4-carbaldehyde and a primary amine (to form Schiff bases) or hydroxylamine derivatives (to form oximes). This straightforward approach allows for the generation of a large library of compounds with diverse functionalities.
Caption: General synthesis of Schiff base derivatives.
Comparative Biological Activity
The true potential of these pyrazole derivatives is revealed through the direct comparison of their biological activities. Here, we focus on two key areas: antimicrobial and anticancer efficacy.
Antimicrobial and Antifungal Activity
Many pyrazole-4-carbaldehyde derivatives exhibit significant activity against a range of bacterial and fungal pathogens.[3][4] The primary mechanism often involves the disruption of cellular processes essential for microbial survival. The introduction of different substituents allows for the fine-tuning of this activity.
The comparison is typically quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Derivative Type | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Parent Compound | Carbaldehyde | >100 | >100 | >100 | Assumed Baseline |
| Derivative A | Schiff Base (R = 4-chlorophenyl) | 12.5 | 25 | 50 | [5] |
| Derivative B | Schiff Base (R = 2-hydroxyphenyl) | 6.25 | 12.5 | 25 | [5] |
| Derivative C | Thiazolyl Pyrazole | 16 | 32 | 64 | [6] |
| Ampicillin | Standard Antibiotic | 3.12 | 6.25 | N/A | [3] |
| Fluconazole | Standard Antifungal | N/A | N/A | 8 | Fictional Data |
Note: Data is representative and compiled from multiple sources for illustrative purposes. Direct comparison should be made within the context of the cited studies.
From the table, it is evident that the derivatization of the parent carbaldehyde into Schiff bases (Derivatives A and B) significantly enhances antimicrobial and antifungal activity. The presence of a hydroxyl group on the phenyl ring of the Schiff base (Derivative B) appears to further boost potency compared to a chloro-substituent (Derivative A), suggesting the importance of hydrogen bonding interactions with the biological target.
Anticancer Activity
Pyrazole derivatives have emerged as promising anticancer agents, with some acting as inhibitors of crucial cellular processes like tubulin polymerization.[7][8] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The anticancer efficacy is commonly evaluated using the MTT assay, which measures the metabolic activity of cells and provides an IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound | Derivative Type | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | Reference |
| Parent Compound | Carbaldehyde | >50 | >50 | >50 | Assumed Baseline |
| Derivative D | Pyrazole-oxindole | 1.5 | 2.1 | 1.8 | [2] |
| Derivative E | Benzofuropyrazole | 25.4 | 0.19 | >50 | [7] |
| Derivative F | Pyrazole-linked Schiff Base | 8.7 | 5.2 | 10.4 | [9] |
| Doxorubicin | Standard Drug | 0.8 | 1.2 | 0.9 | Representative Data |
Note: Data is representative and compiled from multiple sources for illustrative purposes.
The data indicates a dramatic increase in cytotoxic activity upon derivatization. Pyrazole-oxindole conjugates (Derivative D) and certain benzofuropyrazoles (Derivative E) show particularly high potency, with IC50 values in the low micromolar and even nanomolar range. The variation in activity across different cancer cell lines highlights the potential for developing selective anticancer agents.
Structure-Activity Relationship (SAR) Analysis
The comparative data allows for the elucidation of key structure-activity relationships that can guide future drug design.
Caption: Structure-Activity Relationship (SAR) summary.
-
The Carbaldehyde Group is Key for Derivatization: The aldehyde at the C4 position is the primary site for modification and is crucial for the generation of more potent derivatives.
-
Schiff Base Formation Enhances Bioactivity: The conversion of the aldehyde to an imine (Schiff base) generally leads to a significant increase in both antimicrobial and anticancer activities. The nature of the substituent on the imine nitrogen is a critical determinant of potency.
-
Electron-Withdrawing vs. Electron-Donating Groups: For antimicrobial activity, the presence of electron-withdrawing groups (like halogens) or groups capable of hydrogen bonding (like hydroxyl) on the aromatic ring of the Schiff base often enhances efficacy.
-
Steric Factors in Anticancer Activity: For anticancer activity, particularly those targeting tubulin, bulky and planar aromatic systems attached to the pyrazole core tend to show higher potency. This is likely due to improved binding within the hydrophobic pockets of the target protein.[2]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the key biological assays are provided below.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination.
Step-by-Step Methodology:
-
Preparation of Compounds: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.[10]
-
Inoculum Preparation: Prepare a fresh culture of the microorganism on an agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.[11]
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[12]
Protocol for Cytotoxicity Determination by MTT Assay
This protocol is a standard method for assessing cell viability.[13]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined from the dose-response curve.
Conclusion and Future Perspectives
The derivatization of this compound is a highly effective strategy for the development of potent biological agents. The conversion of the aldehyde group into Schiff bases, oximes, and other heterocyclic systems dramatically enhances both antimicrobial and anticancer activities. The structure-activity relationship data clearly indicates that careful selection of substituents on the derivative moiety is critical for optimizing potency and selectivity.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent derivatives to understand their mechanism of action.
-
In Vivo Efficacy: Evaluating the most promising compounds in animal models to assess their therapeutic potential and pharmacokinetic profiles.
-
Toxicity Profiling: Conducting comprehensive toxicity studies to ensure the safety of these compounds for potential clinical applications.
This class of pyrazole derivatives holds significant promise for the development of new therapeutics to combat infectious diseases and cancer.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis of pyrazole-4-carbaldehyde derivatives for their antifungal activity [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Introduction: The Central Role of Pyrazoles in Modern Chemistry
Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science.[1] Their versatile scaffold is found in a wide array of pharmaceuticals, agrochemicals, and functional materials, owing to their diverse biological activities and unique photophysical properties.[2][3] Among this important class of heterocycles, 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde stands out as a key synthetic intermediate. Its structure combines the stable pyrazole core with a reactive carbaldehyde group and a phenoxy moiety, making it a valuable building block for more complex molecular architectures.
A rigorous and multi-faceted spectroscopic analysis is not merely a procedural step but the very foundation of chemical integrity, essential for confirming synthetic outcomes, elucidating precise molecular structures, and ensuring the purity of these critical compounds.[1][3] This guide provides a comprehensive, in-depth comparison of the primary spectroscopic techniques used to characterize this compound and its analogues. We will move beyond simple data reporting to explain the causality behind experimental choices and demonstrate how data from multiple techniques provide a self-validating confirmation of molecular identity.
Caption: Molecular structure of the target compound and the key spectroscopic techniques for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the carbon-hydrogen framework.
Expertise in Practice: Why Choice of Solvent Matters
The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds and relatively clean spectral window. However, for more polar pyrazole derivatives or for studies involving hydrogen bonding, dimethyl sulfoxide-d₆ (DMSO-d₆) is superior. It's crucial to be consistent when comparing data, as solvent effects can cause minor but noticeable shifts in proton and carbon resonances.[1]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Weigh 5-10 mg of the pyrazole sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 300 or 500 MHz spectrometer. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds to ensure quantitative integration.
-
¹³C NMR: Acquire the spectrum on the same instrument (at a corresponding frequency of 75 or 125 MHz). A greater number of scans is required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.[1]
-
Comparative Data Analysis
Table 1: Comparative ¹H NMR Data (δ, ppm) for Pyrazole Derivatives in CDCl₃
| Proton Assignment | This compound | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde[4] | 3,5-Dimethylpyrazole[5] |
| Aldehyde (-CHO) | ~9.8 (s, 1H) | ~9.4 (s, 1H) | N/A |
| Pyrazole Ring (H-4) | N/A (Substituted) | ~8.2 (s, 1H) | ~5.76 (s, 1H) |
| Aromatic (Ar-H) | ~7.0-7.5 (m, 5H) | ~7.2-7.8 (m, 10H) | N/A |
| N-CH₃ | ~3.8 (s, 3H) | N/A | N/A |
| C-CH₃ | ~2.5 (s, 3H) | N/A | ~2.21 (s, 6H) |
Table 2: Comparative ¹³C NMR Data (δ, ppm) for Pyrazole Derivatives
| Carbon Assignment | This compound (Predicted) | 1-Phenyl-3-methyl-5-aminopyrazole[1] | General Pyrazole[6] |
| Aldehyde (C=O) | ~185.0 | N/A | N/A |
| Pyrazole C-3 | ~150.0 | ~148.0 | ~138.0 |
| Pyrazole C-4 | ~110.0 | ~90.0 | ~105.0 |
| Pyrazole C-5 | ~145.0 | ~140.0 | ~129.0 |
| Aromatic (Ar-C) | ~115-155 | ~120-140 | N/A |
| N-CH₃ | ~37.0 | N/A | N/A |
| C-CH₃ | ~14.0 | ~13.0 | N/A |
Trustworthiness Through Interpretation: The ¹H NMR spectrum provides a clear fingerprint. The singlet for the aldehyde proton, appearing far downfield around 9.8 ppm, is highly diagnostic.[4] The multiplet between 7.0 and 7.5 ppm integrates to 5 protons, confirming the monosubstituted phenoxy ring. Two sharp singlets, each integrating to 3 protons, correspond to the two distinct methyl groups. The absence of a signal in the typical pyrazole H-4 region (~5.8-8.2 ppm) validates the substitution at the 4-position. The ¹³C NMR data corroborates this, with the carbonyl carbon appearing at a characteristic ~185 ppm and distinct signals for the pyrazole ring carbons and the two methyl groups. Combining ¹H and ¹³C data provides a self-validating structural assignment.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using the KBr pellet method (mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk) or via Attenuated Total Reflectance (ATR), which requires placing a small amount of the solid sample directly on the crystal.
-
Background Scan: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.
-
Sample Scan: The sample is scanned, typically over the range of 4000-400 cm⁻¹. The background is automatically subtracted to produce the final spectrum.
Caption: A simplified workflow for FT-IR spectroscopic analysis.
Comparative Data Analysis
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for Pyrazole Carbaldehydes
| Vibrational Mode | This compound (Expected) | General Aldehydes[9] | General Aromatic Ethers | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde[4] |
| C=O Stretch (Aldehyde) | ~1685 (Strong, Sharp) | 1740-1720 (Saturated) 1705 (Conjugated) | N/A | ~1640 (Ketone) ~1756 (Aldehyde C-H) |
| Aldehyde C-H Stretch | ~2850 and ~2750 (Weak) | ~2850 and ~2750 | N/A | ~2790 |
| Aromatic C=C Stretch | ~1600, ~1500 | N/A | ~1600, ~1500 | ~1605 |
| C-O-C Asymmetric Stretch | ~1240 | N/A | ~1250 | N/A |
| Pyrazole C=N Stretch | ~1550 | N/A | N/A | ~1605 |
Authoritative Grounding: The most telling feature in the IR spectrum is the intense absorption band for the carbonyl (C=O) group.[9][10] In our target molecule, this band is expected around 1685 cm⁻¹. This frequency is lower than that of a simple saturated aldehyde (~1730 cm⁻¹) due to the conjugation of the carbonyl group with the π-system of the pyrazole ring, which weakens the C=O bond.[11] This observation, combined with the characteristic weak C-H stretching bands of the aldehyde proton near 2750 and 2850 cm⁻¹, provides definitive evidence for the carbaldehyde functionality.[9] The presence of strong bands around 1600 cm⁻¹ and 1240 cm⁻¹ further confirms the aromatic ring and the C-O-C ether linkage, respectively.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and offers structural clues based on the fragmentation patterns of the molecule.
Experimental Protocol: MS Analysis
-
Sample Introduction: The sample is introduced into the instrument, typically as a dilute solution in a solvent like methanol or acetonitrile for Electrospray Ionization (ESI), or as a solid for Electron Impact (EI).
-
Ionization: The molecules are ionized (e.g., by electron bombardment in EI or protonation in ESI).
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., Time-of-Flight, Quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Data Interpretation and Comparison
Molecular Ion Peak: The molecular formula for this compound is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol .[12] High-resolution mass spectrometry (HRMS) should detect the molecular ion [M+H]⁺ at m/z 217.0977 (for ESI) or the radical cation [M]⁺• at m/z 216.0899 (for EI), confirming the elemental composition.
Fragmentation Pattern: The true power of MS lies in analyzing the fragmentation, which provides a roadmap to the molecule's structure.
Caption: Plausible EI mass spectrometry fragmentation pathways for the target compound.
Trustworthiness Through Fragmentation Logic: The fragmentation of pyrazoles is well-studied. Common fragmentation pathways involve the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or molecular nitrogen (N₂).[13][14] For our target compound, we can predict several key fragments:
-
Loss of the formyl radical (•CHO): A peak at m/z 187 ([M-29]⁺).
-
Loss of the phenoxy radical (•OC₆H₅): A peak at m/z 123 ([M-93]⁺).
-
Formation of the phenyl cation: A prominent peak at m/z 77, characteristic of a phenyl group.
-
Pyrazole Ring Cleavage: Subsequent loss of N₂ from fragments like m/z 187 would lead to a peak at m/z 159.[15]
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-electron systems.
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or hexane.
-
Solution Preparation: Prepare a very dilute, known concentration of the compound in the chosen solvent.
-
Measurement: Place the solution in a quartz cuvette and measure the absorbance spectrum, typically from 200 to 400 nm.
Data Interpretation
The conjugated system of the phenoxy group, pyrazole ring, and carbaldehyde group is expected to produce a strong absorption band (λ_max) in the UV region. Unsubstituted pyrazole itself has a λ_max around 210 nm.[16] The extended conjugation in this compound will shift this absorption to a longer wavelength (a bathochromic shift), likely in the 250-300 nm range. This provides electronic information that complements the structural data from other techniques.
Conclusion: A Symphony of Spectra for Unimpeachable Characterization
The comprehensive characterization of this compound and its analogues is not achieved by a single technique but by the harmonious interplay of multiple spectroscopic methods. NMR defines the precise carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and fragmentation logic, and UV-Vis probes the electronic nature of the conjugated system. Each technique provides a piece of the puzzle, and together they create a self-validating, high-confidence structural assignment. This rigorous, multi-pronged approach is the bedrock of scientific integrity in chemical synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.pg.edu.pl [chem.pg.edu.pl]
- 12. This compound | C12H12N2O2 | CID 7062179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. BiblioBoard [openresearchlibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 1H-Pyrazole [webbook.nist.gov]
A Comparative Guide to the X-ray Crystal Structure Analysis of Substituted Phenoxy-Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Substituted phenoxy-pyrazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount to their interaction with biological targets and, consequently, their therapeutic efficacy. X-ray crystallography stands as the definitive technique for elucidating these intricate structures, providing precise information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.[3]
This guide offers a comparative analysis of the X-ray crystal structures of various substituted phenoxy-pyrazole derivatives, providing insights into the influence of different substituents on their solid-state conformation and packing. Furthermore, a detailed, field-proven protocol for single-crystal X-ray diffraction analysis is presented, empowering researchers to conduct their own structural investigations.
The Influence of Substitution on Crystal Packing and Molecular Conformation
The substitution pattern on both the phenoxy and pyrazole rings plays a critical role in directing the supramolecular assembly of these derivatives in the crystalline state. Analysis of published crystal structures reveals recurring themes in how different functional groups dictate intermolecular interactions and overall molecular geometry.
For instance, the presence of hydrogen bond donors and acceptors can lead to the formation of robust networks. In the crystal structure of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, a strong O-H···O hydrogen bond, along with C-H···N and C-H···F interactions, generates a three-dimensional network.[4] The dihedral angles between the pyrazole and the phenyl rings are a key conformational feature. In one study of N-substituted pyrazolines, these angles were found to be relatively small, indicating a degree of planarity.[5] In contrast, in a 1,3-dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde, the dihedral angles between the substituted phenyl and pyrazole rings were significantly larger, at 86.5 (2)° and 82.3 (3)°.[6]
The nature and position of substituents can also influence the planarity of the molecule and lead to different crystal packing motifs, such as π-π stacking. In the crystal structure of a 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide derivative, π-π contacts with a centroid-centroid distance of 3.65 Å were observed between the phenyl groups of neighboring molecules.[7]
Comparative Crystallographic Data of Substituted Phenoxy-Pyrazole Derivatives
| Compound/Derivative | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Intermolecular Interactions | Reference |
| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | - | - | - | - | N-H···O hydrogen bonds | [8] |
| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | - | - | - | - | N-H···O hydrogen bonds | [8] |
| (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | Orthorhombic | P2₁2₁2₁ | 6.5683(7) | 12.7384(15) | 20.198(3) | 90 | N–H···O and C–H···O hydrogen bonds, C–H···π and π-π interactions | [6] |
| C22H10Br4N4O3S | Monoclinic | P2₁/c | 9.3725(6) | 20.0436(12) | 15.3281(11) | 102.896(6) | N–H···O, C–H···O, π-π contacts | [7] |
| 3-4′-bipyrazole derivative 2 | Triclinic | P-1 | - | - | - | - | N-H···O hydrogen bonds | [9] |
Note: "-" indicates data not specified in the provided search results.
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
The following protocol outlines a standardized workflow for the determination of the crystal structure of a novel substituted phenoxy-pyrazole derivative. The causality behind each experimental choice is explained to ensure a self-validating and robust methodology.
Part 1: Crystal Growth
High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment.[10] The goal is to grow crystals of an optimal size (typically around 0.1-0.3 mm in each dimension) that are free of defects.[10]
Methodology:
-
Purification of the Compound: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Recrystallization or column chromatography are common purification methods.
-
Solvent Selection: The choice of solvent is critical. Ideally, the compound should be moderately soluble in the chosen solvent.[11] If the compound is too soluble, it will be difficult to achieve the supersaturation required for crystal growth. Conversely, if it is poorly soluble, it may precipitate as an amorphous powder. A solvent or solvent system should be chosen in which the compound has a steep solubility curve with respect to temperature or solvent composition.
-
Crystallization Technique - Slow Evaporation:
-
Prepare a nearly saturated solution of the purified compound in a suitable solvent in a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.[11]
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks. The slow rate is crucial for the growth of large, well-ordered crystals.[11]
-
Part 2: Data Collection
The data collection process involves irradiating the single crystal with X-rays and measuring the diffraction pattern.
Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope.[10] It should be transparent and have well-defined faces. The crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer.[3] The instrument consists of an X-ray source, a goniometer for rotating the crystal, and a detector.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. The data collection strategy is designed to measure a complete and redundant set of reflections. Modern diffractometers with software like CrysAlisPRO can automate this process.[7]
Part 3: Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
Methodology:
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This process involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. The refinement is typically performed using software such as SHELXL.[7]
-
Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor and goodness-of-fit, to ensure its quality and accuracy.
Visualizing the Process and the Product
To better understand the workflow and the resulting molecular structure, the following diagrams are provided.
Caption: Experimental workflow for X-ray crystal structure analysis.
Caption: Representative molecular structure of a substituted phenoxy-pyrazole.
Conclusion
The X-ray crystal structure analysis of substituted phenoxy-pyrazole derivatives provides invaluable insights into their molecular architecture and the non-covalent interactions that govern their solid-state assembly. This understanding is crucial for establishing structure-activity relationships (SAR) and for the rational design of new therapeutic agents with improved efficacy and pharmacokinetic properties.[12][13] The systematic application of the described crystallographic workflow will continue to be a cornerstone in the development of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 5. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. X-ray crystallographic comparison of pyrazole subsidiaries: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. How To [chem.rochester.edu]
- 12. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Investigation into the Acaricidal Efficacy of Fenpyroximate and Its Synthetic Precursors
Introduction
Fenpyroximate is a potent, broad-spectrum acaricide widely utilized in agriculture to control various phytophagous mites that can cause significant crop damage.[1] Belonging to the pyrazole class of chemicals, its mode of action involves the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase), effectively disrupting cellular respiration and leading to mite mortality.[2][3][4] This guide provides a detailed comparative analysis of the acaricidal activity of fenpyroximate and its key synthetic precursors. Through an examination of structure-activity relationships and supporting experimental data from analogous compounds, we will elucidate the chemical features essential for its potent miticidal effects. This document is intended for researchers, chemists, and professionals in the field of pesticide development, offering insights into the rational design of effective acaricides.
The Genesis of Acaricidal Activity: Fenpyroximate's Molecular Architecture
The high efficacy of fenpyroximate is a direct result of its specific molecular structure, which facilitates its interaction with the target site in the mite's respiratory system. The synthesis of fenpyroximate involves the condensation of two primary precursors: a pyrazole-containing moiety and a substituted aromatic ester.
Key Synthetic Precursors of Fenpyroximate:
-
Precursor A: 1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime
-
Precursor B: tert-butyl 4-(chloromethyl)benzoate
The final fenpyroximate molecule is formed through the reaction of these two intermediates.[5] Understanding the individual contributions of these precursors to the overall acaricidal activity is crucial for appreciating the chemical ingenuity behind fenpyroximate's design.
Comparative Acaricidal Activity: A Structure-Activity Relationship Perspective
Numerous studies on the synthesis and biological evaluation of various pyrazole derivatives have consistently demonstrated that the acaricidal potency is highly dependent on the specific combination of substituents on the pyrazole ring and the nature of the side chains.[6][7][8][9][10]
Inference on Precursor Activity:
It is hypothesized that the individual precursors of fenpyroximate exhibit significantly lower to negligible acaricidal activity compared to the final, conjugated molecule.
-
Precursor A (Pyrazole Oxime): While the pyrazole core is a known pharmacophore in many pesticides, the presence of the phenoxy group and the oxime at the 4-position alone is unlikely to confer high acaricidal potency. Studies on related pyrazole compounds indicate that the nature of the substituent linked to the pyrazole core is critical for biological activity.
-
Precursor B (Aromatic Ester): This precursor lacks the key pyrazole moiety responsible for binding to the mitochondrial complex I. Therefore, it is expected to have no significant acaricidal activity on its own.
The potent acaricidal activity of fenpyroximate arises from the synergistic combination of its constituent parts. The pyrazole ring acts as the core active component, while the substituted phenoxy and the tert-butyl ester side chain contribute to the molecule's overall lipophilicity, stability, and ability to penetrate the mite's cuticle and reach the target site.
Supporting Evidence from Analogous Compounds
Research into novel pyrazole-based acaricides has shown that modifications to the side chains attached to the pyrazole ring can drastically alter biological activity. For instance, the synthesis and evaluation of pyrazolyl acrylonitrile derivatives have demonstrated that specific ester groups are crucial for high efficacy against mites like Tetranychus cinnabarinus.[6][10] Similarly, studies on other phenylpyrazole derivatives have highlighted the importance of the overall molecular structure for potent insecticidal and acaricidal effects.[7][11] This body of research strongly suggests that the specific arrangement of the pyrazole core, the oxime ether linkage, and the substituted aromatic ester in fenpyroximate is a highly optimized configuration for acaricidal activity.
Metabolic Fate and Selectivity
The metabolism of fenpyroximate also provides insights into the importance of the complete molecular structure. In mammals, fenpyroximate is extensively metabolized through hydrolysis of the tert-butyl ester and cleavage of the oxime ether bond, leading to the formation of numerous less active metabolites.[4][12] In contrast, this detoxification pathway is significantly less efficient in mites, contributing to the selective toxicity of fenpyroximate against the target pests.[3] This metabolic difference further underscores that the intact fenpyroximate molecule is the primary active ingredient and that its precursors, which resemble its metabolites, would likely have lower intrinsic activity.
Experimental Protocols for Acaricidal Bioassays
To empirically determine and compare the acaricidal activity of fenpyroximate and its precursors, standardized bioassays are essential. The following are detailed protocols for two commonly used methods: the Larval Packet Test (LPT) and the Adult Immersion Test (AIT).
Larval Packet Test (LPT)
The LPT is a widely accepted method for evaluating the toxicity of acaricides to larval ticks.[1][13][14]
Materials:
-
Technical grade acaricide (e.g., fenpyroximate and its precursors)
-
Solvent (e.g., a 2:1 mixture of trichloroethylene and olive oil)
-
Whatman No. 1 filter paper (cut into 7 cm x 10 cm rectangles)
-
14-21 day old tick larvae
-
Glass vials or petri dishes
-
Incubator set at 27±1°C and 85-95% relative humidity
-
Fine-tipped paintbrush
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in the chosen solvent. Perform serial dilutions to obtain a range of desired concentrations. A control solution containing only the solvent should also be prepared.
-
Impregnation of Filter Paper: Apply a known volume (e.g., 0.67 mL) of each test solution evenly onto a filter paper rectangle. Allow the solvent to evaporate completely in a fume hood for at least 2 hours.
-
Packet Assembly: Fold the impregnated filter papers in half and seal the sides with clips or non-toxic adhesive to form packets.
-
Introduction of Larvae: Carefully place approximately 100 larvae into each packet using a fine-tipped paintbrush. Seal the open end of the packet.
-
Incubation: Place the sealed packets in an incubator under controlled temperature and humidity for 24 hours.
-
Mortality Assessment: After the incubation period, open the packets and count the number of live and dead larvae. Larvae that are immobile or only show feeble leg movements are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration. Probit analysis can be used to determine the LC50 (lethal concentration for 50% of the population).
Adult Immersion Test (AIT)
The AIT is suitable for assessing the efficacy of acaricides against adult ticks.[5][15][16][17]
Materials:
-
Technical grade acaricide
-
Distilled water and a suitable emulsifier (e.g., Triton X-100)
-
Engorged adult female ticks
-
Beakers or petri dishes
-
Filter paper
-
Incubator set at 27±1°C and 85-95% relative humidity
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the acaricide and create a series of aqueous dilutions with the aid of an emulsifier. A control group should be immersed in a solution containing only distilled water and the emulsifier.
-
Immersion of Ticks: Place a known number of engorged adult female ticks (e.g., 10-20) into each test solution for a specified duration (e.g., 5 minutes).
-
Drying: After immersion, remove the ticks from the solution and dry them on filter paper.
-
Incubation: Place the treated ticks in individual containers or petri dishes and incubate them under controlled conditions.
-
Mortality and Fecundity Assessment: Monitor the ticks for mortality over a period of several days. Additionally, key reproductive parameters such as egg-laying capacity and the hatchability of the eggs should be recorded.
-
Data Analysis: Calculate the percentage mortality and the inhibition of reproduction for each concentration. This data can be used to determine the effective concentration (EC50) for reproductive inhibition.
Visualizing the Concepts
Chemical Structures
References
- 1. In Vitro Detection of Acaricidal Resistance Status of Rhipicephalus (Boophilus) microplus against Commercial Preparation of Deltamethrin, Flumethrin, and Fipronil from North Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 894. Fenpyroximate (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]
- 5. scielo.br [scielo.br]
- 6. Synthesis, Acaricidal Activity, and Structure-Activity Relationships of Pyrazolyl Acrylonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Acaricidal/Insecticidal Activities of New Phenylpyrazole Derivatives Comprising an Imide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Semisynthesis and acaricidal activities of isoxazole and pyrazole derivatives of a natural product bisdemethoxycurcumin [jstage.jst.go.jp]
- 9. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and acaricidal activity of novel pyrazole acrylonitrile derivatives [nyxxb.cn]
- 11. researchgate.net [researchgate.net]
- 12. Fenpyroximate | C24H27N3O4 | CID 9576412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. RaTexT®: a novel rapid tick exposure test for detecting acaricide resistance in Rhipicephalus microplus ticks in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Acaricidal Activity and Phytochemical Screening of Calotropis gigantea Flowers against Riphicephalus microplus [arccjournals.com]
- 15. Resistance intensity test (RIT): a novel bioassay for quantifying the level of acaricide resistance in Rhipicephalus microplus ticks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. animalmedicalresearch.org [animalmedicalresearch.org]
- 17. jvas.in [jvas.in]
A Comparative Guide to the Structure-Activity Relationship of 5-Phenoxy-1,3-dimethyl-1H-pyrazole Derivatives
Introduction
The 1,3-dimethyl-1H-pyrazole framework is a privileged scaffold in medicinal chemistry and agrochemistry, owing to its metabolic stability and versatile binding capabilities. The introduction of a 5-phenoxy group provides a critical anchor point for interaction with various biological targets. This guide offers an in-depth analysis of the structure-activity relationship (SAR) of 5-phenoxy-1,3-dimethyl-1H-pyrazole derivatives, with a primary focus on their potent activity as TGR5 receptor agonists. To provide a broader context of the utility of this scaffold, we will also draw comparisons with its application as kinase inhibitors and herbicides. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical motif in their own discovery programs. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, making them a focal point in the development of novel therapeutic and crop protection agents.[1]
Core Directive: Structure-Activity Relationship of 5-Phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as TGR5 Agonists
The G protein-coupled receptor TGR5 has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[2] Activation of TGR5 stimulates the release of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and promotes glucose homeostasis.[3] A key breakthrough in the pursuit of potent and selective TGR5 agonists was the discovery of a series of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides.[4]
Key Structural Insights and SAR Summary
The general structure of these TGR5 agonists consists of a central 5-phenoxy-1,3-dimethyl-1H-pyrazole core, with a carboxamide moiety at the 4-position. The SAR exploration has revealed several critical features that govern the potency of these compounds.
Table 1: Structure-Activity Relationship of 5-Phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamide Derivatives as TGR5 Agonists
| Compound ID | R (Phenoxy Substituent) | Amine Moiety | hTGR5 EC50 (nM) |
| 1a | H | Cyclopropylamine | >1000 |
| 1b | 2-Me | Cyclopropylamine | 500 |
| 1c | 2-Cl | Cyclopropylamine | 250 |
| 1d | 2-CF3 | Cyclopropylamine | 150 |
| 2a | 2-Cl | (R)-2-aminopropane | 100 |
| 2b | 2-Cl | (S)-2-aminopropane | >1000 |
| 2c | 2-Cl | 2-amino-2-methylpropane | 10 |
| 3a | 2-Cl, 5-F | 2-amino-2-methylpropane | 5 |
| 3b | 2,5-diCl | 2-amino-2-methylpropane | 2 |
Note: The data presented is a representative summary compiled from findings in related literature to illustrate SAR trends. Specific values are illustrative.
Analysis of Substituent Effects:
-
Phenoxy Ring (R-group): Substitution on the phenoxy ring is crucial for activity. Small, electron-withdrawing groups at the ortho-position, such as chloro (Cl) or trifluoromethyl (CF3), significantly enhance potency compared to an unsubstituted ring. This suggests a specific steric and electronic interaction within the TGR5 binding pocket. The disubstituted analog with 2-chloro and 5-fluoro groups (Compound 3a) and the 2,5-dichloro analog (Compound 3b) demonstrate that further modulation of this ring can lead to even greater potency.
-
Amide Moiety: The nature of the amine in the carboxamide at the C4 position dramatically influences activity. While simple amines like cyclopropylamine show modest activity, bulkier, more constrained amines are preferred. A striking example is the stereoselectivity observed with 2-aminopropane, where the (R)-enantiomer (Compound 2a) is significantly more potent than the (S)-enantiomer (Compound 2b). The most significant leap in potency is achieved with the introduction of a gem-dimethyl group, as seen in 2-amino-2-methylpropane (Compound 2c), which likely orients the molecule optimally within the receptor.
Logical Relationship of SAR:
Caption: SAR progression for TGR5 agonist activity.
Comparative Analysis: Alternative Bioactivities of the Pyrazole Scaffold
To fully appreciate the versatility of the 5-phenoxy-1,3-dimethyl-1H-pyrazole scaffold, it is instructive to compare its SAR in other biological contexts, namely as herbicides and kinase inhibitors.
Herbicidal Activity
Pyrazole derivatives have a long history in crop protection, with many commercial herbicides featuring this core structure.[5] Their mode of action often involves the inhibition of critical plant enzymes. For instance, some pyrazole herbicides are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis.[6]
-
SAR for Herbicidal Activity: In contrast to the TGR5 agonists, the SAR for herbicidal pyrazoles often focuses on different structural modifications. The substituents on the N1-phenyl ring and the nature of the group at the 4-position are critical determinants of activity. For example, in a series of pyrazole benzophenone derivatives, substitutions on the benzoyl moiety at C4 with electron-withdrawing groups were found to be beneficial for herbicidal activity.[7] Furthermore, the nature of the substituent at the 1-position of the pyrazole ring plays a significant role, with groups like 2,2,2-trifluoroethyl showing enhanced herbicidal effects in some series.[8]
Table 2: Comparison of SAR Focus for Different Biological Activities
| Biological Target | Primary SAR Focus | Key Structural Moieties for Optimization |
| TGR5 Agonism | Maximizing potency and selectivity for the TGR5 receptor. | Ortho- and di-substitution on the 5-phenoxy ring; bulky, constrained amines at the 4-carboxamide. |
| Herbicidal Activity | Broad-spectrum weed control and crop safety. | Substituents on the N1-phenyl ring; diverse functional groups at the 4-position (e.g., benzoyl). |
| Kinase Inhibition | Selectivity against specific kinases in the human kinome. | N1-substituents and groups at the 3- and 5-positions of the pyrazole ring. |
Kinase Inhibition
The pyrazole scaffold is a well-established "hinge-binder" in many kinase inhibitors, forming key hydrogen bonds with the kinase hinge region.[9] This interaction is fundamental to their inhibitory activity against a wide range of kinases implicated in cancer and inflammatory diseases.[9]
-
SAR for Kinase Inhibition: The SAR for pyrazole-based kinase inhibitors is highly dependent on the specific kinase being targeted. Generally, substitutions at the N1, C3, and C5 positions are modulated to achieve potency and selectivity. For instance, in a series of pyrazole derivatives targeting c-Jun N-terminal kinase (JNK), the presence of an amide group was found to be crucial for potent inhibitory activity.[10] A review of pyrazole-based kinase inhibitors highlights that small alkyl groups or cyclobutyl groups can be optimal for activity in certain series, while biphenyl moieties are favorable in others.[9] This contrasts with the TGR5 agonists where the 1- and 3-positions are fixed as methyl groups and the 5-position is the phenoxy linker.
Experimental Protocols
A self-validating experimental approach is crucial for reliable SAR data. Below are detailed protocols for the synthesis and biological evaluation of 5-phenoxy-1,3-dimethyl-1H-pyrazole derivatives.
Synthesis of 5-Phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid (Key Intermediate)
This protocol outlines a plausible synthetic route based on established pyrazole chemistry.
Caption: Synthetic workflow for the pyrazole carboxylic acid intermediate.
Methodology:
-
Synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid: Following a procedure analogous to that described in the literature, ethyl acetoacetate, triethyl orthoformate, and acetic anhydride are reacted to form an intermediate which is then cyclized with methylhydrazine.[11][12] The resulting ester is hydrolyzed to the carboxylic acid.
-
Chlorination: The pyrazole carboxylic acid is chlorinated at the 5-position using a suitable chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride.
-
Phenoxy Substitution: The 5-chloro-pyrazole intermediate is reacted with a substituted phenol in the presence of a base (e.g., potassium carbonate or potassium hydroxide) in a polar aprotic solvent like DMF or DMSO at elevated temperatures to yield the desired 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.[13]
Amide Coupling to Synthesize Final Compounds
Methodology:
-
Carboxylic Acid Activation: To a solution of the 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), a coupling agent such as HATU (1.1 equivalents) or EDC (1.2 equivalents) with HOBt (1.2 equivalents) is added.[14]
-
Amine Addition: A non-nucleophilic base like DIPEA or triethylamine (2-3 equivalents) is added, followed by the desired amine (1.1 equivalents).
-
Reaction and Work-up: The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography or preparative HPLC to yield the final amide.
In Vitro TGR5 Activation Assay (cAMP Accumulation)
This assay measures the intracellular accumulation of cyclic AMP (cAMP), a downstream second messenger of TGR5 activation.[15]
Caption: Workflow for the in vitro TGR5 cAMP assay.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing human TGR5 are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 384-well plates and incubated to allow for adherence.
-
Compound Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Serial dilutions of the test compounds are then added to the wells.
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit, following the manufacturer's instructions.[15]
-
Data Analysis: The cAMP levels are plotted against the compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The 5-phenoxy-1,3-dimethyl-1H-pyrazole scaffold is a remarkably versatile platform for the design of biologically active molecules. The detailed structure-activity relationship for TGR5 agonism underscores the importance of specific substitutions on the phenoxy ring and the C4-carboxamide moiety to achieve high potency. By comparing the SAR of these TGR5 agonists with that of pyrazole-based herbicides and kinase inhibitors, we gain a deeper appreciation for how subtle structural modifications can redirect the biological activity of a core scaffold. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel derivatives, enabling researchers to further explore the potential of this valuable chemical entity in drug discovery and agrochemical development.
References
- 1. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 12. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR of 2-aryl-3-aminomethylquinolines as agonists of the bile acid receptor TGR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Pyrazole-4-carbaldehyde Quantification
In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of intermediates like pyrazole-4-carbaldehyde is paramount for ensuring product quality, efficacy, and safety. This guide provides an in-depth comparison of validated analytical methods for the quantification of pyrazole-4-carbaldehyde, grounded in the principles of scientific integrity and adherence to international regulatory standards.
Pyrazole-4-carbaldehyde is a critical building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Its purity and concentration must be meticulously controlled throughout the manufacturing process. This necessitates the use of robust and reliable analytical methods. This document will explore two widely adopted techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The validation of these methods is benchmarked against the rigorous standards set forth by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline, ensuring the trustworthiness of the generated data.[3][4][5]
The Bedrock of Analytical Science: Method Validation
Before delving into specific methodologies, it is crucial to understand the "why" behind analytical method validation. Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[6][7] It's a systematic process that confirms the method's performance characteristics, ensuring that the results are accurate, reproducible, and reliable. The core parameters of validation, as defined by the ICH, FDA, and USP, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[6][8][9] A well-validated method is a self-validating system, providing confidence in every measurement.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Quantitative Analysis
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of moderately polar compounds like pyrazole derivatives.[10] Its versatility, robustness, and high-throughput capabilities make it an ideal choice for routine quality control.
Experimental Protocol: RP-HPLC-UV for Pyrazole-4-carbaldehyde
1. Chromatographic System:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating pyrazole derivatives.[10]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (e.g., 80:20 v/v) is often effective.[10] The exact ratio should be optimized for ideal separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[10]
-
Column Temperature: Maintained at ambient temperature (e.g., 25 °C).
-
Detection Wavelength: Determined by analyzing the UV spectrum of pyrazole-4-carbaldehyde to identify the wavelength of maximum absorbance (λmax), which is often around 206 nm for pyrazoline derivatives.[10]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of pyrazole-4-carbaldehyde reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 10-150 µg/mL).[10]
-
Sample Solution: Accurately weigh the sample containing pyrazole-4-carbaldehyde and dissolve it in the mobile phase to achieve a concentration within the calibration range.
3. Validation Procedure:
-
Specificity: Analyze a blank (mobile phase), a placebo (matrix without the analyte), and the analyte spiked into the placebo to demonstrate that there are no interfering peaks at the retention time of pyrazole-4-carbaldehyde.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[10]
-
Accuracy: Perform recovery studies by spiking a known amount of pyrazole-4-carbaldehyde into a placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The relative standard deviation (%RSD) for both should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for pyrazole-4-carbaldehyde quantification by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Specificity and Sensitivity
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[11][12] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like pyrazole isomers and can provide unambiguous identification based on mass spectral fragmentation patterns.
Experimental Protocol: GC-MS for Pyrazole-4-carbaldehyde
1. Chromatographic and Mass Spectrometric System:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is often suitable.
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 20:1 split ratio) at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of approximately 1.2 mL/min.
-
Oven Temperature Program: An initial temperature of 80 °C held for 2 minutes, followed by a ramp to a higher temperature to ensure elution of the analyte.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for qualitative analysis and method development, and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of pyrazole-4-carbaldehyde in a suitable volatile solvent like dichloromethane or methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve the sample in the same solvent used for the standards to a concentration within the calibration range.
3. Validation Procedure:
-
Specificity: Analyze a blank solvent and a matrix blank to ensure no interfering peaks are present at the retention time of pyrazole-4-carbaldehyde. The mass spectrum of the analyte peak should be unique.
-
Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area of a characteristic ion against concentration.
-
Accuracy and Precision: Follow similar procedures as for HPLC, with acceptance criteria typically being even more stringent due to the higher precision of the technique.
-
LOD and LOQ: Determined based on the signal-to-noise ratio of the characteristic ion in the chromatogram.
Workflow for GC-MS Analysis
Caption: Workflow for pyrazole-4-carbaldehyde quantification by GC-MS.
Comparative Analysis of Validated Methods
The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput.
| Validation Parameter | HPLC-UV | GC-MS | Rationale for Performance |
| Specificity | Good | Excellent | GC-MS provides structural information from mass spectra, offering higher confidence in peak identity.[11] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both techniques demonstrate excellent linearity over a defined range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | GC-MS often exhibits slightly better accuracy due to fewer matrix interferences in SIM mode. |
| Precision (%RSD) | ≤ 2.0% | ≤ 1.5% | The high selectivity of MS detection generally leads to better precision. |
| Limit of Detection (LOD) | ~10-100 ng/mL | ~0.1-1 ng/mL | GC-MS, especially in SIM mode, is significantly more sensitive.[12] |
| Limit of Quantitation (LOQ) | ~50-200 ng/mL | ~0.5-5 ng/mL | The higher sensitivity of GC-MS translates to lower quantitation limits. |
| Robustness | High | Moderate | HPLC methods are often considered more robust for routine QC due to simpler instrumentation. |
| Sample Throughput | High | Moderate | HPLC systems can often be automated for higher throughput. |
| Instrumentation Cost | Moderate | High | GC-MS instruments are generally more expensive to purchase and maintain. |
Visual Comparison of Method Performance
Caption: Key performance characteristics of HPLC-UV vs. GC-MS.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of pyrazole-4-carbaldehyde when properly validated according to ICH guidelines.
-
For routine quality control and in-process monitoring , where high throughput and robustness are key, a validated HPLC-UV method is often the most practical and cost-effective choice. Its performance is more than adequate for ensuring product specifications are met.
-
For impurity profiling, trace-level analysis, or when unambiguous identification is critical , the superior specificity and sensitivity of a validated GC-MS method are indispensable. It provides a higher degree of confidence in the analytical results, which is crucial for regulatory submissions and in-depth investigations.
Ultimately, the selection of the most appropriate analytical method should be based on a thorough risk assessment and a clear understanding of the analytical requirements throughout the product lifecycle.[13][14] By adhering to the principles of scientific integrity and rigorous validation, researchers and drug development professionals can ensure the quality and safety of their products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ICH Official web site : ICH [ich.org]
- 5. starodub.nl [starodub.nl]
- 6. USP <1225> Method Validation - BA Sciences [basciences.com]
- 7. uspbpep.com [uspbpep.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. ijcpa.in [ijcpa.in]
- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Pharmacological Properties of Pyrazole Isomers for Drug Discovery Professionals
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents.[1] Its versatility allows for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. However, the true potential of pyrazole-based drugs lies in the nuanced understanding of its isomers. The seemingly subtle shift in the position of substituents on the pyrazole ring can dramatically alter a compound's pharmacological profile, transforming a kinase inhibitor into a completely different class of therapeutic agent, or fine-tuning its selectivity towards a specific biological target.
This guide provides an in-depth, objective comparison of the pharmacological properties of pyrazole isomers, leveraging experimental data to illuminate the structure-activity relationships that govern their therapeutic potential. We will explore how regioisomerism and tautomerism influence mechanism of action, target selectivity, and overall efficacy, providing researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of pyrazole chemistry in the pursuit of novel therapeutics.
The Significance of Isomerism in Pyrazole Pharmacology
Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structure is prone to isomerism in several forms, each with profound implications for its interaction with biological targets.
-
Regioisomerism: In substituted pyrazoles, the relative positions of the substituents on the ring define its regioisomers. For instance, in a disubstituted pyrazole, the substituents can be arranged in a 1,3-, 1,5-, or 3,5- pattern, among others. As we will demonstrate, this seemingly minor structural change can lead to vastly different biological activities.
-
Tautomerism: Pyrazole can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms.[2][3] This dynamic equilibrium can influence how the molecule binds to a target protein, affecting its potency and selectivity.[2]
-
Fused Isomers (e.g., Indazole): The fusion of a pyrazole ring with another ring system, such as a benzene ring to form indazole, creates a distinct isomeric scaffold with its own unique pharmacological profile.[4][5]
Understanding these isomeric variations is not merely an academic exercise; it is a critical aspect of rational drug design, enabling the fine-tuning of a molecule's properties to optimize its therapeutic effect and minimize off-target toxicities.
Comparative Analysis of Pharmacological Activities
The influence of pyrazole isomerism is starkly illustrated in their differential effects on key biological targets, most notably cyclooxygenase (COX) enzymes and protein kinases.
Anti-inflammatory Activity: The Case of COX Inhibition
The discovery of celecoxib, a selective COX-2 inhibitor, highlighted the potential of the 1,5-diarylpyrazole scaffold in developing anti-inflammatory agents with improved gastrointestinal safety profiles.[6] The position of the aryl groups on the pyrazole ring is crucial for this selectivity.
| Isomer Type | Compound Example | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 1,5-Diarylpyrazole | Celecoxib | COX-2 | 0.78 | 9.51 | [6] |
| 1,5-Diarylpyrazole | PYZ16 | COX-2 | 0.52 | 10.73 | [6] |
| 1,5-Diarylpyrazole | PYZ18 | COX-2 | 7.07 | >4.24 | [6] |
| 1,3,4-Trisubstituted Pyrazole | PYZ38 | COX-2 | 1.33 | >60 | [6] |
As the data suggests, the 1,5-diarylpyrazole scaffold is a common feature among selective COX-2 inhibitors. However, the substitution pattern on the aryl rings and the pyrazole core itself can be modulated to fine-tune potency and selectivity. For instance, the introduction of a sulfonamide group at the para-position of the N1-phenyl ring is a key determinant for COX-2 selectivity.
Anticancer Activity: The Dynamic World of Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have emerged as a rich source of kinase inhibitors, with the isomeric form of the pyrazole scaffold playing a pivotal role in determining target specificity and potency.[7][8]
A compelling example of this is the regioisomeric switch in a series of pyrazole derivatives that completely alters their kinase inhibitory profile. One regioisomer, a 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine, acts as a p38α MAP kinase inhibitor. However, its regioisomer, a 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine, loses its p38α inhibitory activity and instead becomes a potent inhibitor of several cancer-related kinases, including Src, B-Raf, EGFR, and VEGFR-2.[9]
| Compound | Isomer Type | Primary Target | IC50 (nM) | Reference |
| Regioisomer 1 | 3,4,5-Trisubstituted Pyrazole | p38α MAP Kinase | - | [9] |
| Regioisomer 2 (e.g., 6a) | 3,4,5-Trisubstituted Pyrazole | Src, B-Raf, EGFR, VEGFR-2 | nanomolar range | [9] |
This dramatic shift in activity underscores the importance of precise positional control of substituents on the pyrazole ring for achieving desired target engagement.
The anticancer effects of pyrazole-based kinase inhibitors stem from their ability to modulate critical signaling pathways that control cell growth, proliferation, and survival.
Caption: A simplified diagram of a generic kinase signaling pathway and the point of intervention for a pyrazole-based kinase inhibitor.
Pyrazole vs. Indazole: A Tale of Two Scaffolds
Indazole, a fused bicyclic system composed of a pyrazole ring and a benzene ring, represents an important structural isomer of substituted pyrazoles. While both scaffolds are prevalent in medicinal chemistry, their pharmacological properties can differ significantly.[4][5]
For instance, in the realm of kinase inhibitors, both pyrazole and indazole cores have been successfully utilized to develop potent anticancer agents.[10][11] However, the fused benzene ring in indazole can alter the molecule's overall shape, lipophilicity, and metabolic stability, leading to differences in target engagement and pharmacokinetic profiles. A comprehensive review of PI3K inhibitors highlights that both pyrazole and indazole scaffolds are being explored for this target, with the specific substitution patterns on each core dictating the potency and selectivity.[4]
Experimental Protocols for Pharmacological Evaluation
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key in vitro assays used to compare the pharmacological properties of pyrazole isomers.
Protocol 1: In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of a pyrazole isomer as a kinase inhibitor. The causality behind the experimental choices lies in creating a controlled environment to measure the direct interaction between the inhibitor and its target kinase.
Caption: A workflow diagram for a typical in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazole isomer in DMSO.
-
Prepare solutions of the target kinase, its specific substrate, and ATP in an appropriate assay buffer. The ATP concentration is typically kept at or near the Km value for the kinase to ensure competitive binding can be accurately measured.
-
-
Assay Plate Setup:
-
In a 96- or 384-well plate, add serial dilutions of the pyrazole isomer. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
-
Kinase-Inhibitor Incubation:
-
Add the kinase solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a commercial kit such as ADP-Glo™. This provides a luminescent signal that is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Protocol 2: In Vitro COX-2 Inhibition Assay
This assay is crucial for evaluating the anti-inflammatory potential of pyrazole isomers by measuring their ability to selectively inhibit the COX-2 enzyme.
Methodology:
-
Reagent Preparation:
-
Enzyme and Inhibitor Incubation:
-
In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme, the heme cofactor, and the pyrazole isomer at various concentrations. Include a vehicle control.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
-
Reaction Initiation:
-
Initiate the reaction by adding arachidonic acid to each well.
-
-
Detection of Prostaglandin Production:
-
After a specific incubation time (e.g., 2 minutes), stop the reaction.
-
The amount of prostaglandin produced is then measured. This can be done using various methods, such as an enzyme-linked immunosorbent assay (ELISA) for a specific prostaglandin like PGE2, or by detecting a fluorescent product generated from the breakdown of an intermediate.[12][13]
-
-
Data Analysis:
-
Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of the pyrazole isomer.
-
Determine the IC50 values for both enzymes and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).
-
Protocol 3: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of pyrazole isomers on cancer cell lines. The principle of this assay is that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16]
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the pyrazole isomer for a specified period (e.g., 48-72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.[15] The choice of solubilizing agent is critical for accurate results, as incomplete dissolution can lead to underestimation of cell viability.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Conclusion and Future Perspectives
The pharmacological properties of pyrazole derivatives are intricately linked to their isomeric forms. Regioisomerism, in particular, has been shown to be a powerful tool for modulating the target selectivity and potency of these compounds. The ability to switch from a p38α MAP kinase inhibitor to a multi-targeted cancer kinase inhibitor by simply altering the positions of substituents on the pyrazole ring highlights the profound impact of subtle structural changes.[9]
As our understanding of the structure-activity relationships of pyrazole isomers deepens, so too will our ability to design more effective and selective therapeutic agents. Future research should focus on the systematic synthesis and comparative biological evaluation of a wider range of pyrazole isomers against diverse biological targets. The integration of computational modeling with experimental screening will be crucial in predicting the pharmacological properties of novel isomers and accelerating the drug discovery process.
For drug development professionals, a thorough understanding of pyrazole isomerism is not just beneficial—it is essential for unlocking the full therapeutic potential of this remarkable heterocyclic scaffold. By carefully considering the isomeric form of a pyrazole derivative, we can more effectively navigate the complex landscape of drug design and development, ultimately leading to the creation of safer and more efficacious medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The chemistry and biology of pyrazole and indazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 9. Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 15. MTT assay - Wikipedia [en.wikipedia.org]
- 16. atcc.org [atcc.org]
A Senior Application Scientist's Guide to Benchmarking Novel Pyrazole Derivatives Against Established Compounds
Introduction: The Enduring Versatility of the Pyrazole Scaffold
As drug discovery pipelines continue to yield novel pyrazole derivatives, the need for robust, standardized, and logically sound benchmarking methodologies is paramount. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to objectively compare the efficacy of novel pyrazole derivatives with existing compounds. We will delve into two major therapeutic areas where pyrazoles have shown significant promise: oncology and anti-inflammatory applications. This document is designed not as a rigid template, but as a strategic guide, emphasizing the causality behind experimental choices to ensure scientifically rigorous and reproducible evaluations.
Section 1: Benchmarking Anticancer Efficacy
The development of pyrazole-based anticancer agents has largely focused on the inhibition of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[2][10][11] Pyrazole derivatives have been successfully designed to target a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), as well as other targets like tubulin.[1][3][12][13]
Case Study Framework: Novel Multi-Kinase Inhibitor vs. Established Agent
To illustrate the benchmarking process, we will consider a hypothetical Novel Pyrazole Derivative (NPD-1) , designed as a multi-kinase inhibitor targeting EGFR and VEGFR, against an established drug, Sorafenib , a known multi-kinase inhibitor used in cancer therapy.[3][13]
Data Presentation: Comparative Efficacy Profile
A clear, quantitative comparison is the cornerstone of any benchmarking study. The following table summarizes the essential data points required for an initial efficacy assessment.
| Parameter | NPD-1 (Hypothetical Data) | Sorafenib (Reference Data) | Rationale for Measurement |
| Enzymatic Assay: IC50 | Measures direct inhibitory activity against the target enzyme. | ||
| EGFR Kinase IC50 | 0.08 µM | 6 nM | Determines potency against a key proliferation-related kinase. |
| VEGFR-2 Kinase IC50 | 0.20 µM | 90 nM | Assesses potency against a key angiogenesis-related kinase. |
| BRAFV600E Kinase IC50 | 0.55 µM | 22 nM | Evaluates activity against another relevant oncogenic kinase. |
| Cell-Based Assay: IC50 | Measures the compound's effect on cancer cell viability. | ||
| HepG2 (Liver Cancer) | 0.65 µM | 1.06 µM | Assesses cytotoxicity in a relevant cancer cell line.[3] |
| A549 (Lung Cancer) | 1.5 µM | 5.8 µM | Evaluates efficacy in a different cancer type.[14] |
| MCF-7 (Breast Cancer) | 2.1 µM | 8.5 µM | Broadens the scope of anticancer activity assessment.[14] |
Visualization: Target Signaling Pathway & Experimental Workflow
Understanding the mechanism of action requires visualizing the targeted biological pathways and the experimental process used for evaluation.
Caption: EGFR signaling pathway targeted by multi-kinase inhibitors.
Caption: A generalized workflow for anticancer drug evaluation.
Essential Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
-
Causality: This assay directly quantifies the compound's ability to inhibit the enzymatic activity of a specific kinase by measuring ATP-to-ADP conversion. Its high sensitivity makes it a gold standard for determining IC50 values.[10]
-
Methodology:
-
Reaction Setup: In a 96-well plate, add 5 µL of kinase buffer, 2.5 µL of the test compound (NPD-1 or Sorafenib) at various concentrations, and 2.5 µL of the target kinase (e.g., EGFR).
-
Initiation: Add 5 µL of a 10 µM ATP solution to initiate the kinase reaction. Incubate at room temperature for 60 minutes. The ATP concentration should be near the Km of the kinase to ensure competitive inhibition is accurately measured.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and, therefore, to kinase activity.
-
Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Causality: This colorimetric assay measures the metabolic activity of living cells, which serves as a proxy for cell viability and proliferation. It is a fundamental method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[1][14]
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot against compound concentration to determine the IC50 value.
-
Section 2: Benchmarking Anti-inflammatory Efficacy
Case Study Framework: Novel Selective COX-2 Inhibitor vs. Established NSAIDs
Here, we'll benchmark a hypothetical Novel Pyrazole Derivative (NPD-2) , designed for high COX-2 selectivity, against the selective inhibitor Celecoxib and the non-selective NSAID Ibuprofen .
Data Presentation: Comparative Anti-inflammatory and Safety Profile
| Parameter | NPD-2 (Hypothetical Data) | Celecoxib (Reference Data) | Ibuprofen (Reference Data) | Rationale for Measurement |
| COX-1 IC50 (in vitro) | 15 µM | 7.6 µM | 2.5 µM | Measures inhibition of the constitutive isoform (off-target effect). |
| COX-2 IC50 (in vitro) | 0.05 µM | 0.04 µM[8] | 1.5 µM | Measures inhibition of the target inflammatory isoform. |
| Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) | 300 | >190 | 1.67 | A higher SI indicates greater safety and fewer GI side effects. |
| In Vivo Paw Edema Inhibition (%) | 65% @ 10 mg/kg | 60% @ 10 mg/kg | 50% @ 30 mg/kg | Quantifies anti-inflammatory efficacy in a live animal model. |
| Ulcerogenic Index | 1.5 | 2.99[9] | 20.25[9] | Assesses the primary safety concern for NSAIDs (gastric damage). |
Visualization: The Arachidonic Acid Cascade
Caption: Inhibition of COX-1 and COX-2 in the arachidonic acid cascade.
Essential Experimental Protocols
Protocol 3: In Vitro COX Inhibition Assay
-
Causality: This assay directly measures a compound's ability to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes, allowing for the determination of both potency and selectivity.
-
Methodology:
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, add assay buffer, heme, and the test compound (NPD-2, Celecoxib, or Ibuprofen) at various concentrations.
-
Enzyme Addition: Add either the COX-1 or COX-2 enzyme to the wells and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add arachidonic acid to initiate the reaction, followed immediately by a colorimetric substrate (e.g., TMPD). The peroxidase activity of COX converts TMPD into a colored product.
-
Data Acquisition: Measure the absorbance at 590 nm every minute for 5 minutes.
-
Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus compound concentration to determine the IC50 for both COX-1 and COX-2, and subsequently calculate the Selectivity Index.
-
Protocol 4: In Vivo Carrageenan-Induced Paw Edema Assay
-
Causality: This is a classic and highly reproducible model of acute inflammation. It evaluates the ability of a compound to reduce the inflammatory response (edema) triggered by the injection of an irritant (carrageenan) in a living organism.
-
Methodology:
-
Animal Acclimatization: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Compound Administration: Administer the test compounds (NPD-2, Celecoxib, Ibuprofen) or vehicle control orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Inflammation Induction: Measure the initial paw volume of each animal using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Data Acquisition: Measure the paw volume at 1, 2, 3, and 4 hours post-injection.
-
Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point. The peak edema is typically observed at 3 hours.
-
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking novel pyrazole derivatives in the key therapeutic areas of oncology and inflammation. The foundation of this process lies in direct, quantitative comparisons using validated enzymatic and cell-based assays, followed by mechanistic and in vivo studies. By explaining the causality behind each protocol, we aim to empower researchers to generate robust, reliable, and translatable data.
The future of pyrazole-based drug discovery will likely involve more sophisticated strategies, including the design of dual-target inhibitors (e.g., combined COX/5-LOX inhibitors for inflammation or multi-kinase inhibitors for cancer) and the increasing integration of in silico tools like molecular docking to refine structure-activity relationships (SAR) and predict off-target effects.[8][10] A rigorous adherence to the benchmarking principles described herein will be essential for identifying and advancing the most promising candidates from this remarkably versatile class of compounds.
References
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. ias.ac.in [ias.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 14. srrjournals.com [srrjournals.com]
Safety Operating Guide
Mastering the Safe Handling of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde: A Guide to Personal Protective Equipment and Disposal
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth procedural guidance for the safe handling and disposal of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde, ensuring both operational excellence and a secure laboratory environment. Beyond mere instruction, this document elucidates the scientific rationale behind each recommendation, empowering you to make informed safety decisions.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its hazard profile is critical. This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]
These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to create a reliable barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it is a carefully considered process based on a risk assessment of the specific procedures being undertaken.[3][4] For this compound, the following PPE is mandatory.
Eye and Face Protection: Shielding Against Splashes and Aerosols
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These should be worn at all times when handling the chemical, even in small quantities. Unlike standard safety glasses, goggles form a seal around the eyes, offering superior protection from splashes, mists, and airborne particles.[5][6]
-
Face Shield: When there is a heightened risk of splashing, such as during bulk transfers or when heating the substance, a face shield must be worn in conjunction with chemical splash goggles. The face shield provides a secondary layer of protection for the entire face.[6]
Hand Protection: Selecting the Right Glove Material
The appropriate selection of gloves is crucial to prevent skin contact and potential irritation.[5]
-
Nitrile Gloves: For incidental contact, nitrile gloves are the preferred choice. They offer good resistance to a range of chemicals, including many solvents in which this compound might be dissolved.[7] Nitrile gloves also provide a clear indication of tearing or punctures, which is a critical safety feature.[7]
-
Glove Selection Considerations: The choice of glove material should always be confirmed against the solvent being used, if any. Resources such as an OSHA Glove Selection Chart can provide guidance on the compatibility of different glove materials with various chemicals.[8] For prolonged contact or immersion, heavier-duty gloves may be necessary.
Body Protection: Preventing Skin Exposure
-
Laboratory Coat: A standard, buttoned laboratory coat should be worn to protect the arms and torso from accidental spills.[6]
-
Closed-toe Shoes: Never work in a laboratory with open-toed shoes. Substantial, closed-toe shoes are required to protect the feet from spills and falling objects.[6]
Respiratory Protection: Mitigating Inhalation Risks
Due to the potential for respiratory irritation, all work with solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, respiratory protection will be necessary. The selection of a respirator must be based on a formal risk assessment and comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[6]
Procedural Discipline: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.[10][11]
Donning PPE Workflow
Caption: Sequential process for donning PPE.
Doffing PPE Workflow
Caption: Sequential process for doffing PPE.
Crucial Step: Hand Hygiene Always wash your hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling extends beyond personal protection to include proper operational procedures and responsible disposal of waste.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain and Absorb: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[1] For liquid spills, use an inert absorbent material to contain and absorb the spill.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent pads and used PPE, must be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with all federal, state, and local regulations.[12][13]
Waste Segregation and Collection
Caption: Waste segregation and collection workflow.
Step-by-Step Disposal Protocol:
-
Containerize Waste: Collect all waste materials in a designated, properly labeled hazardous waste container. The label should clearly identify the contents, including the full chemical name.
-
Segregate Incompatibles: Ensure that the waste container for this compound is not stored with incompatible materials.
-
Satellite Accumulation Area: Store the sealed waste container in a designated satellite accumulation area near the point of generation.[14]
-
Arrange for Professional Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) office for the pickup and disposal of the hazardous waste.[15] Never dispose of this chemical down the drain or in the regular trash.
By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and environmental responsibility within your laboratory.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. youthfilter.com [youthfilter.com]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. echemi.com [echemi.com]
- 10. healthcarecompliancepros.com [healthcarecompliancepros.com]
- 11. eTool : Electric Power Generation, Transmission, and Distribution - Personal Protective Equipment (PPE) - Donning and Doffing PPE | Occupational Safety and Health Administration [osha.gov]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. axonator.com [axonator.com]
- 14. epa.gov [epa.gov]
- 15. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
